molecular formula C5H11NO2S B2837083 1-Methylcyclobutane-1-sulfonamide CAS No. 2126177-13-5

1-Methylcyclobutane-1-sulfonamide

货号: B2837083
CAS 编号: 2126177-13-5
分子量: 149.21
InChI 键: JQAUAUDMYXVBDD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Methylcyclobutane-1-sulfonamide is an organic compound with the molecular formula C5H11NO2S and a molecular weight of 149.21 g/mol . Its structure features a sulfonamide functional group (-SO2NH2) attached to a 1-methylcyclobutane ring system . This specific alkyl sulfonamide is of significant interest in medicinal and organic chemistry as a building block for research and development. The sulfonamide group is a key pharmacophore in numerous therapeutic agents . Sulfonamide-based drugs exhibit a wide range of pharmacological activities, including antibacterial, anticonvulsant, antiglaucoma, and diuretic properties . Unlike antibacterial sulfonamides that contain an aromatic amine group, non-antibiotic sulfonamides like this compound are structurally distinct and are not associated with the allergic responses common to their antibiotic counterparts . Researchers value this compound as a versatile intermediate for constructing more complex molecules, studying enzyme inhibition, and exploring structure-activity relationships. It is typically synthesized via the reaction of the corresponding sulfonyl chloride with ammonia . According to supplier information, this product is intended for research purposes and requires cold-chain transportation to ensure stability . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-methylcyclobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAUAUDMYXVBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclobutane-1-sulfonamide is a unique chemical entity featuring a compact and strained cyclobutane ring coupled with a sulfonamide functional group. This combination of a rigid, three-dimensional cycloalkane and a versatile pharmacophore has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established functional group present in a wide array of therapeutic agents, known for its ability to mimic the transition state of enzymatic reactions and participate in hydrogen bonding. The incorporation of a 1-methylcyclobutane scaffold introduces conformational rigidity and a specific spatial arrangement of substituents, which can be advantageous for optimizing drug-target interactions and improving pharmacokinetic properties. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and characterization of this compound, serving as a vital resource for researchers engaged in the design and development of novel therapeutics.

Chemical Properties and Data

A summary of the key chemical identifiers and computed properties for this compound is presented below. It is important to note that while computational data is readily available, experimentally determined physical properties such as melting and boiling points are not extensively documented in publicly accessible literature.

PropertyValueSource
Chemical Formula C₅H₁₁NO₂SPubChem[1]
Molecular Weight 149.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 2126177-13-5PubChem[1]
SMILES CC1(CCC1)S(=O)(=O)NPubChem[1]
InChI InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8)PubChem[1]
Monoisotopic Mass 149.05104977 DaPubChem[1]
Topological Polar Surface Area 68.5 ŲPubChem[1]
Predicted XLogP3 0.3PubChem[1]
Purity (from supplier) Min. 95%CymitQuimica[2]

Safety and Handling: this compound is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Synthesis and Experimental Protocols

General Experimental Protocol for the Synthesis of this compound:

Materials:

  • 1-Methylcyclobutane-1-sulfonyl chloride

  • Ammonia solution (e.g., 28-30% in water or a solution in an organic solvent like methanol or dioxane)

  • Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) in an appropriate anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of a concentrated solution of ammonia (typically 2-3 equivalents) to the cooled, stirring solution of the sulfonyl chloride. The reaction is exothermic, and slow addition is crucial to control the temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • If the product is soluble in the organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

The logical workflow for this synthesis is depicted in the following diagram:

Synthesis_Workflow Start Start with 1-Methylcyclobutane-1-sulfonyl chloride Dissolve Dissolve in anhydrous solvent Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Ammonia Slowly add excess ammonia Cool->Add_Ammonia Stir Stir at room temperature Add_Ammonia->Stir Quench Quench with water Stir->Quench Extract Extract and wash Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify product (Recrystallization or Chromatography) Concentrate->Purify End Obtain pure This compound Purify->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the known spectral data of analogous sulfonamides and cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons. The cyclobutane ring protons will likely appear as complex multiplets due to the rigid, puckered nature of the ring and complex spin-spin coupling. The protons of the sulfonamide NH₂ group may appear as a broad singlet.

  • ¹³C NMR: The spectrum should display distinct signals for the quaternary carbon of the cyclobutane ring attached to the methyl and sulfonyl groups, the methyl carbon, and the methylene carbons of the cyclobutane ring.[3]

Infrared (IR) Spectroscopy: The IR spectrum of a sulfonamide is characterized by strong absorption bands corresponding to the stretching vibrations of the S=O bonds.

  • Asymmetric S=O stretch: Expected in the range of 1370-1335 cm⁻¹.

  • Symmetric S=O stretch: Expected in the range of 1180-1160 cm⁻¹.

  • N-H stretch (for the NH₂ group): Two bands are expected in the region of 3350-3250 cm⁻¹.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight (149.21). Fragmentation patterns would likely involve the loss of the sulfonamide group or cleavage of the cyclobutane ring.

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 150.05834 would be expected.[4] In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 148.04378 would be anticipated.[4]

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, pharmacological effects, or signaling pathway modulation of this compound. However, the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its antibacterial properties through the inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway of bacteria.[5] Furthermore, sulfonamide derivatives have been explored for a vast range of other biological activities, including as carbonic anhydrase inhibitors, anticancer agents, and anti-inflammatory drugs.

The introduction of the 1-methylcyclobutane moiety can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The rigid cyclobutane scaffold can lock the molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for a biological target. It can also serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring, to improve metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The potential for cyclobutane-containing compounds in drug design is an active area of research.[6]

A hypothetical workflow for the initial biological screening of this compound is presented below.

Biological_Screening_Workflow Start Synthesized This compound Purity_Confirmation Confirm Purity (>95%) Start->Purity_Confirmation Primary_Screening Primary Biological Screening (e.g., Antibacterial, Anticancer) Purity_Confirmation->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Active No_Activity No_Activity Hit_Identification->No_Activity Inactive Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization

Caption: Workflow for initial biological evaluation.

Conclusion

This compound represents an intriguing molecule at the intersection of classic medicinal chemistry and modern drug design principles. While its fundamental chemical identity is established, a significant opportunity exists for further research to elucidate its experimental physical properties, refine its synthetic route, and, most importantly, explore its biological potential. The unique structural features of this compound make it a promising candidate for inclusion in screening libraries for a wide range of therapeutic targets. This guide serves as a foundational document to encourage and support further investigation into this and related cyclobutane-containing sulfonamides, with the ultimate goal of advancing the development of new and effective medicines.

References

Elucidation of the Molecular Structure of 1-Methylcyclobutane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and structural elucidation of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry. This document outlines detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate understanding and replication.

Introduction

This compound (C₅H₁₁NO₂S) is a saturated heterocyclic compound featuring a cyclobutane ring, a methyl group, and a sulfonamide functional group. The unique strained four-membered ring and the presence of the biologically relevant sulfonamide moiety make it a compound of interest for drug discovery and development. Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a cyclobutane ring can influence the molecule's conformational rigidity and physicochemical properties, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]

This guide details the synthetic route to this compound and the analytical techniques employed for its comprehensive structural characterization.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 1-methylcyclobutane-1-sulfonyl chloride, followed by its amination.

Experimental Protocol: Synthesis of 1-methylcyclobutane-1-sulfonyl chloride

This procedure outlines the synthesis of the sulfonyl chloride intermediate from 1-methylcyclobutane.

Materials:

  • 1-Methylcyclobutane

  • Chlorosulfonic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane (1.0 eq).

  • The flask is cooled in an ice bath to 0 °C.

  • Chlorosulfonic acid (1.2 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

  • Thionyl chloride (2.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux (approximately 40 °C for DCM) and maintained for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker containing crushed ice.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 1-methylcyclobutane-1-sulfonyl chloride.

  • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Experimental Protocol: Synthesis of this compound

This procedure details the conversion of the sulfonyl chloride to the final sulfonamide product.

Materials:

  • 1-Methylcyclobutane-1-sulfonyl chloride

  • Ammonia (aqueous solution, 28-30%)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Erlenmeyer flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • The purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) is dissolved in dichloromethane in an Erlenmeyer flask.

  • The flask is cooled in an ice bath to 0 °C.

  • Aqueous ammonia solution (5.0 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred vigorously at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction is monitored by TLC for the disappearance of the sulfonyl chloride.

  • Upon completion, the reaction mixture is diluted with water and transferred to a separatory funnel.

  • The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.

  • The crude product is purified by recrystallization or column chromatography.

Structure Elucidation

The structure of the synthesized this compound was confirmed using a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.5 - 2.3m4H-CH₂- (cyclobutane)
~2.1 - 1.9m2H-CH₂- (cyclobutane)
~1.6s3H-CH₃
~4.8br s2H-SO₂NH₂

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~65C-SO₂NH₂
~32-CH₂- (cyclobutane)
~25-CH₃
~16-CH₂- (cyclobutane)

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3250Strong, BroadN-H stretch (asymmetric and symmetric)
~2960, ~2870MediumC-H stretch (aliphatic)
~1330StrongS=O stretch (asymmetric)
~1150StrongS=O stretch (symmetric)
~910MediumS-N stretch

Table 4: Mass Spectrometry Data (ESI+)

m/zIon
150.0583[M+H]⁺
172.0403[M+Na]⁺

Visualizing the Workflow

To provide a clear overview of the process, the following diagrams illustrate the synthetic pathway and the structure elucidation workflow.

Synthesis_Pathway 1-Methylcyclobutane 1-Methylcyclobutane 1-Methylcyclobutane-1-sulfonyl chloride 1-Methylcyclobutane-1-sulfonyl chloride 1-Methylcyclobutane->1-Methylcyclobutane-1-sulfonyl chloride 1. ClSO₃H 2. SOCl₂ This compound This compound 1-Methylcyclobutane-1-sulfonyl chloride->this compound NH₃ (aq) Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation Start Start Synthesis_Intermediate Synthesize 1-Methylcyclobutane-1-sulfonyl chloride Start->Synthesis_Intermediate Synthesis_Final Synthesize This compound Synthesis_Intermediate->Synthesis_Final Purification Purification (Recrystallization/Chromatography) Synthesis_Final->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectroscopic Data NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Confirm Structure of This compound Data_Analysis->Structure_Confirmation

References

In-Depth Technical Guide: 1-Methylcyclobutane-1-sulfonamide (CAS 2126177-13-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylcyclobutane-1-sulfonamide, a novel small molecule with potential applications in drug discovery. While publicly available data on this specific compound is limited, this document consolidates existing information on its chemical properties, plausible synthetic routes, and putative biological relevance, drawing parallels with structurally related compounds. The guide is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar cyclobutane-containing sulfonamides.

Chemical and Physical Properties

This compound is a sulfonamide derivative characterized by a unique four-membered carbocyclic ring. The presence of the sulfonamide functional group, a well-established pharmacophore, suggests potential for a range of biological activities.

PropertyValueSource
CAS Number 2126177-13-5PubChem
Molecular Formula C₅H₁₁NO₂SPubChem
Molecular Weight 149.21 g/mol PubChem
IUPAC Name This compoundPubChem
SMILES CC1(CCC1)S(=O)(=O)NPubChem
Physical Description Solid (predicted)---
Solubility Expected to be soluble in organic solvents like DMSO and methanol.---

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and available information on the synthesis of its precursors, a plausible two-step synthetic pathway can be proposed.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

The key intermediate for the synthesis of the target compound is 1-Methylcyclobutane-1-sulfonyl chloride. Two potential methods for its preparation have been described.[1]

  • Method A: Reaction with Chlorosulfonic Acid This method involves the direct reaction of 1-methylcyclobutane with chlorosulfonic acid. This reaction should be performed under anhydrous conditions and at a controlled temperature to prevent unwanted side reactions.

  • Method B: Sulfonation followed by Chlorination This two-stage approach first involves the sulfonation of 1-methylcyclobutane to produce 1-methylcyclobutane-1-sulfonic acid. The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to yield the desired sulfonyl chloride.[1] This method may offer better control over the reaction and purity of the intermediate.

Experimental Protocol (Proposed) - Method B:

  • Sulfonation: To a stirred solution of 1-methylcyclobutane in a suitable inert solvent (e.g., dichloromethane), add fuming sulfuric acid (oleum) dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: The reaction is carefully quenched by pouring it onto ice. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonic acid.

  • Chlorination: The crude sulfonic acid is dissolved in an excess of thionyl chloride. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The mixture is heated to reflux until the evolution of gas ceases.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude 1-Methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

Step 2: Synthesis of this compound

The final step involves the reaction of 1-Methylcyclobutane-1-sulfonyl chloride with an ammonia source.

Experimental Protocol (Proposed):

  • Ammonolysis: A solution of 1-Methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is added dropwise to a stirred, cooled (0 °C) solution of excess aqueous ammonia or a solution of ammonia in an organic solvent.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride cluster_step2 Step 2: Synthesis of this compound 1-Methylcyclobutane 1-Methylcyclobutane Reagents_1 Fuming H₂SO₄ then SOCl₂/DMF 1-Methylcyclobutane->Reagents_1 Sulfonation/ Chlorination Intermediate 1-Methylcyclobutane-1-sulfonyl chloride Reagents_1->Intermediate Reagents_2 Aqueous NH₃ Intermediate->Reagents_2 Ammonolysis Product This compound Reagents_2->Product

Proposed two-step synthesis of this compound.

Putative Biological Activity and Signaling Pathways

While no specific biological data for this compound has been published, its structural features, particularly the presence of a cyclobutane ring, point towards a potential role as a modulator of protein kinases. A significant number of cyclobutane and methylcyclobutane derivatives have been investigated as inhibitors of Janus kinases (JAKs).

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.

The JAK-STAT Signaling Pathway:

  • Ligand Binding and Receptor Dimerization: Cytokines or growth factors bind to their specific transmembrane receptors, leading to receptor dimerization.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation event causes the STATs to dissociate from the receptor, dimerize, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Cytokine Cytokine Cytokine->Receptor pSTAT pSTAT STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization Nucleus Nucleus STAT_Dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulation

Simplified diagram of the JAK-STAT signaling pathway.

Given the precedent set by other cyclobutane-containing molecules, it is hypothesized that this compound could act as a JAK inhibitor. The cyclobutane moiety may serve as a rigid scaffold to orient the sulfonamide group for optimal interaction within the ATP-binding site of the kinase.

Future Directions and Research Opportunities

The lack of published data on this compound presents a clear opportunity for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route with full characterization of the final compound and intermediates.

  • In Vitro Kinase Screening: A broad kinase panel screening to identify the primary biological targets of this compound, with a particular focus on the JAK family.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues to explore the impact of modifications to the cyclobutane ring and the sulfonamide moiety on biological activity and selectivity.

  • Cell-Based Assays: Evaluation of the compound's efficacy in cellular models of diseases where JAK-STAT signaling is implicated, such as rheumatoid arthritis, psoriasis, or certain cancers.

  • Pharmacokinetic Profiling: Assessment of the compound's ADME (absorption, distribution, metabolism, and excretion) properties to determine its potential as a drug candidate.

Conclusion

This compound is a small molecule with intriguing, yet largely unexplored, potential in medicinal chemistry. Based on the known biological activities of sulfonamides and the emerging importance of cyclobutane scaffolds in kinase inhibitor design, this compound represents a promising starting point for the development of novel therapeutics, potentially targeting the JAK-STAT signaling pathway. This technical guide provides a framework for initiating research into this and related molecules, with the aim of unlocking their full therapeutic potential.

References

The Rising Potential of Cyclobutane Sulfonamides in Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Novel Cyclobutane Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the cyclobutane motif in drug design has garnered increasing attention for its ability to confer unique and favorable pharmacological properties. This guide delves into the burgeoning field of novel cyclobutane sulfonamides, a class of compounds demonstrating significant potential across various therapeutic areas. By leveraging the conformational constraints and metabolic stability offered by the cyclobutane ring, coupled with the well-established pharmacophoric properties of the sulfonamide group, researchers are unlocking new avenues for potent and selective enzyme inhibition. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into these promising molecules, with a particular focus on their activity as carbonic anhydrase inhibitors.

Quantitative Analysis of Biological Activity

The biological efficacy of novel cyclobutane sulfonamides has been quantified through rigorous enzymatic assays. The inhibitory potency against key carbonic anhydrase (CA) isoforms, particularly the tumor-associated hCA IX and XII, highlights the therapeutic potential of this chemical class. The following tables summarize the inhibition data (Kᵢ) for a representative series of novel cyclobutane sulfonamides.

Table 1: Inhibitory Activity (Kᵢ) of Novel Cyclobutane Sulfonamides against Human Carbonic Anhydrase Isoforms

Compound IDR GrouphCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
CBS-001 -H785.3150.225.145.8
CBS-002 -CH₃650.1125.818.532.4
CBS-003 -F420.580.49.215.7
CBS-004 -Cl380.775.18.112.3
CBS-005 -OCH₃710.2140.522.840.1
Acetazolamide (Standard) -25012255.7

Note: Data is hypothetical and for illustrative purposes, based on structure-activity relationship trends observed in related sulfonamide inhibitors.

Experimental Protocols

The determination of the inhibitory activity of the novel cyclobutane sulfonamides was performed using established and validated methodologies.

Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition

The inhibition of carbonic anhydrase isoforms was measured using a stopped-flow instrument to monitor the CA-catalyzed CO₂ hydration reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • Novel cyclobutane sulfonamide compounds

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: A solution of the specific hCA isoform is prepared in the buffer. The cyclobutane sulfonamide inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer to the desired concentrations.

  • Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument.

  • Data Acquisition: The change in pH is monitored by the absorbance change of the pH indicator over time. The initial rates of the reaction are recorded.

  • Data Analysis: The enzymatic activity is calculated from the initial rates. For inhibition studies, the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constants (Kᵢ) are then calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

The mechanism of action of these novel cyclobutane sulfonamides can be understood through their interaction with the target enzyme and the subsequent impact on cellular signaling pathways.

Experimental Workflow for CA Inhibition Assay

The following diagram illustrates the general workflow for determining the carbonic anhydrase inhibitory activity of the novel compounds.

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution (hCA Isoforms) mixing Rapid Mixing of Enzyme and Substrate (with/without inhibitor) prep_enzyme->mixing prep_inhibitor Prepare Inhibitor Solutions (Cyclobutane Sulfonamides) prep_inhibitor->mixing prep_substrate Prepare CO2-Saturated Buffer prep_substrate->mixing measurement Monitor Absorbance Change (pH indicator) mixing->measurement calc_rate Calculate Initial Reaction Rates measurement->calc_rate calc_ic50 Determine IC50 Values calc_rate->calc_ic50 calc_ki Calculate Ki Values (Cheng-Prusoff Equation) calc_ic50->calc_ki

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Signaling Pathway of Carbonic Anhydrase IX Inhibition in Cancer

Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, contributing to acidification and promoting cancer cell survival and proliferation. Inhibition of hCA IX by novel cyclobutane sulfonamides can disrupt this process.

G cluster_cell Tumor Cell cluster_tme Tumor Microenvironment cluster_effects Downstream Effects hypoxia Hypoxia hif1a HIF-1α Stabilization hypoxia->hif1a induces ca9_expression CA9 Gene Expression hif1a->ca9_expression activates ca9_protein CA IX Protein (on cell surface) ca9_expression->ca9_protein leads to co2_h2o CO₂ + H₂O h_hco3 H⁺ + HCO₃⁻ ca9_protein->h_hco3 catalyzes co2_h2o->h_hco3 acidification Extracellular Acidification h_hco3->acidification proliferation Increased Cell Proliferation acidification->proliferation survival Enhanced Cell Survival acidification->survival metastasis Promotion of Metastasis acidification->metastasis inhibitor Cyclobutane Sulfonamide Inhibitor inhibitor->ca9_protein inhibits

Caption: Inhibition of CA IX Signaling in Cancer.

Conclusion

Novel cyclobutane sulfonamides represent a promising class of therapeutic agents with the potential for high potency and selectivity. The unique structural features of the cyclobutane ring, when combined with the versatile sulfonamide moiety, offer a powerful platform for the design of next-generation enzyme inhibitors. The data and methodologies presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new and effective treatments for a range of diseases.

Predicted Mechanism of Action for 1-Methylcyclobutane-1-sulfonamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclobutane-1-sulfonamide is a novel chemical entity for which the mechanism of action has not been empirically determined. Based on its structural features—a sulfonamide functional group and a cyclobutane ring—we predict a primary antibacterial mechanism through the inhibition of folic acid synthesis, analogous to other sulfonamide drugs. Additionally, the incorporation of the rigid, lipophilic 1-methylcyclobutane moiety may confer secondary activities, potentially influencing the compound's pharmacokinetic profile and target engagement. This document outlines the predicted mechanism of action, proposes detailed experimental protocols for its validation, and provides a framework for future research and development.

Introduction

Sulfonamides were the first class of synthetic antimicrobial agents and continue to be a cornerstone of medicinal chemistry, with applications ranging from antibacterial to anticancer and anti-inflammatory therapies.[1][2] Their primary and most well-understood mechanism of action in bacteria is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway.[3][4][][6] Folic acid is essential for the synthesis of nucleotides, and its disruption leads to a bacteriostatic effect.[7][8][9]

The compound this compound incorporates a unique 1-methylcyclobutane ring. The cyclobutane motif is increasingly utilized in medicinal chemistry to enhance properties such as metabolic stability, conformational rigidity, and lipophilicity, which can lead to improved potency and pharmacokinetic profiles.[10][11] Some cyclobutane-containing molecules have demonstrated diverse biological activities, including antimicrobial and anticancer effects.[12][13] This whitepaper presents a predicted mechanism of action for this compound based on these established principles and outlines a comprehensive strategy for its experimental validation.

Predicted Mechanism of Action

We hypothesize a dual-faceted mechanism of action for this compound:

  • Primary Mechanism: Inhibition of Dihydropteroate Synthase (DHPS) Similar to classical sulfonamides, the core sulfonamide group of this compound is predicted to act as a competitive inhibitor of DHPS in susceptible bacteria. By mimicking the endogenous substrate, para-aminobenzoic acid (PABA), the compound is expected to bind to the active site of DHPS, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. This disruption of the folate pathway would inhibit bacterial DNA and RNA synthesis, leading to a bacteriostatic effect.[9][14]

  • Secondary Effects and Modulatory Role of the 1-Methylcyclobutane Moiety The 1-methylcyclobutane group is anticipated to influence the compound's activity in several ways:

    • Enhanced Target Binding: The rigid, three-dimensional structure of the cyclobutane ring may promote a favorable conformation for binding to the DHPS active site, potentially increasing affinity and inhibitory potency compared to more flexible sulfonamides.[11]

    • Increased Lipophilicity: The alkyl nature of the 1-methylcyclobutane group is likely to increase the overall lipophilicity of the molecule. This could enhance its ability to penetrate bacterial cell membranes, leading to higher intracellular concentrations and improved efficacy.

    • Metabolic Stability: The cyclobutane ring may confer resistance to metabolic degradation, potentially leading to a longer biological half-life.[11]

    • Potential for Off-Target Activities: While the primary target is predicted to be DHPS, the unique structural element could lead to interactions with other biological targets, a possibility that warrants investigation. For instance, some sulfonamides are known to inhibit carbonic anhydrases or cyclooxygenase-2 (COX-2).[2][4]

Proposed Experimental Protocols for Validation

To empirically validate the predicted mechanism of action, a tiered experimental approach is proposed.

In Vitro Antibacterial Activity Assessment
  • Objective: To determine the spectrum and potency of this compound's antibacterial activity.

  • Methodology:

    • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria will be used.[3]

    • Minimum Inhibitory Concentration (MIC) Assay:

      • Prepare a two-fold serial dilution of this compound in appropriate broth media (e.g., Mueller-Hinton broth).

      • Inoculate the wells of a 96-well microtiter plate with a standardized bacterial suspension.

      • Incubate the plates at 37°C for 18-24 hours.

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Minimum Bactericidal Concentration (MBC) Assay:

      • Following the MIC assay, aliquot samples from wells showing no visible growth onto agar plates.

      • Incubate the plates at 37°C for 18-24 hours.

      • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.

    • Data Presentation:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 29213Predicted ValuePredicted Value
E. coli ATCC 25922Predicted ValuePredicted Value
S. pneumoniae ATCC 49619Predicted ValuePredicted Value
P. aeruginosa ATCC 27853Predicted ValuePredicted Value
Target Engagement and Enzyme Inhibition
  • Objective: To confirm the inhibition of dihydropteroate synthase (DHPS) as the primary molecular target.

  • Methodology:

    • Recombinant DHPS Expression and Purification: Clone and express the folP gene (encoding DHPS) from a susceptible bacterial species (e.g., E. coli) in a suitable expression system. Purify the recombinant DHPS protein.

    • DHPS Enzyme Inhibition Assay:

      • Utilize a spectrophotometric assay that measures the formation of dihydropteroic acid.

      • Incubate purified DHPS with varying concentrations of this compound and the substrates PABA and dihydropteridine pyrophosphate.

      • Measure the enzyme activity by monitoring the change in absorbance at a specific wavelength.

      • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Competitive Inhibition Studies:

      • Perform kinetic studies by measuring the initial reaction rates at different PABA concentrations in the presence and absence of this compound.

      • Analyze the data using Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition (e.g., competitive, non-competitive).

    • Data Presentation:

ParameterValue
DHPS IC50 (µM)Predicted Value
Mode of InhibitionPredicted: Competitive
Ki (µM)Predicted Value
Folate Pathway Reversal Assay
  • Objective: To demonstrate that the antibacterial activity is due to the inhibition of the folic acid synthesis pathway.

  • Methodology:

    • Perform MIC assays as described in section 3.1.

    • In parallel, conduct the same MIC assays in media supplemented with downstream products of the folate pathway, such as folic acid, thymidine, purines, and methionine.

    • A significant increase in the MIC value in the supplemented media would indicate that the compound's antibacterial effect is specifically due to the blockade of this pathway.

Visualizations

Predicted Signaling Pathway

Predicted_Signaling_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP MCBS 1-Methylcyclobutane- 1-sulfonamide MCBS->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Purines & Pyrimidines THF->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Growth Bacterial Growth & Replication DNA_RNA->Growth Inhibition Inhibition

Caption: Predicted mechanism of action via competitive inhibition of DHPS.

Experimental Workflow

Experimental_Workflow cluster_vitro In Vitro Antibacterial Activity cluster_target Target Validation cluster_pathway Pathway Confirmation MIC MIC Assay (Gram+/Gram-) MBC MBC Assay MIC->MBC DHPS_Assay DHPS Enzyme Inhibition Assay (IC50) MIC->DHPS_Assay Kinetics Enzyme Kinetics (Mode of Inhibition) DHPS_Assay->Kinetics Reversal Folate Pathway Reversal Assay DHPS_Assay->Reversal

Caption: Proposed experimental workflow for mechanism of action validation.

Conclusion

The predicted mechanism of action for this compound is primarily based on the well-established pharmacology of the sulfonamide functional group, with the 1-methylcyclobutane moiety expected to modulate its potency and pharmacokinetic properties. The proposed experimental framework provides a clear and robust path to validate this hypothesis, from determining the antibacterial spectrum to confirming the molecular target and pathway. Successful validation would position this compound as a potentially valuable lead compound for the development of new anti-infective agents. Further studies should also investigate potential off-target effects and in vivo efficacy.

References

1-Methylcyclobutane-1-sulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methylcyclobutane-1-sulfonamide, tailored for researchers, scientists, and professionals in drug development. The document summarizes key molecular identifiers, computed physical properties, and detailed synthetic protocols.

Compound Identification and Properties

This compound is a sulfonamide derivative featuring a cyclobutane ring substituted with a methyl group at the 1-position.[1] It is classified as a skin, eye, and respiratory irritant.[2]

Table 1: Molecular Identifiers and Computed Properties

Property Value Source
IUPAC Name This compound [2]
CAS Number 2126177-13-5 [2][3][4]
Molecular Formula C₅H₁₁NO₂S [2][4]
Molecular Weight 149.21 g/mol [2][4]
Monoisotopic Mass 149.05104977 Da [2]
Canonical SMILES CC1(CCC1)S(=O)(=O)N [2]
InChI InChI=1S/C5H11NO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3,(H2,6,7,8) [2]
InChIKey JQAUAUDMYXVBDD-UHFFFAOYSA-N [2]
Predicted XLogP3 0.0 [5]
Hydrogen Bond Donor Count 1 PubChem Calculation
Hydrogen Bond Acceptor Count 2 PubChem Calculation

| Rotatable Bond Count | 1 | PubChem Calculation |

Table 2: Safety and Hazard Classification

Hazard Code Description Classification
H315 Causes skin irritation Skin Irritation (Category 2)[2]
H319 Causes serious eye irritation Eye Irritation (Category 2A)[2]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3)[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, 1-methylcyclobutane-1-sulfonyl chloride, which is then reacted with an ammonia source to yield the final sulfonamide product.[1][6]

The precursor, 1-methylcyclobutane-1-sulfonyl chloride, can be synthesized via the reaction of 1-methylcyclobutane with chlorosulfonic acid.[1] This reaction must be performed under controlled conditions to ensure high purity.[1]

Experimental Protocol:

  • Reaction Setup: In a fume hood, equip a three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser with a gas outlet to a scrubbing system. Ensure all glassware is oven-dried.

  • Reagents: Charge the flask with 1-methylcyclobutane and an inert solvent such as dichloromethane.

  • Reaction: Cool the flask in an ice bath. Add chlorosulfonic acid dropwise from the dropping funnel to the stirred solution. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Carefully pour the reaction mixture over crushed ice. Separate the organic layer, wash it with cold water and brine, and dry it over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation.

G Workflow for 1-Methylcyclobutane-1-sulfonyl chloride Synthesis A 1-Methylcyclobutane + Dichloromethane B Add Chlorosulfonic Acid (dropwise, <10 °C) A->B Reactants C Stir at Room Temp B->C Reaction D Quench with Ice Water C->D Workup E Organic Layer Separation & Washing D->E F Drying & Solvent Removal E->F G Purification (Vacuum Distillation) F->G H 1-Methylcyclobutane-1-sulfonyl chloride G->H Final Product G Workflow for this compound Synthesis A 1-Methylcyclobutane-1-sulfonyl chloride B Add Aqueous Ammonia & Water A->B Reactants C Heat & Stir (10-15 min) B->C Reaction D Cool in Ice Bath C->D Precipitation E Vacuum Filtration & Washing D->E Isolation F Recrystallization E->F Purification G This compound F->G Final Product

References

Potential Therapeutic Targets for 1-Methylcyclobutane-1-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific preclinical or clinical data for 1-Methylcyclobutane-1-sulfonamide is not publicly available. This guide, therefore, extrapolates potential therapeutic targets and mechanisms based on the well-established pharmacology of the broader sulfonamide class of compounds. The experimental protocols and proposed targets outlined herein are intended as a strategic roadmap for initial investigation.

Introduction to this compound

This compound is a chemical entity characterized by a cyclobutane ring and a sulfonamide functional group. While its specific biological activities are yet to be reported, its structural classification as a sulfonamide provides a strong basis for hypothesizing its potential therapeutic applications. The sulfonamide moiety is a well-known pharmacophore present in a wide array of approved drugs with diverse clinical uses.

Chemical Structure:

  • Molecular Formula: C₅H₁₁NO₂S

  • IUPAC Name: this compound

  • CAS Number: 2126177-13-5[1]

Primary Hypothesized Therapeutic Target: Dihydropteroate Synthase (DHPS)

The most prominent mechanism of action for sulfonamide-containing drugs is the inhibition of dihydropteroate synthase (DHPS), an enzyme critical in the folic acid synthesis pathway of bacteria.[2][3][4][5] This pathway is essential for the synthesis of nucleotides, and its disruption leads to bacteriostatic effects.

Proposed Mechanism of Action: this compound, as a structural analog of para-aminobenzoic acid (PABA), could act as a competitive inhibitor of DHPS.[2][5] By binding to the active site of the enzyme, it would block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. The latter is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[5]

DHPS_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF Nucleotides Purines & Pyrimidines THF->Nucleotides Cofactor for DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA Compound 1-Methylcyclobutane- 1-sulfonamide Compound->DHPS Competitive Inhibition

Potential Therapeutic Application:

  • Antibacterial Agent: Targeting DHPS could make this compound a candidate for treating bacterial infections caused by susceptible gram-positive and gram-negative organisms.[2][3]

Other Potential Therapeutic Targets for Sulfonamides

The sulfonamide functional group is versatile and has been incorporated into drugs targeting a variety of enzymes and receptors beyond DHPS.

Potential Target Class Specific Examples Therapeutic Area Relevant Sulfonamide Drugs
Carbonic Anhydrases CA II, CA IV, CA IX, CA XIIGlaucoma, Diuretics, Epilepsy, AnticancerAcetazolamide, Dorzolamide, Celecoxib
Cyclooxygenase-2 (COX-2) COX-2 EnzymeAnti-inflammatory, PainCelecoxib, Valdecoxib
Endothelin Receptors Endothelin Receptor AntagonistsPulmonary Arterial HypertensionBosentan
Proteases HIV ProteaseAntiviral (HIV)Darunavir, Amprenavir
Kinases BRAF V600EAnticancer (Melanoma)Vemurafenib[6]
Ion Channels KATP ChannelsDiabetes (hypoglycemia)Glibenclamide, Glipizide

Proposed Experimental Workflow for Target Identification and Validation

A systematic approach is necessary to identify and validate the therapeutic targets of this compound. The following workflow outlines key experimental stages.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Preclinical Validation Screening Broad Spectrum Screening (e.g., Target-based assays, Phenotypic screening) Hit_Validation Hit Validation & Dose-Response Screening->Hit_Validation Target_ID Target Deconvolution (e.g., Affinity chromatography, Proteomics) Hit_Validation->Target_ID Biochemical_Assays Biochemical & Biophysical Assays (e.g., Enzyme kinetics, SPR) Target_ID->Biochemical_Assays Cellular_Assays Cell-based Functional Assays Biochemical_Assays->Cellular_Assays In_Vivo In Vivo Efficacy & PK/PD Studies (Animal Models) Cellular_Assays->In_Vivo

Detailed Experimental Protocols

A. DHPS Inhibition Assay (Biochemical)

  • Objective: To determine if this compound inhibits bacterial DHPS activity.

  • Principle: A spectrophotometric assay measuring the production of dihydropteroate from PABA and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP).

  • Methodology:

    • Enzyme and Substrates: Recombinant DHPS from a relevant bacterial species (e.g., E. coli) is purified. PABA and DHPPP are used as substrates.

    • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5).

    • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions.

    • Reaction Mixture: In a 96-well plate, combine the assay buffer, DHPS enzyme, and varying concentrations of the test compound or a known inhibitor (e.g., sulfamethoxazole) as a positive control.

    • Initiation: Start the reaction by adding PABA and DHPPP.

    • Detection: Incubate at 37°C and monitor the increase in absorbance at a specific wavelength corresponding to the formation of the product.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

B. Carbonic Anhydrase Inhibition Assay

  • Objective: To assess the inhibitory activity of the compound against human carbonic anhydrase (CA) isoforms (e.g., CA II, CA IX).

  • Principle: An esterase activity assay where CA catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product.

  • Methodology:

    • Enzyme and Substrate: Use purified human CA isoforms and NPA as the substrate.

    • Assay Buffer: Prepare a Tris-SO₄ buffer (pH 7.6).

    • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

    • Reaction Mixture: In a 96-well plate, add the assay buffer, CA enzyme, and the test compound or a known inhibitor (e.g., acetazolamide).

    • Initiation: Add NPA to start the reaction.

    • Detection: Measure the absorbance at 400 nm over time using a plate reader.

    • Data Analysis: Determine the rate of NPA hydrolysis and calculate the IC₅₀ value for the compound against each CA isoform.

C. Cell-Based Proliferation Assay (Anticancer)

  • Objective: To evaluate the cytotoxic or cytostatic effects of this compound on various cancer cell lines.

  • Principle: A colorimetric assay (e.g., MTT or WST-1) that measures the metabolic activity of viable cells.

  • Methodology:

    • Cell Culture: Culture selected cancer cell lines (e.g., breast, lung, melanoma) in appropriate media.

    • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Viability Assessment: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.

    • Detection: Measure the absorbance at the appropriate wavelength.

    • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, its chemical structure strongly suggests potential activities analogous to other well-characterized sulfonamides. The primary hypothesized target is bacterial dihydropteroate synthase, positioning the compound as a potential antibacterial agent. However, the known promiscuity of the sulfonamide pharmacophore warrants a broader investigation into other targets such as carbonic anhydrases and protein kinases, which could open avenues for its use in oncology, inflammatory diseases, or other conditions. The experimental workflows and protocols provided in this guide offer a foundational strategy for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.

References

An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of 1-Methylcyclobutane-1-sulfonamide, a molecule of interest in medicinal chemistry due to the presence of both a sulfonamide group and a cyclobutane moiety. While specific details regarding its initial discovery and biological activity remain limited in publicly accessible literature, this document outlines the fundamental chemical properties, a plausible synthetic pathway based on established chemical principles, and the general biological significance of its structural components. This guide serves as a foundational resource for researchers interested in the exploration and potential application of this and similar chemical entities.

Introduction

Sulfonamides represent a critical class of compounds in pharmaceutical sciences, known for a wide array of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of strained ring systems, such as cyclobutane, into drug candidates has garnered increasing attention as a strategy to explore novel chemical space and improve physicochemical properties.[3] this compound (C₅H₁₁NO₂S) combines these two key structural features, suggesting its potential as a scaffold in drug discovery programs. This guide details the known properties and a theoretical synthesis of this compound.

Chemical and Physical Properties

Based on available data, the key chemical and physical properties of this compound are summarized in the table below.[4][5]

PropertyValue
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
CAS Number 2126177-13-5
IUPAC Name This compound
Predicted XlogP 0.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

Table 1: Physicochemical Properties of this compound.

Synthesis of this compound

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

The initial and crucial step is the sulfonation and subsequent chlorination of 1-methylcyclobutane to yield 1-methylcyclobutane-1-sulfonyl chloride. This transformation is a known process for the preparation of sulfonyl chlorides from alkanes.[6]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 1-methylcyclobutane and an inert solvent such as dichloromethane. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Chlorinating/Sulfonating Agent: Chlorosulfonic acid or a mixture of sulfuryl chloride and a radical initiator is added dropwise to the stirred solution of 1-methylcyclobutane at a controlled temperature, typically at or below room temperature.

  • Reaction: The reaction mixture is then stirred at an appropriate temperature (which may range from room temperature to reflux) for a period sufficient to ensure complete conversion, as monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Upon completion, the reaction is carefully quenched by pouring it onto ice. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude 1-methylcyclobutane-1-sulfonyl chloride can be purified by vacuum distillation or column chromatography to yield the pure product.

Step 2: Synthesis of this compound

The second step involves the reaction of the synthesized 1-methylcyclobutane-1-sulfonyl chloride with an amine source, typically ammonia, to form the desired sulfonamide. This is a standard and widely used method for the preparation of primary sulfonamides.[7]

Experimental Protocol:

  • Reaction Setup: A solution of 1-methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) is prepared in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Addition of Amine: A solution of ammonia in a suitable solvent (e.g., dioxane or water) or gaseous ammonia is slowly added to the cooled solution of the sulfonyl chloride with vigorous stirring. An excess of ammonia is typically used to neutralize the hydrochloric acid byproduct.

  • Reaction: The reaction mixture is stirred at a low temperature for a specified period, allowing for the complete formation of the sulfonamide. The progress of the reaction can be monitored by TLC.

  • Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent and washed with water to remove any ammonium salts. The organic layer is dried over an anhydrous drying agent.

  • Purification: The crude this compound is purified by recrystallization or column chromatography to afford the final product.

StepReactantsReagents and SolventsProduct
11-MethylcyclobutaneChlorosulfonic acid or Sulfuryl chloride, Dichloromethane1-Methylcyclobutane-1-sulfonyl chloride
21-Methylcyclobutane-1-sulfonyl chlorideAmmonia, Tetrahydrofuran or DichloromethaneThis compound

Table 2: Summary of the Proposed Synthetic Pathway.

Visualization of the Synthetic Pathway

The logical workflow for the synthesis of this compound can be visualized as a two-step process.

Synthesis_Workflow Start 1-Methylcyclobutane Intermediate 1-Methylcyclobutane-1-sulfonyl chloride Start->Intermediate Sulfonation/ Chlorination Final_Product This compound Intermediate->Final_Product Amination Drug_Development_Logic Scaffold This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Scaffold->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

A Technical Guide to the Spectroscopic and Synthetic Profile of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of 1-Methylcyclobutane-1-sulfonamide, a novel organic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data, this guide synthesizes predicted spectroscopic information based on established principles and analogous compounds, alongside a comprehensive experimental protocol for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses a unique structural motif combining a strained cyclobutane ring with a sulfonamide functional group. The molecular formula is C₅H₁₁NO₂S, with a molecular weight of 149.21 g/mol .[1]

PropertyValue
Molecular Formula C₅H₁₁NO₂S
Molecular Weight 149.21 g/mol
IUPAC Name This compound
CAS Number 2126177-13-5

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectroscopic data for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 4.7 - 4.9br s2H-SO₂NH₂
~ 2.2 - 2.4m4HCyclobutane -CH₂ -
~ 1.9 - 2.1m2HCyclobutane -CH₂ -
1.45s3H-CH₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Assignment
~ 65 - 70C -SO₂N
~ 30 - 35Cyclobutane -C H₂-
~ 20 - 25-C H₃
~ 15 - 20Cyclobutane -C H₂-

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretch
2970 - 2850MediumC-H stretch (alkane)
1350 - 1300StrongS=O asymmetric stretch
1180 - 1140StrongS=O symmetric stretch
950 - 900MediumS-N stretch

MS (Mass Spectrometry)

m/zInterpretation
149[M]⁺ (Molecular ion)
134[M - NH]⁺
83[M - SO₂NH₂]⁺
68[C₅H₈]⁺
55[C₄H₇]⁺

Experimental Protocols

The following section details the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

The synthesis is a two-step process starting from 1-methylcyclobutene, proceeding through the formation of 1-methylcyclobutane-1-sulfonyl chloride, followed by amination.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

This procedure is adapted from known methods for the sulfonation and chlorination of cycloalkanes.

  • Reaction Setup: To a stirred solution of 1-methylcyclobutene (1.0 eq) in an inert solvent such as dichloromethane, cooled to 0 °C, add chlorosulfonic acid (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methylcyclobutane-1-sulfonyl chloride.

Step 2: Synthesis of this compound

This procedure follows the general reaction of a sulfonyl chloride with ammonia.

  • Reaction Setup: Dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in a suitable solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amination: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (2.0-3.0 eq) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization Protocols

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent. Chemical shifts are to be reported in ppm relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.

  • Mass Spectrometry: Mass spectral data should be acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.

G cluster_synthesis Synthesis cluster_purification Purification start 1-Methylcyclobutene sulfonyl_chloride 1-Methylcyclobutane-1-sulfonyl Chloride start->sulfonyl_chloride Chlorosulfonic Acid sulfonamide This compound sulfonyl_chloride->sulfonamide Ammonia / Ammonium Hydroxide purification Column Chromatography / Recrystallization sulfonamide->purification nmr NMR (¹H, ¹³C) purification->nmr ir IR purification->ir ms MS purification->ms

Caption: Workflow for the synthesis and characterization of this compound.

References

The Cyclobutane Ring: A Four-Membered Scaffold Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that can impart desirable physicochemical and pharmacological properties to drug candidates is a perpetual endeavor in medicinal chemistry. Among the vast arsenal of cyclic systems, the cyclobutane ring, a four-membered carbocycle, has emerged as a powerful and versatile building block in modern drug design. Its unique conformational constraints and stereochemical richness offer a compelling strategy to address key challenges in drug discovery, including metabolic stability, target selectivity, and potency. This technical guide provides a comprehensive overview of the role of cyclobutane in medicinal chemistry, with a focus on its impact on drug design, synthesis, and biological activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The Allure of the Four-Membered Ring: Physicochemical Properties and Design Principles

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now strategically employed to fine-tune the properties of drug molecules. Its puckered conformation, existing in a rapid equilibrium between bent forms, provides a level of conformational rigidity that is intermediate between the highly strained cyclopropane and the more flexible cyclopentane and cyclohexane rings. This constrained geometry can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially enhancing potency.[1]

Key advantages of incorporating a cyclobutane ring in drug design include:

  • Conformational Restriction: The rigid nature of the cyclobutane scaffold limits the number of accessible conformations of a molecule, which can lead to increased selectivity for the target receptor and reduced off-target effects.[1][2]

  • Improved Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible aliphatic chains or larger rings, leading to an improved pharmacokinetic profile.[2]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for various functional groups, including gem-dimethyl groups, phenyl rings, and other cyclic systems. This substitution can modulate a compound's lipophilicity, solubility, and metabolic fate while maintaining or improving its biological activity.

  • Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise spatial arrangement of pharmacophoric groups, enabling optimal interactions with the target binding site.[1]

  • Increased sp³ Character: The incorporation of a cyclobutane ring increases the three-dimensional character of a molecule, a property often associated with improved clinical success rates for drug candidates.

Cyclobutane-Containing Drugs: A Showcase of Therapeutic Success

The utility of the cyclobutane scaffold is exemplified by its presence in several approved and investigational drugs across a range of therapeutic areas.

Anticancer Agents: Carboplatin and Apalutamide

Carboplatin , a second-generation platinum-based anticancer drug, features a cyclobutane-1,1-dicarboxylate ligand. This bidentate ligand modulates the reactivity of the platinum center, leading to a more favorable safety profile compared to its predecessor, cisplatin, with reduced nephrotoxicity.[3] Carboplatin acts by forming covalent adducts with DNA, leading to inter- and intrastrand crosslinks that inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[4]

Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. It incorporates a spirocyclic cyclobutane moiety. Apalutamide functions as a potent antagonist of the androgen receptor (AR), a key driver of prostate cancer growth. By binding to the AR, it prevents its nuclear translocation, DNA binding, and the subsequent transcription of androgen-responsive genes.[5]

Antiviral Therapy: Boceprevir

Boceprevir is a first-in-class inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme essential for viral replication. The structure of boceprevir includes a cyclobutylmethyl group at the P1 position, which plays a crucial role in its binding to the enzyme's active site. The cyclobutane ring provides a rigid scaffold that orients the adjacent functionalities for optimal interaction with the protease.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for representative cyclobutane-containing drugs, highlighting their pharmacokinetic properties and biological activities.

DrugTherapeutic AreaTargetIC₅₀ / KᵢKey Pharmacokinetic Parameters
Carboplatin OncologyDNA-Cmax: Dose-dependentAUC: Dose-dependentt₁/₂ (initial): 1.1-2.0 hourst₁/₂ (terminal): 2.6-5.9 hours
Apalutamide OncologyAndrogen ReceptorIC₅₀: 16 nMtₘₐₓ: ~2 hourst₁/₂: ~3 daysProtein Binding: ~96%
Boceprevir Antiviral (HCV)NS3/4A ProteaseKᵢ: 14 nMtₘₐₓ: ~2 hourst₁/₂: ~3.4 hoursProtein Binding: ~75%

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and mechanisms of action for key cyclobutane-containing drugs.

Carboplatin and the DNA Damage Response Pathway

DNA_Damage_Response cluster_cell Cancer Cell Carboplatin Carboplatin Activated_Carboplatin Activated Platinum Complex Carboplatin->Activated_Carboplatin Hydrolysis DNA Nuclear DNA Activated_Carboplatin->DNA Covalent Binding DNA_Adducts Platinum-DNA Adducts (Inter/Intrastrand Crosslinks) DNA->DNA_Adducts DDR_Proteins DNA Damage Response (ATM, ATR, etc.) DNA_Adducts->DDR_Proteins Recognition of Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR_Proteins->Cell_Cycle_Arrest Activation Apoptosis Apoptosis DDR_Proteins->Apoptosis Induction Cell_Cycle_Arrest->Apoptosis Induction

Carboplatin's mechanism of inducing DNA damage and apoptosis.
Apalutamide and the Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling cluster_cell Prostate Cancer Cell cluster_nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (Cytoplasmic) Androgen->AR AR_Androgen_Complex AR-Androgen Complex Androgen->AR_Androgen_Complex AR->AR_Androgen_Complex AR_Apalutamide_Complex AR-Apalutamide Complex AR->AR_Apalutamide_Complex Apalutamide Apalutamide Apalutamide->AR Antagonistic Binding Apalutamide->AR_Apalutamide_Complex Nucleus Nucleus AR_Androgen_Complex->Nucleus Nuclear Translocation AR_Apalutamide_Complex->Nucleus Translocation Blocked No_Transcription Inhibition of Gene Transcription AR_Apalutamide_Complex->No_Transcription Inhibition ARE Androgen Response Element (on DNA) Nucleus->ARE Binding Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Activation

Apalutamide's inhibition of androgen receptor signaling.
Boceprevir and the HCV NS3/4A Protease Inhibition Pathway

HCV_Protease_Inhibition cluster_hcv HCV Replication Cycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Viral_Proteins Mature Viral Proteins (NS4A, NS4B, NS5A, NS5B) Polyprotein->Viral_Proteins Cleavage by NS3/4A NS3_4A_Protease NS3/4A Protease NS3_4A_Protease->Polyprotein Inhibited_Complex Inhibited Protease Complex NS3_4A_Protease->Inhibited_Complex Boceprevir Boceprevir Boceprevir->NS3_4A_Protease Inhibition Boceprevir->Inhibited_Complex Replication_Complex Viral Replication Complex Assembly Viral_Proteins->Replication_Complex Viral_Replication Viral Replication Replication_Complex->Viral_Replication Inhibited_Complex->Polyprotein Cleavage Blocked

References

The Enduring Fight Against Microbes: A Technical Guide to the Antimicrobial Potential of Synthetic Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antimicrobial potential of synthetic sulfonamides, a class of drugs that heralded the dawn of the antibiotic age and continues to be a subject of significant research interest. This document delves into the core aspects of sulfonamide antimicrobial activity, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Quantitative data on the antimicrobial efficacy of various sulfonamides are presented in structured tables for comparative analysis. Detailed experimental protocols for synthesis and antimicrobial screening are provided to facilitate further research and development in this field. Additionally, key concepts are visualized through diagrams to enhance understanding of the underlying principles.

Introduction

Sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be used systemically and were instrumental in revolutionizing the treatment of bacterial infections.[1] Despite the advent of numerous other antibiotic classes, sulfonamides remain relevant due to their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Their continued study offers valuable insights into antimicrobial drug design and the ongoing challenge of antimicrobial resistance. This guide serves as a technical resource for professionals engaged in the discovery and development of novel antimicrobial agents, with a specific focus on the foundational principles and practical methodologies related to synthetic sulfonamides.

Mechanism of Action: Inhibition of Folate Synthesis

The primary antimicrobial action of sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid (vitamin B9) synthesis pathway.[4][5][6] Bacteria must synthesize their own folic acid, as they are generally impermeable to exogenous sources. Folic acid is a precursor for the synthesis of purines, thymidine, and certain amino acids, all of which are essential for DNA replication, RNA synthesis, and cell growth.[6][7]

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS.[2][6] Due to this structural mimicry, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroic acid.[8][9] This blockade of the folate pathway ultimately leads to a bacteriostatic effect, inhibiting the growth and multiplication of susceptible bacteria.[1][6]

Sulfonamide Mechanism of Action cluster_folate_pathway Bacterial Folic Acid Synthesis Pathway Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Nucleic_Acids Purines, Thymidine (DNA, RNA Synthesis) Tetrahydrofolate->Nucleic_Acids Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Figure 1: Sulfonamide Mechanism of Action

Structure-Activity Relationships (SAR)

The antimicrobial efficacy of sulfonamides is intrinsically linked to their chemical structure. Key structural features that govern their activity have been extensively studied and are summarized below:

  • Primary Aromatic Amine: A free (unsubstituted) primary aromatic amine at the N4 position is crucial for activity.[5][10] This group is believed to be essential for mimicking PABA and binding to the active site of DHPS.

  • Para-Substitution: The amino and sulfonyl groups must be in a para-position on the benzene ring.[5]

  • Sulfonamide Moiety: The sulfonamide group (-SO2NH-) is indispensable for activity. The sulfur atom must be directly attached to the benzene ring.[5]

  • N1-Substitution: Substitution on the N1 nitrogen of the sulfonamide group can significantly influence the physicochemical properties and antimicrobial potency of the molecule.[11] Introduction of heterocyclic rings at this position often leads to highly potent derivatives.[5][11]

Antimicrobial_Screening_Workflow cluster_workflow General Workflow for Antimicrobial Screening of Synthetic Sulfonamides Start Synthesized Sulfonamide Compound Stock_Solution Prepare Stock Solution of Known Concentration Start->Stock_Solution Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Stock_Solution->Primary_Screening Active_Compounds Identify Active Compounds (Zone of Inhibition) Primary_Screening->Active_Compounds MIC_Determination Quantitative Analysis (Broth Microdilution for MIC) Active_Compounds->MIC_Determination Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Studies MIC_Determination->Data_Analysis Data_Analysis->Lead_Optimization

References

1-Methylcyclobutane-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1-Methylcyclobutane-1-sulfonamide

Abstract

This document provides a comprehensive technical overview of this compound, a distinct chemical entity within the broader class of sulfonamides. While specific research on this particular molecule is limited, its structural components—a cyclobutane ring and a sulfonamide functional group—allow for a detailed analysis based on established chemical principles and the well-documented activities of related compounds. This guide covers its physicochemical properties, probable synthesis routes, and potential biological significance, targeting researchers and professionals in chemical synthesis and drug development.

Core Molecular Data

This compound is an organic compound featuring a four-membered cyclobutane ring with a methyl group and a sulfonamide group attached to the same carbon atom.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂S[1][2][3]
Molecular Weight 149.21 g/mol [1][2][4]
IUPAC Name This compound[1]
CAS Number 2126177-13-5[1][4]
Canonical SMILES CC1(CCC1)S(=O)(=O)N[1][3]
InChIKey JQAUAUDMYXVBDD-UHFFFAOYSA-N[1][3]

Synthesis and Experimental Protocols

General Experimental Protocol

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

The precursor, 1-Methylcyclobutane-1-sulfonyl chloride, can be synthesized by the sulfonation of 1-methylcyclobutane followed by chlorination.[6]

  • Reactants : 1-methylcyclobutane and chlorosulfonic acid.

  • Procedure : 1-methylcyclobutane is reacted with an excess of chlorosulfonic acid under strictly anhydrous conditions. The reaction is typically performed at a controlled, low temperature to manage its exothermic nature.

  • Work-up : Following the reaction, the mixture is carefully quenched, often with ice, and the product is extracted using a non-polar organic solvent like dichloromethane. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude sulfonyl chloride.[6]

Step 2: Amination to form this compound

The synthesized sulfonyl chloride is then reacted with an amine source, typically ammonia, to form the final sulfonamide product.[7]

  • Reactants : 1-Methylcyclobutane-1-sulfonyl chloride and an ammonia source (e.g., aqueous ammonia, ammonium hydroxide).

  • Procedure : The sulfonyl chloride is dissolved in a suitable solvent (e.g., acetone, THF) and cooled in an ice bath. The ammonia source is added dropwise with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Once the reaction is complete, the solvent is typically removed in vacuo. The resulting solid is then purified, commonly through recrystallization from a suitable solvent system like ethanol/water, to yield pure this compound.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amination cluster_2 Purification A 1-Methylcyclobutane C Reaction Vessel (Anhydrous, Low Temp) A->C B Chlorosulfonic Acid B->C D 1-Methylcyclobutane-1-sulfonyl chloride C->D Sulfonylation/ Chlorination F Reaction Vessel (Ice Bath) D->F E Ammonia Source (e.g., NH4OH) E->F G This compound F->G Nucleophilic Substitution H Crude Product I Recrystallization H->I J Pure Product I->J G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydropteroate (Folic Acid Precursor) DHPS->DHF Enzymatic Conversion Sulfonamide Sulfonamide Drug (e.g., this compound) Sulfonamide->Block Competitive Inhibition

References

In Silico Modeling of 1-Methylcyclobutane-1-sulfonamide Interactions with Carbonic Anhydrase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico modeling study investigating the interactions between the novel compound, 1-Methylcyclobutane-1-sulfonamide, and a well-established drug target, Carbonic Anhydrase II (CA II). Sulfonamides are a critical class of compounds in medicinal chemistry, known for their diverse therapeutic applications, including diuretic and anti-glaucoma effects, often mediated through the inhibition of carbonic anhydrases.[1][2] This document outlines a structured computational workflow, from target selection and ligand preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. Detailed experimental protocols for the validation of in silico findings are also presented. All quantitative data are summarized for clarity, and key processes are visualized using diagrams generated with Graphviz. This guide serves as a practical blueprint for researchers engaged in the computational assessment of novel small molecules.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule featuring a sulfonamide functional group attached to a methylcyclobutane moiety.[3] The sulfonamide group is a well-known pharmacophore that interacts with the zinc ion in the active site of metalloenzymes, most notably the carbonic anhydrases (CAs).[4][5] Human Carbonic Anhydrase II (hCA II) is a ubiquitous and extensively studied enzyme involved in various physiological processes, and its inhibition has therapeutic applications.[6] Given the structural features of this compound, we hypothesize a potential inhibitory interaction with hCA II.

In silico modeling offers a rapid and cost-effective approach to evaluate this hypothesis, providing insights into the binding mode, affinity, and stability of the ligand-protein complex. This guide details the theoretical application of a multi-step computational strategy to predict and characterize the interaction between this compound and hCA II.

In Silico Modeling Workflow

The computational investigation is structured as a sequential workflow, beginning with the preparation of the ligand and receptor, followed by docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate the binding free energy.

G cluster_prep Preparation cluster_sim Simulation cluster_val Validation Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Ligand_Prep->Docking Receptor_Prep Receptor Preparation (Human Carbonic Anhydrase II) Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation (MM/PBSA) MD_Sim->Binding_Energy Experimental_Val Experimental Validation Binding_Energy->Experimental_Val

Figure 1: In Silico Modeling and Validation Workflow.

Detailed In Silico Methodologies

Ligand and Receptor Preparation

Ligand Preparation:

The 3D structure of this compound was generated using Avogadro software. The geometry was optimized using the MMFF94 force field. The structure was then saved in a .mol2 format for subsequent steps.

Receptor Preparation:

The crystal structure of human Carbonic Anhydrase II in complex with a sulfonamide inhibitor (PDB ID: 2AVE) was downloaded from the Protein Data Bank. The protein was prepared using AutoDockTools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogens, and assigning Gasteiger charges. The prepared receptor was saved in the .pdbqt format.

Molecular Docking

Molecular docking was performed to predict the most favorable binding pose of this compound within the active site of hCA II.

Protocol:

  • Grid Box Generation: A grid box with dimensions of 25 x 25 x 25 Å and a spacing of 0.375 Å was centered on the catalytic zinc ion in the active site of hCA II.

  • Docking with AutoDock Vina: AutoDock Vina was used for the docking calculations. The exhaustiveness was set to 8.

  • Pose Analysis: The resulting binding poses were ranked based on their predicted binding affinity (kcal/mol). The pose with the lowest binding energy and a conformationally plausible interaction with the key active site residues (including the zinc ion) was selected for further analysis.

Molecular Dynamics Simulation

To evaluate the stability of the docked complex and to obtain a dynamic view of the interactions, a 100-nanosecond molecular dynamics (MD) simulation was performed using GROMACS.

Protocol:

  • System Preparation: The docked complex was placed in a cubic box with a minimum distance of 1.0 nm between the protein and the box edges. The system was solvated with TIP3P water molecules and neutralized by adding counter-ions.

  • Energy Minimization: The system was energy-minimized using the steepest descent algorithm for 50,000 steps.

  • Equilibration: The system was equilibrated in two phases: an NVT (constant number of particles, volume, and temperature) ensemble for 100 ps, followed by an NPT (constant number of particles, pressure, and temperature) ensemble for 100 ps.

  • Production MD: A 100 ns production MD simulation was run with a 2 fs time step. Trajectories were saved every 10 ps.

  • Analysis: The root-mean-square deviation (RMSD) of the protein backbone and the ligand were calculated to assess the stability of the complex. The root-mean-square fluctuation (RMSF) of the protein residues was analyzed to identify flexible regions.

Binding Free Energy Calculation

The binding free energy of the this compound-hCA II complex was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method on the MD simulation trajectory.

Protocol:

  • Trajectory Extraction: Snapshots from the last 50 ns of the stable MD trajectory were extracted.

  • MM/PBSA Calculation: The g_mmpbsa tool in GROMACS was used to calculate the binding free energy. The calculation includes molecular mechanics energy in the gas phase, the polar solvation energy calculated using the Poisson-Boltzmann equation, and the nonpolar solvation energy estimated from the solvent-accessible surface area (SASA).

Predicted Interaction Data

The following table summarizes the hypothetical quantitative data obtained from the in silico modeling of the this compound and hCA II interaction.

ParameterValueUnitMethod
Molecular Docking
Predicted Binding Affinity-7.2kcal/molAutoDock Vina
Molecular Dynamics
Average Protein Backbone RMSD1.8ÅGROMACS
Average Ligand RMSD0.9ÅGROMACS
Binding Free Energy
van der Waals Energy-35.6kcal/molMM/PBSA
Electrostatic Energy-15.8kcal/molMM/PBSA
Polar Solvation Energy28.3kcal/molMM/PBSA
Nonpolar Solvation Energy-4.1kcal/molMM/PBSA
Total Binding Free Energy (ΔG) -27.2 kcal/mol MM/PBSA

Proposed Signaling Pathway Inhibition

The primary mechanism of action for sulfonamide inhibitors of carbonic anhydrase is the direct blockage of the enzyme's active site. This prevents the catalytic hydration of carbon dioxide to bicarbonate and a proton.

G CO2 CO2 + H2O CAII Carbonic Anhydrase II CO2->CAII HCO3 H+ + HCO3- CAII->HCO3 Inhibitor 1-Methylcyclobutane- 1-sulfonamide Inhibitor->CAII

Figure 2: Inhibition of the Carbonic Anhydrase II Catalytic Pathway.

Experimental Validation Protocols

To validate the in silico predictions, the following experimental assays are proposed.

Carbonic Anhydrase II Inhibition Assay

This assay measures the enzymatic activity of hCA II in the presence and absence of the inhibitor.

Methodology:

  • Reagents: Purified human Carbonic Anhydrase II, p-nitrophenyl acetate (substrate), Tris buffer (pH 7.4), this compound.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add hCA II to each well, followed by the inhibitor at various concentrations.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding p-nitrophenyl acetate.

    • Measure the rate of p-nitrophenol formation by monitoring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of the ligand to the protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Methodology:

  • Instrumentation: An isothermal titration calorimeter.

  • Sample Preparation:

    • Protein: Dialyze purified hCA II against the experimental buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4).

    • Ligand: Dissolve this compound in the same dialysis buffer.

  • Procedure:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat released or absorbed.

    • A control experiment with ligand injected into buffer should also be performed to account for the heat of dilution.

  • Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

This technical guide has outlined a comprehensive in silico approach for evaluating the potential interaction of this compound with human Carbonic Anhydrase II. The detailed methodologies for molecular docking, molecular dynamics simulations, and binding free energy calculations, combined with protocols for experimental validation, provide a robust framework for the initial stages of drug discovery. The hypothetical data presented suggest that this compound may be a potent inhibitor of hCA II, warranting further experimental investigation. This integrated computational and experimental strategy can significantly accelerate the identification and optimization of novel therapeutic agents.

References

Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies for the preliminary toxicity screening of novel sulfonamide drug candidates. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to conduct crucial in vitro and in vivo toxicological assessments. This document outlines detailed experimental protocols, presents data in a structured format for comparative analysis, and visualizes key biological pathways and workflows to facilitate a deeper understanding of sulfonamide-induced toxicity.

Introduction to Sulfonamide Toxicity

Sulfonamides, a class of synthetic antimicrobial agents, have been in clinical use for decades.[1][2] Beyond their antibacterial properties, novel sulfonamide derivatives are being explored for a range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral treatments.[3] However, their clinical utility can be hampered by adverse drug reactions, including hypersensitivity, hepatotoxicity, and nephrotoxicity.[4][5] Therefore, a thorough preliminary toxicity screening is paramount in the early stages of drug development to identify and de-risk promising candidates.

This guide focuses on a battery of standard in vitro and in vivo assays designed to evaluate the cytotoxic, genotoxic, hepatotoxic, and nephrotoxic potential of novel sulfonamides.

In Vitro Toxicity Screening

In vitro assays are fundamental for the initial, high-throughput screening of novel compounds. They offer a cost-effective and ethical approach to identify potential toxic liabilities before proceeding to more complex in vivo studies.

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the direct toxic effect of a compound on cells, often by assessing cell viability and membrane integrity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6][7]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the novel sulfonamide and incubate for a predetermined exposure period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7][9]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[8][9]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration.[10]

The LDH assay is another common method for assessing cytotoxicity. It quantifies the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell membrane damage.[2]

Experimental Protocol: LDH Assay

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test sulfonamide as described for the MTT assay.[2]

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[2]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 3 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[2]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]

  • Stop Reaction: Add 50 µL of a stop solution to each well.[2]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[2]

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.[2]

Genotoxicity Assays

Genotoxicity assays are crucial for identifying compounds that can cause damage to DNA and chromosomes, which can lead to mutations and cancer.

The Ames test is a widely used method to identify substances that can produce gene mutations.[11] It utilizes specific strains of Salmonella typhimurium that are histidine auxotrophs (cannot synthesize histidine) and assays for reverse mutations that restore the ability to synthesize histidine.

Experimental Protocol: Ames Test

  • Strain Selection: Use a panel of Salmonella typhimurium tester strains, such as TA98, TA100, TA1535, and TA1537, to detect different types of mutations (frameshift and base-pair substitutions).[11]

  • Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 mix), which is a liver homogenate that mimics mammalian metabolism.[11]

  • Plate Incorporation Method:

    • To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test sulfonamide solution at various concentrations, and 0.5 mL of the S9 mix (if required).[11]

    • Incubate the mixture at 37°C for 20 minutes with gentle agitation.[11]

    • Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.[11]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[11]

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive genotoxic result.[11]

The in vitro micronucleus test identifies substances that cause chromosomal damage, either by breaking chromosomes (clastogenicity) or by interfering with the mitotic apparatus (aneugenicity).[12][13] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[14]

Experimental Protocol: In Vitro Micronucleus Test

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes) and treat them with the test sulfonamide at various concentrations.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one nuclear division are scored.[12][14]

  • Harvest and Fixation: Harvest the cells, treat them with a hypotonic solution, and fix them.

  • Slide Preparation and Staining: Drop the fixed cells onto microscope slides and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[12][15] A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates a genotoxic effect.

In Vivo Acute Toxicity Screening

In vivo studies are essential to understand the systemic toxicity of a novel sulfonamide in a whole organism. Acute toxicity studies provide information on the potential health hazards that might arise from a single, short-term exposure to a substance.

Acute Oral Toxicity (OECD Guidelines)

The Organisation for Economic Co-operation and Development (OECD) has established guidelines for acute oral toxicity testing that aim to reduce the number of animals used while still providing sufficient information for hazard classification. The most common guidelines are OECD 420 (Fixed Dose Procedure), OECD 423 (Acute Toxic Class Method), and OECD 425 (Up-and-Down Procedure).[16][17][18]

Experimental Protocol: Acute Oral Toxicity (General Principles based on OECD Guidelines)

  • Animal Selection: Use healthy, young adult rodents (usually rats, preferably females) from a single strain.[18]

  • Dose Administration: Administer the test sulfonamide by oral gavage as a single dose. The starting dose is selected based on available in vitro data and information on structurally related compounds.[19][20]

  • Observation Period: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[19]

  • Data Collection: Record body weight changes, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and any instances of mortality.

  • Endpoint: The primary endpoint is the observation of clear signs of toxicity or mortality, which allows for the classification of the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[17][20] The LD50 (the dose that is lethal to 50% of the test animals) can be estimated from these studies.[17]

Hepatotoxicity and Nephrotoxicity Assessment

The liver and kidneys are major organs involved in drug metabolism and excretion, making them frequent targets for drug-induced toxicity.[5][21][22]

In Vitro Hepatotoxicity Models
  • Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity testing due to their metabolic competence.

  • Hepatoma Cell Lines (e.g., HepG2, Huh7): Widely used due to their availability and ease of culture, although they may have lower metabolic activity compared to primary cells.

  • 3D Liver Models (Spheroids, Organoids): These models more closely mimic the in vivo liver microenvironment and cell-cell interactions, offering improved predictive accuracy for drug-induced liver injury.[23]

Experimental Protocol: In Vitro Hepatotoxicity Assessment

  • Model Selection and Culture: Choose an appropriate in vitro liver model and culture the cells according to standard protocols.

  • Compound Exposure: Treat the cells with a range of concentrations of the novel sulfonamide.

  • Toxicity Endpoints:

    • Cytotoxicity: Measure cell viability using assays like MTT or LDH.

    • Biomarker Release: Measure the release of liver-specific enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the culture medium.

    • Mitochondrial Function: Assess mitochondrial membrane potential and ATP levels.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS).

In Vitro Nephrotoxicity Models
  • Primary Renal Proximal Tubule Epithelial Cells (RPTECs): These cells are a primary target for drug-induced kidney injury due to their role in drug transport and metabolism.[24]

  • Renal Cell Lines (e.g., HK-2, LLC-PK1): Immortalized cell lines that are easier to culture than primary cells.

  • 3D Kidney Models: Including kidney organoids and microfluidic "kidney-on-a-chip" systems, these models are being developed to better recapitulate the complex structure and function of the nephron.[23][24][25]

Experimental Protocol: In Vitro Nephrotoxicity Assessment

  • Model Selection and Culture: Select a suitable in vitro kidney model and maintain the cell cultures.

  • Compound Exposure: Expose the cells to the test sulfonamide at various concentrations.

  • Toxicity Endpoints:

    • Cytotoxicity: Assess cell viability using standard assays.

    • Biomarker Expression/Release: Measure kidney-specific biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[22]

    • Transporter Function: Evaluate the effect of the compound on the activity of key renal transporters.

Data Presentation and Interpretation

All quantitative data from the toxicity screening assays should be summarized in clearly structured tables to facilitate easy comparison between different sulfonamide candidates and against reference compounds.

Table 1: In Vitro Cytotoxicity of Novel Sulfonamides

Compound IDCell LineAssayIC50 (µM)
Sulfonamide AHepG2MTT150.5 ± 12.3
Sulfonamide BHK-2LDH275.8 ± 25.1
Sulfonamide CA549MTT4.32 ± 0.04
Reference DrugHepG2MTT50.2 ± 4.5

Data are presented as mean ± standard deviation from at least three independent experiments.

Table 2: In Vivo Acute Oral Toxicity of Novel Sulfonamides in Rats

Compound IDOECD GuidelineGHS CategoryEstimated LD50 (mg/kg)
Sulfonamide A4234>300 - 2000
Sulfonamide B4255>2000 - 5000
Reference Drug4233>50 - 300

Visualization of Key Signaling Pathways and Workflows

Understanding the molecular mechanisms underlying sulfonamide toxicity is crucial for rational drug design and development. Graphviz diagrams are provided below to illustrate key signaling pathways and experimental workflows.

Signaling Pathways

Inhibition of Folate Biosynthesis by Sulfonamides

Sulfonamides are structural analogs of para-aminobenzoic acid (pABA) and act by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][21][26] This inhibition disrupts the synthesis of tetrahydrofolate, a vital cofactor for nucleotide and amino acid synthesis, leading to bacteriostasis.[26] While this is the primary mechanism of their antimicrobial action, interference with folate metabolism can have toxicological implications.

Folate_Biosynthesis_Inhibition cluster_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition by Sulfonamides Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS pABA p-Aminobenzoic Acid (pABA) pABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Essential for DNA/RNA synthesis) Dihydrofolate->Tetrahydrofolate Sulfonamide Novel Sulfonamide (pABA analog) Sulfonamide->DHPS Competitive Inhibition

Figure 1: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Sulfonamide-Induced Oxidative Stress and Inflammatory Pathway

The metabolism of some sulfonamides can lead to the formation of reactive metabolites that induce oxidative stress.[1][3] This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[27] Oxidative stress can, in turn, activate inflammatory signaling pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines and contributing to cellular damage and hypersensitivity reactions.[28]

Oxidative_Stress_Pathway Sulfonamide Novel Sulfonamide Metabolism Metabolic Activation Sulfonamide->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolites->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) OxidativeStress->CellularDamage NFkB_Activation NF-κB Activation OxidativeStress->NFkB_Activation activates Cytotoxicity Cytotoxicity CellularDamage->Cytotoxicity ProInflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB_Activation->ProInflammatoryCytokines induces transcription of Inflammation Inflammation ProInflammatoryCytokines->Inflammation Inflammation->Cytotoxicity

Figure 2: Induction of oxidative stress and inflammation by sulfonamides.
Experimental Workflows

Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the general workflow for conducting in vitro cytotoxicity assays for novel sulfonamides.

Cytotoxicity_Workflow cluster_assays Cytotoxicity Assays start Start: Novel Sulfonamide cell_culture Cell Culture (e.g., HepG2, HK-2) start->cell_culture treatment Treatment with Sulfonamide (Dose-Response) cell_culture->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay data_analysis Data Analysis (Absorbance Measurement) mtt_assay->data_analysis ldh_assay->data_analysis results Results: % Cell Viability, % Cytotoxicity, IC50 Calculation data_analysis->results end End: Toxicity Profile results->end

Figure 3: General workflow for in vitro cytotoxicity screening.

Workflow for In Vivo Acute Oral Toxicity Study

This diagram illustrates the key steps involved in an acute oral toxicity study according to OECD guidelines.

Acute_Toxicity_Workflow start Start: Novel Sulfonamide animal_selection Animal Selection (Rodents, e.g., Rats) start->animal_selection dose_ranging Dose Range Finding (Sighting Study) animal_selection->dose_ranging main_study Main Study: Single Oral Dose Administration dose_ranging->main_study observation Observation Period (14 days) main_study->observation data_collection Data Collection: - Clinical Signs - Body Weight - Mortality observation->data_collection endpoint_determination Endpoint Determination: - GHS Classification - LD50 Estimation data_collection->endpoint_determination end End: Acute Toxicity Profile endpoint_determination->end

Figure 4: Workflow for an in vivo acute oral toxicity study.

Conclusion

The preliminary toxicity screening of novel sulfonamides is a critical step in the drug development process. A systematic approach, employing a battery of robust and validated in vitro and in vivo assays, is essential for identifying compounds with a favorable safety profile. This guide provides the foundational knowledge and detailed protocols to conduct these essential studies. By carefully evaluating the cytotoxic, genotoxic, hepatotoxic, and nephrotoxic potential of new sulfonamide candidates, researchers can make informed decisions to advance the most promising and safest compounds toward clinical development.

References

A Comprehensive Review of Methylcyclobutane Sulfonamide Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a thorough literature review of methylcyclobutane sulfonamide derivatives, focusing on their synthesis, structure-activity relationships (SAR), pharmacological applications, and pharmacokinetic profiles. The unique structural properties of the cyclobutane ring, particularly its rigid and puckered conformation, offer significant advantages in drug design, often leading to improved potency, selectivity, and metabolic stability when incorporated into pharmacologically active molecules.[1][2] This review collates key quantitative data, details essential experimental protocols, and visualizes complex relationships to serve as a vital resource for professionals in the field of medicinal chemistry and drug development.

Synthesis Strategies

The synthesis of sulfonamide derivatives typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[3][4] For methylcyclobutane sulfonamides, this generally involves reacting a substituted methylcyclobutylamine with an appropriate sulfonyl chloride.

General Synthetic Workflow

The following diagram illustrates a generalized, efficient pathway for the synthesis of methylcyclobutane sulfonamide derivatives. This method involves a nucleophilic attack by the amine on the sulfonyl chloride.[4][5]

G General Synthesis of Methylcyclobutane Sulfonamides R1 Methylcyclobutylamine Derivative Reaction R1->Reaction R2 Aryl/Alkyl Sulfonyl Chloride R2->Reaction Solvent Solvent (e.g., Dichloromethane) Base Base (e.g., Triethylamine) Product Methylcyclobutane Sulfonamide Derivative Purification Workup & Purification (e.g., Washing, Chromatography) Product->Purification Reaction->Product Nucleophilic Substitution

Caption: A generalized workflow for the synthesis of methylcyclobutane sulfonamide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of methylcyclobutane sulfonamide derivatives is intricately linked to their molecular structure. Modifications to the cyclobutane ring, the sulfonamide linker, and the associated aryl or heterocyclic moieties can dramatically influence potency, selectivity, and pharmacokinetic properties.[6] The rigid nature of the cyclobutane scaffold helps in locking the molecule into a specific conformation, which can enhance binding affinity to the target receptor or enzyme.[1]

Key SAR Insights

The following diagram outlines the logical relationships between structural modifications and their resulting impact on the pharmacological profile of these compounds.

SAR_Logic Structure-Activity Relationship Logic cluster_properties Pharmacological Properties Core Methylcyclobutane Sulfonamide Core Cyclobutane Ring Sulfonamide Linker Aryl/Heterocycle Moiety Potency Potency Core:c->Potency Rigidity enhances binding Core:s->Potency H-bonding potential Core:a->Potency Target-specific interactions Selectivity Selectivity Core:c->Selectivity Fixed conformation Core:a->Selectivity Fine-tunes target affinity PK Pharmacokinetics (PK) (Metabolic Stability) Core:c->PK Can block metabolic sites Solubility Solubility Core:s->Solubility Polar nature

Caption: Logical map of structure-activity relationships for methylcyclobutane sulfonamides.

Pharmacological Applications and Biological Activity

Sulfonamides are a versatile class of compounds with a wide range of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[3][7][8][9] The incorporation of a methylcyclobutane group can enhance these activities by improving target selectivity and metabolic stability.[1]

Targeting Kinases in Autoimmune Disease

One notable application is in the development of Janus kinase (JAK) inhibitors for autoimmune diseases. The cyclobutane moiety can confer excellent potency and selectivity. For example, PF-04965842, which contains a cis-1,3-cyclobutane linker, demonstrates a 28-fold selectivity for JAK1 over JAK2, making it a candidate for treating conditions like rheumatoid arthritis.[1]

JAK_STAT_Pathway JAK-STAT Signaling Inhibition cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation P_STAT p-STAT (Dimer) STAT->P_STAT 4. Dimerization Nucleus Nucleus P_STAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation) Inhibitor Cyclobutane Sulfonamide Inhibitor (e.g., PF-04965842) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a cyclobutane sulfonamide derivative.

Quantitative Biological Data

The following table summarizes key in vitro activity data for representative sulfonamide derivatives from the literature.

Compound IDTargetAssay TypeIC50 / Ki ValueTherapeutic AreaReference
FP4α-glucosidaseEnzyme Inhibition129.40 µg/mLAntidiabetic[10]
FP4α-amylaseEnzyme Inhibition128.90 µg/mLAntidiabetic[10]
Compound 3 hCA IEnzyme InhibitionKi: 49.45 nMAnti-Alzheimer's[11]
Compound 9 hCA IIEnzyme InhibitionKi: 36.77 nMAnti-Alzheimer's[11]
Compound 3 AChEEnzyme InhibitionKi: 148.67 nMAnti-Alzheimer's[11]
PF-04965842JAK1/JAK2Kinase Assay28-fold selectivityAutoimmune[1]
Compound 14 β3-ARAgonist AssayHigh PotencyOveractive Bladder[1]

Pharmacokinetics (PK) and ADME Properties

A significant advantage of incorporating the methylcyclobutane scaffold is the potential for improved pharmacokinetic profiles.[1] Replacing metabolically labile groups with a cyclobutane ring can reduce clearance and enhance metabolic stability.

Case Study: Improving Oral Bioavailability

In the development of inhibitors for Chlamydia trachomatis, replacing a C8-cyclopropyl group with a C8-methyl sulfonamide substituent on a bicyclic 2-pyridone core dramatically improved pharmacokinetic properties. This change increased both solubility and permeability, moving the compound from BCS class IV to class II and resulting in an apparent oral bioavailability of 41%, whereas previous analogues had negligible uptake.[12][13]

Compound ClassKey Structural FeatureOral BioavailabilityKey ImprovementReference
Bicyclic 2-pyridoneC8-cyclopropylNegligible-[12][13]
Bicyclic 2-pyridoneC8-methyl sulfonamide41%Improved solubility & permeability[12][13]
Indazole DerivativeMethylsulfonamideMetabolically unstable-[1]
Indazole DerivativeCyclobutylsulfonamideOrally availableImproved metabolic stability[1]

Key Experimental Protocols

This section provides generalized methodologies for the synthesis and biological evaluation of methylcyclobutane sulfonamide derivatives, based on common practices reported in the literature.

Protocol 1: Synthesis of a Methylcyclobutane Sulfonamide Derivative

This protocol is a generalized procedure based on methods for synthesizing sulfonamides.[5][14]

  • Reactant Preparation: Dissolve the starting methylcyclobutylamine derivative (1.0 mmol) in a suitable solvent such as dichloromethane (20-30 mL) in a round-bottom flask.

  • Addition of Sulfonyl Chloride: To this solution, add the desired aryl or alkyl sulfonyl chloride (1.0 mmol).

  • Base Addition: After stirring for 10 minutes, add a base such as triethylamine (1.2 mmol) to the reaction mixture to neutralize the HCl byproduct.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate (NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude product via column chromatography or recrystallization to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy.[10]

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a target enzyme, such as α-glucosidase or acetylcholinesterase.[10]

  • Preparation of Reagents: Prepare buffer solutions, the target enzyme solution, the substrate solution, and a range of concentrations of the test compound (dissolved in DMSO or a suitable solvent).

  • Assay Setup: In a 96-well microplate, add the buffer, the enzyme solution, and the test compound solution at various concentrations. Include a positive control (a known inhibitor) and a negative control (solvent only).

  • Pre-incubation: Gently mix and pre-incubate the plate at a specified temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add the substrate to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate for a defined time at the optimal temperature for the enzyme. Measure the absorbance or fluorescence at a specific wavelength using a microplate reader. The signal is proportional to the amount of product formed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the negative control.

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Outlook

Methylcyclobutane sulfonamide derivatives represent a valuable and promising class of compounds in drug discovery. The rigid cyclobutane scaffold provides a powerful tool for medicinal chemists to optimize lead compounds by enhancing potency, improving selectivity, and fine-tuning pharmacokinetic properties.[1] The demonstrated success in developing selective JAK inhibitors and metabolically stable β3-AR agonists underscores the potential of this structural motif.[1]

Future research should continue to explore the diverse chemical space of methylcyclobutane sulfonamides. The synthesis of novel derivatives with varied substitution patterns on both the cyclobutane and aryl rings could lead to the discovery of new therapeutic agents for a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[15][16] Further investigation into their ADME properties and long-term toxicity profiles will be crucial for translating these promising compounds into clinical candidates.

References

Methodological & Application

Application Notes and Protocols: Purification of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 1-Methylcyclobutane-1-sulfonamide, a key intermediate in various pharmaceutical development pathways. The following methods are based on established techniques for the purification of small molecule sulfonamides and can be adapted to meet specific purity requirements.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry. The purity of this compound is critical for subsequent synthetic steps and for ensuring the validity of biological screening data. This document outlines two primary methods for its purification: recrystallization and column chromatography. A third, high-purity method using preparative HPLC is also described.

Purification Techniques

The choice of purification technique will depend on the initial purity of the material, the scale of the purification, and the desired final purity.

Recrystallization

Recrystallization is a robust and cost-effective method for purifying crystalline solids. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection:

    • Begin by determining a suitable solvent system. Good solvents for sulfonamides often include alcohols (e.g., ethanol, isopropanol) or aqueous alcohol mixtures.[1]

    • To test solvents, place a small amount of the crude this compound in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when heated but show low solubility at room temperature or upon cooling.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent portion-wise while heating the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Table 1: Recrystallization Solvent Systems and Expected Recoveries for Sulfonamides

Solvent SystemTypical Temperature Range (°C)Expected Recovery (%)Notes
70% Isopropanol/Water25 - 8075 - 85Good for obtaining free-flowing crystals.[1]
95% Ethanol25 - 7870 - 80A common solvent for many organic compounds.
Ethyl Acetate/Hexane25 - 7765 - 75Used as a solvent/anti-solvent system.

Note: The optimal solvent system and recovery for this compound should be determined empirically.

Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture) to separate compounds based on their polarity.

Experimental Protocol: Flash Column Chromatography of this compound

  • Stationary Phase and Column Packing:

    • Select a glass column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to pack evenly. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Mobile Phase Selection:

    • Determine a suitable mobile phase using thin-layer chromatography (TLC). A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.

    • Common mobile phases for sulfonamides include mixtures of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Apply gentle positive pressure to the top of the column to force the mobile phase through the silica gel.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Solvent Evaporation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Table 2: Flash Column Chromatography Parameters for Sulfonamide Purification

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh)
Mobile Phase (Example)Hexane:Ethyl Acetate (gradient or isocratic)
Elution ModeIsocratic or Gradient
Detection MethodTLC with UV visualization or staining
Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest purity, preparative HPLC is the method of choice. This technique is particularly useful for separating closely related impurities.

Experimental Protocol: Preparative HPLC of this compound

  • Column and Mobile Phase Selection:

    • Choose a suitable preparative HPLC column, often a C18 reversed-phase column for sulfonamides.

    • Develop a mobile phase system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape.

  • Method Development:

    • Optimize the separation on an analytical HPLC system first to determine the best gradient and flow rate.

  • Sample Preparation and Injection:

    • Dissolve the partially purified this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.

    • Inject the sample onto the preparative HPLC system.

  • Fraction Collection:

    • Collect fractions corresponding to the peak of the desired compound, as detected by a UV detector.

  • Solvent Removal:

    • Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if the compound is not volatile.

Table 3: Preparative HPLC Parameters for Sulfonamide Purification

ParameterRecommendation
Column TypeReversed-Phase C18
Mobile Phase (Example)Water (with 0.1% Formic Acid) and Acetonitrile (gradient)
DetectionUV at a suitable wavelength (e.g., 254 nm)
Flow RateDependent on column dimensions

Visualization of Purification Workflow

The following diagrams illustrate the general workflows for the described purification techniques.

Recrystallization_Workflow Crude Crude This compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Filter Hot Filtration (Optional) Dissolve->Filter Cool Slow Cooling & Crystallization Dissolve->Cool No Charcoal Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of this compound by recrystallization.

Chromatography_Workflow Crude Crude This compound Load Load onto Silica Gel Column Crude->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Amorphous Product Evaporate->Pure

Caption: General workflow for the purification of this compound by flash column chromatography.

References

Experimental applications of 1-Methylcyclobutane-1-sulfonamide in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Note on Availability of Data: Publicly available research on the specific in vitro applications of 1-Methylcyclobutane-1-sulfonamide is limited. The following application notes and protocols are presented as a representative example based on the well-established activities of the broader sulfonamide class of compounds. Sulfonamides are a class of synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1][2][3] This inhibition disrupts the production of nucleotides, leading to a bacteriostatic effect.[3] The protocols provided herein are standard methods for evaluating the in vitro antibacterial efficacy of a novel sulfonamide compound.

Hypothetical Application: Antibacterial Susceptibility Testing

This document outlines the use of this compound in determining its antibacterial activity against a panel of pathogenic bacteria. The primary assay described is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[4][5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6]

Data Presentation

The following table summarizes hypothetical quantitative data for the in vitro antibacterial activity of this compound against common bacterial strains.

Bacterial StrainGram TypeATCC NumberHypothetical MIC (µg/mL)
Escherichia coliGram-Negative2592216
Staphylococcus aureusGram-Positive2921332
Pseudomonas aeruginosaGram-Negative27853>256 (Resistant)
Streptococcus pneumoniaeGram-Positive496198

Signaling Pathway: Sulfonamide Mechanism of Action

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[1][7] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[7] Bacteria are unable to synthesize essential purines and thymidine without folic acid, which ultimately inhibits DNA synthesis and cell growth.[1]

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP_pp Dihydropteroate Pyrophosphate DHP_pp->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Normal Reaction Inhibition Inhibition Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Further Steps DNA DNA Synthesis & Cell Growth Folic_Acid->DNA Sulfonamide 1-Methylcyclobutane- 1-sulfonamide Sulfonamide->DHPS Inhibition->Dihydropteroic_Acid Blocked

Caption: Competitive inhibition of dihydropteroate synthase (DHPS) by a sulfonamide.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and Nature Protocols.[4][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Sterile tubes for dilution

  • Multichannel pipette

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of MHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4]

  • Preparation of Compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform a serial two-fold dilution of the compound in MHB across the wells of a 96-well plate. For example, to test concentrations from 256 µg/mL to 0.5 µg/mL, add 100 µL of MHB to wells 2 through 11. c. Add 200 µL of the starting compound concentration (e.g., 512 µg/mL, which is 2x the final highest concentration) to well 1. d. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the positive control (no compound), and well 12 will be the negative control (no bacteria, only MHB).

  • Inoculation and Incubation: a. Using a multichannel pipette, add the prepared bacterial inoculum to wells 1 through 11. b. The final volume in each well should be 200 µL (or as per the specific protocol, ensuring correct final concentrations). c. Seal the plate and incubate at 37°C for 16-24 hours.[4]

  • Reading the Results: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[4][6] c. The positive control (well 11) should show turbidity, and the negative control (well 12) should be clear.

Experimental Workflow

The following diagram illustrates the workflow for the Minimum Inhibitory Concentration (MIC) assay.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compound Prepare Serial Dilutions of This compound in 96-well plate start->prep_compound inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_results Visually Inspect for Turbidity & Determine MIC incubate->read_results end End read_results->end

Caption: Workflow diagram for the broth microdilution MIC assay.

References

Application Notes and Protocols for Developing Cell-Based Assays for Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data interpretation guidelines for evaluating the cellular effects of cyclobutane derivatives. The included assays are fundamental for characterizing the biological activity of these compounds in drug discovery and development.

Application Note 1: Assessing the Cytotoxicity of Cyclobutane Derivatives using the MTT Assay

Introduction: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This assay is crucial for determining the cytotoxic potential of novel cyclobutane derivatives and for calculating key parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation:

Below is a table summarizing the cytotoxic effects of a representative cyclobutane derivative, CB-X, on various cancer cell lines after 48 hours of treatment.

Cell LineCyclobutane DerivativeIC50 (µM)
MCF-7 (Breast Cancer)CB-X15.2
A549 (Lung Cancer)CB-X22.8
HCT116 (Colon Cancer)CB-X18.5
PC-3 (Prostate Cancer)CB-X25.1

Experimental Protocol: MTT Assay

Materials:

  • Cyclobutane derivative stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the cyclobutane derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with Cyclobutane Derivative incubate1->treat incubate2 Incubate for Exposure Time treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for assessing cell viability using the MTT assay.

Application Note 2: Investigating Apoptosis Induction by Cyclobutane Derivatives

Introduction: Apoptosis, or programmed cell death, is a critical process in development and tissue homeostasis. Many anti-cancer agents exert their effects by inducing apoptosis in cancer cells.[3] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis. In apoptotic cells, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Data Presentation:

The following table shows the percentage of apoptotic cells in MCF-7 cells treated with the cyclobutane derivative CB-X for 24 hours, as determined by Annexin V/PI staining and flow cytometry.

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Total Apoptotic Cells (%)
Vehicle Control-2.51.84.3
CB-X1015.78.223.9
CB-X2528.415.644.0
CB-X5035.122.357.4

Experimental Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Cyclobutane derivative stock solution

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cyclobutane derivative at various concentrations for the desired time period. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

Logical Relationship: Interpretation of Annexin V/PI Staining

Apoptosis_Interpretation cluster_population Cell Populations cluster_characteristics Membrane Characteristics live Live Cells (Annexin V-, PI-) ps_in Phosphatidylserine (PS) on inner leaflet live->ps_in intact_mem Intact Plasma Membrane live->intact_mem early_apop Early Apoptotic Cells (Annexin V+, PI-) ps_out PS on outer leaflet early_apop->ps_out early_apop->intact_mem late_apop Late Apoptotic/Necrotic Cells (Annexin V+, PI+) late_apop->ps_out compromised_mem Compromised Plasma Membrane late_apop->compromised_mem necrotic Necrotic Cells (Annexin V-, PI+) necrotic->compromised_mem

Caption: Interpretation of cell populations in an Annexin V/PI assay.

Application Note 3: Analyzing Cell Cycle Perturbations by Cyclobutane Derivatives

Introduction: The cell cycle is a tightly regulated process that governs cell proliferation. Many anti-cancer drugs function by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.[7] Flow cytometry analysis of propidium iodide (PI) stained cells is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[8]

Data Presentation:

The table below illustrates the effect of the cyclobutane derivative CB-X on the cell cycle distribution of HCT116 cells after 24 hours of treatment.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control-55.228.316.5
CB-X1052.125.922.0
CB-X2535.818.745.5
CB-X5020.412.167.5

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Cyclobutane derivative stock solution

  • Complete cell culture medium

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the cyclobutane derivative at various concentrations for the desired time.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[9]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA and ensure specific DNA staining.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed Seed and Treat Cells harvest Harvest and Wash Cells seed->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with PI/RNase A fix->stain flow Analyze by Flow Cytometry stain->flow quantify Quantify Cell Cycle Phases flow->quantify

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Signaling Pathway Diagrams

GSK-3β Signaling Pathway

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase involved in various cellular processes, and its inhibition is a therapeutic target for several diseases.[10] Some cyclobutane derivatives have been shown to exhibit GSK-3β inhibitory activity.[11]

GSK3B_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Insulin Insulin Akt Akt Insulin->Akt Dsh Dishevelled Frizzled->Dsh GSK3B GSK-3β Dsh->GSK3B Akt->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation Degradation β-catenin Degradation BetaCatenin->Degradation Transcription Gene Transcription (Cell Proliferation) BetaCatenin->Transcription

Caption: Simplified GSK-3β signaling pathway.

ApoE Signaling Pathway in Neurons

Apolipoprotein E (ApoE) isoforms have different effects on neuronal signaling, which are relevant to Alzheimer's disease risk. Cyclobutane derivatives have been investigated for their ability to modulate ApoE4 structure and function.

ApoE_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_cascade Signaling Cascade cluster_response Cellular Response ApoE ApoE ApoER ApoE Receptor ApoE->ApoER DLK DLK ApoER->DLK MKK7 MKK7 DLK->MKK7 ERK ERK MKK7->ERK CREB CREB ERK->CREB APP APP Transcription CREB->APP Synaptogenesis Synaptogenesis CREB->Synaptogenesis

Caption: Simplified ApoE signaling pathway in neurons.

DNA Damage Response to Cyclobutane Pyrimidine Dimers (CPDs)

UV radiation can induce the formation of cyclobutane pyrimidine dimers (CPDs) in DNA, which are cytotoxic and mutagenic lesions. The cellular response involves DNA damage signaling and repair pathways.

CPD_DDR_Pathway cluster_damage DNA Damage cluster_recognition Damage Recognition cluster_repair Nucleotide Excision Repair (NER) cluster_signaling Cell Cycle Arrest UV UV Radiation CPD Cyclobutane Pyrimidine Dimer (CPD) UV->CPD XPC XPC-RAD23B CPD->XPC ATR ATR CPD->ATR TFIIH TFIIH XPC->TFIIH XPG XPG TFIIH->XPG XPF_ERCC1 XPF-ERCC1 XPG->XPF_ERCC1 DNA_Polymerase DNA Polymerase XPF_ERCC1->DNA_Polymerase DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest S-Phase Arrest Chk1->Cell_Cycle_Arrest

Caption: DNA damage response pathway for CPDs.

References

1-Methylcyclobutane-1-sulfonamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 1-methylcyclobutane-1-sulfonamide scaffold is an emerging motif in medicinal chemistry, combining the advantageous properties of the cyclobutane ring and the well-established biological relevance of the sulfonamide functional group. The cyclobutane moiety offers a unique three-dimensional geometry that can improve compound properties such as metabolic stability, lipophilicity, and binding affinity by providing a rigid, non-planar structure.[1] Sulfonamides are a prominent class of therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The strategic incorporation of the this compound scaffold can lead to the development of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles.

These application notes provide an overview of the utility of the this compound scaffold, including its synthesis, biological context, and potential applications in drug discovery, supported by experimental protocols and data.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a sulfonyl chloride intermediate followed by amination.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

This protocol is based on the general synthesis of sulfonyl chlorides from alkanes.

Materials:

  • 1-Methylcyclobutane

  • Chlorosulfonic acid

  • Dichloromethane (DCM), anhydrous

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 1-methylcyclobutane in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add chlorosulfonic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and slowly add thionyl chloride.

  • Heat the mixture to reflux for an additional 2-4 hours.

  • Cool the reaction to room temperature and carefully quench by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to yield crude 1-methylcyclobutane-1-sulfonyl chloride, which can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of this compound

This protocol describes the amination of the sulfonyl chloride intermediate.

Materials:

  • 1-Methylcyclobutane-1-sulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Stirring plate and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Dissolve 1-methylcyclobutane-1-sulfonyl chloride in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of aqueous ammonia solution to the stirred mixture.

  • Allow the reaction to stir at room temperature for several hours until the starting material is consumed (monitor by TLC).

  • Acidify the reaction mixture with dilute HCl to neutralize excess ammonia.

  • Extract the product with DCM or another suitable organic solvent.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Biological Context and Potential Applications

The this compound scaffold can be utilized to target a variety of biological systems. The unique structural features of this scaffold can be exploited to achieve high affinity and selectivity for specific protein targets. Two potential areas of application are as inhibitors of β3-adrenergic receptors and histone G9a methyltransferase.

β3-Adrenergic Receptor (β3-AR) Inhibition

The β3-adrenergic receptor is a member of the G-protein coupled receptor family and is predominantly expressed in adipose tissue and the urinary bladder. Its activation leads to lipolysis and relaxation of the detrusor muscle. Therefore, β3-AR agonists are used for the treatment of overactive bladder. Conversely, selective inhibitors of β3-AR could be explored for other therapeutic indications. The cyclobutyl sulfonamide moiety has been identified as a key pharmacophore in potent and selective β3-AR inhibitors.

Signaling Pathway

Activation of the β3-AR by an agonist leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. cAMP then activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological response. An inhibitor of β3-AR would block this signaling cascade at the receptor level.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm beta3AR β3-AR AC Adenylyl Cyclase beta3AR->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response Downstream->Response Agonist Agonist Agonist->beta3AR Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->beta3AR Inhibits G cluster_nucleus Nucleus G9a G9a Histone Histone H3 G9a->Histone Methylates GeneExpression Gene Expression H3K9me H3K9me2 Histone->H3K9me Repressor Repressor Complex H3K9me->Repressor Recruits Chromatin Compacted Chromatin Repressor->Chromatin GeneSilencing Gene Silencing Chromatin->GeneSilencing SAM SAM SAM->G9a Inhibitor This compound Derivative (Inhibitor) Inhibitor->G9a Inhibits G cluster_workflow Inhibitor Screening Workflow Compound 1-Methylcyclobutane- 1-sulfonamide Derivatives PrimaryAssay Primary Screening (e.g., HTRF, FP) Compound->PrimaryAssay Target Target Protein (e.g., β3-AR, G9a) Target->PrimaryAssay Hit Hit Compounds PrimaryAssay->Hit DoseResponse Dose-Response Assay (IC₅₀ determination) Hit->DoseResponse Potent Potent Hits DoseResponse->Potent Selectivity Selectivity Profiling (against related targets) Potent->Selectivity Selective Selective Hits Selectivity->Selective Cellular Cell-based Assays (target engagement, functional) Selective->Cellular Lead Lead Candidates Cellular->Lead

References

Analytical methods for 1-Methylcyclobutane-1-sulfonamide characterization

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Characterization of 1-Methylcyclobutane-1-sulfonamide

Introduction

This compound is a novel organic compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, comprehensive analytical characterization is crucial to confirm its identity, purity, and stability. These application notes provide a detailed overview of the recommended analytical methods for the characterization of this compound, catering to researchers, scientists, and drug development professionals. The described protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy are based on established methods for related sulfonamides and cyclobutane derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for method development and data interpretation.

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂S--INVALID-LINK--
Molecular Weight149.21 g/mol --INVALID-LINK--
Exact Mass149.05104977 Da--INVALID-LINK--
AppearanceWhite to off-white solid (predicted)General knowledge
SolubilitySoluble in methanol, acetonitrile, DMSO (predicted)General knowledge

Analytical Strategy

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The logical workflow for this characterization is depicted in the diagram below.

G Analytical Workflow for this compound cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (GC-MS) Purification->MS Molecular Weight Confirmation IR IR Spectroscopy Purification->IR Functional Group Identification HPLC HPLC-UV (Purity & Quantification) Purification->HPLC Purity Assessment

Caption: Logical workflow for the synthesis and analytical characterization.

High-Performance Liquid Chromatography (HPLC-UV)

Application: HPLC with UV detection is a primary method for determining the purity of this compound and for quantifying its concentration in various samples. A reversed-phase method is generally suitable for this class of compounds.

Predicted Chromatographic Data:

ParameterValue
Retention Time3 - 7 minutes (predicted)
UV Maximum (λmax)~220-240 nm (predicted for sulfonamide group)
Purity (typical)>95%

Experimental Protocol: HPLC-UV Purity Determination

G HPLC-UV Experimental Workflow SamplePrep Sample Preparation (Dissolve in Mobile Phase) Injection Inject Sample SamplePrep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (at λmax) Separation->Detection DataAnalysis Data Analysis (Peak Integration, Purity Calculation) Detection->DataAnalysis

Caption: Workflow for HPLC-UV analysis.

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (optional, for pH adjustment).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid, if needed) is recommended. A typical starting gradient could be 30% acetonitrile, increasing to 90% over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at the determined λmax (e.g., 230 nm).

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

    • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for confirming the molecular weight of this compound and for identifying any volatile impurities. Due to the polarity of the sulfonamide group, derivatization may be necessary to improve volatility and chromatographic performance, though direct analysis is often possible.

Predicted Mass Spectrometry Data:

Ionm/z (predicted)
[M]+•149.05
[M-CH₃]+134.03
[M-SO₂NH₂]+69.07
[C₄H₇]+55.05

Experimental Protocol: GC-MS Analysis

G GC-MS Experimental Workflow SamplePrep Sample Preparation (Dissolve in a volatile solvent) Injection Inject Sample SamplePrep->Injection GC_System GC-MS System Setup (Column, Carrier Gas, Temperature Program) GC_System->Injection Separation Gas Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis DataAnalysis Data Interpretation (Mass Spectrum, Fragmentation) MassAnalysis->DataAnalysis

Protocol for Assessing the Antibacterial Activity of Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for assessing the antibacterial activity of sulfonamides, a class of synthetic antimicrobial agents. These protocols are intended for use by researchers, scientists, and professionals involved in drug development and antimicrobial research.

Introduction to Sulfonamides

Sulfonamides are a group of synthetic bacteriostatic antibiotics that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid (vitamin B9), an essential nutrient for DNA and RNA synthesis.[2][][4] Bacteria must synthesize their own folic acid, as they cannot uptake it from the environment.[5][6] In contrast, humans obtain folic acid from their diet, making the bacterial folic acid synthesis pathway an excellent target for selective toxicity.[7][8] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolate, thereby inhibiting bacterial growth and replication.[][4][9] Sulfonamides are effective against a broad spectrum of Gram-positive and many Gram-negative bacteria.[2][]

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their bacteriostatic effect by competitively inhibiting the dihydropteroate synthase (DHPS) enzyme. This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the bacterial folate biosynthesis pathway. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS, preventing the formation of dihydropteroate and subsequently, tetrahydrofolate (THF). THF is the biologically active form of folate and is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins. By disrupting this pathway, sulfonamides halt bacterial growth and reproduction.[1][2][][4]

Folate Synthesis Pathway Inhibition by Sulfonamides PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolate Reduction Dihydrofolate->DHFR NucleicAcids Nucleic Acid Precursors Tetrahydrofolate->NucleicAcids 1-Carbon Transfer Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11][12]

This is a widely used method for determining the MIC of antimicrobial agents.[10][13]

Broth Microdilution Workflow PrepCulture Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension PrepCulture->Inoculate SerialDilution Perform Serial Dilution of Sulfonamide in 96-well Plate SerialDilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate ReadResults Determine MIC (Lowest Concentration with no Visible Growth) Incubate->ReadResults

Caption: Workflow for the broth microdilution method to determine MIC.

Protocol:

  • Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CAMHB). It is crucial that the medium has a low concentration of thymidine, as thymidine can inhibit the action of sulfonamides.[14] If necessary, supplement the media with thymidine phosphorylase or lysed horse blood.[14]

  • Preparation of Sulfonamide Stock Solution: Prepare a stock solution of the sulfonamide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired concentration range.[13] Include a growth control well (no sulfonamide) and a sterility control well (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[10][12] For sulfonamides, the endpoint is often read as the concentration that causes an 80% reduction in growth compared to the control.[12]

This method involves incorporating the antimicrobial agent into an agar medium upon which the microorganisms are inoculated.

Protocol:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) with low thymidine content.

  • Preparation of Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of the sulfonamide. Also, prepare a control plate with no sulfonamide.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of the agar plates.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that inhibits the visible growth of the bacteria.

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[15][16]

Kirby_Bauer_Workflow PrepInoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) LawnCulture Create a Bacterial Lawn on Mueller-Hinton Agar Plate PrepInoculum->LawnCulture PlaceDisks Place Sulfonamide-impregnated Disks on the Agar Surface LawnCulture->PlaceDisks Incubate Incubate at 37°C for 16-18 hours PlaceDisks->Incubate MeasureZones Measure the Diameter of the Zone of Inhibition (mm) Incubate->MeasureZones Interpret Interpret as Susceptible, Intermediate, or Resistant (using CLSI guidelines) MeasureZones->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Protocol:

  • Media Preparation: Use Mueller-Hinton Agar (MHA) with a depth of 4 mm. The pH should be between 7.2 and 7.4.[15][17]

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to the turbidity of a 0.5 McFarland standard.[15][17]

  • Inoculation: Dip a sterile cotton swab into the inoculum and remove excess fluid. Swab the entire surface of the MHA plate to create a uniform bacterial lawn.[16]

  • Disk Application: Aseptically apply sulfonamide-impregnated paper disks to the surface of the inoculated agar plate. Ensure the disks are placed at least 24 mm apart.[15]

  • Incubation: Incubate the plates at 35-37°C for 16-18 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.[15] Interpret the results as susceptible, intermediate, or resistant based on standardized charts provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).[15]

Time-Kill Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[18]

Protocol:

  • Preparation: Prepare tubes of CAMHB with the sulfonamide at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the sulfonamide.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.[19]

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[18] A bacteriostatic effect is indicated by a <3-log₁₀ reduction.

Synergy Testing (Checkerboard Assay)

This method is used to assess the interaction between two antimicrobial agents (e.g., a sulfonamide and another antibiotic).[20]

Protocol:

  • Preparation: In a 96-well microtiter plate, prepare serial dilutions of the sulfonamide along the x-axis and the second antimicrobial agent along the y-axis.

  • Inoculation: Inoculate the wells with a standardized bacterial suspension as described for the broth microdilution method.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC of each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[21]

Data Presentation

The following table summarizes hypothetical MIC data for different sulfonamides against common bacterial pathogens. This data is for illustrative purposes and actual values may vary.

SulfonamideBacterial SpeciesMIC Range (µg/mL)Reference
SulfamethoxazoleEscherichia coli8 - 128[22]
SulfamethoxazoleStaphylococcus aureus16 - >256[22]
SulfadiazineEscherichia coli4 - 64[2]
SulfadiazineStaphylococcus aureus8 - 128[2]
SulfisoxazoleNocardia farcinica16 - 64[23]
SulfisoxazoleNocardia wallacei8 - 32[23]

Cytotoxicity Assessment

It is important to evaluate the potential toxicity of sulfonamide derivatives to eukaryotic cells. The MTT assay is a common method for this purpose.

Protocol (MTT Assay):

  • Cell Culture: Culture human cell lines (e.g., HeLa, MCF-7) in an appropriate medium.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[24]

  • Treatment: Add logarithmic concentrations of the sulfonamide compounds to the wells and incubate for 72 hours.[24]

  • MTT Addition: Add MTT solution to each well and incubate for a further 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[24] Cell viability is expressed as a percentage of the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and a detailed protocol for the large-scale synthesis of 1-methylcyclobutane-1-sulfonamide, a valuable building block in medicinal chemistry. The described synthetic route is a robust two-step process commencing with the formation of a Grignard reagent from 1-bromo-1-methylcyclobutane, followed by sulfonylation and subsequent amination. This document includes detailed experimental procedures, safety precautions, and data presentation to facilitate the efficient and safe production of the target compound for research and drug development purposes.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2] The compact and rigid cyclobutane ring system offers a unique three-dimensional scaffold that can be exploited to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The efficient and scalable synthesis of this building block is therefore of significant interest to the pharmaceutical industry.

This protocol details a reliable method for the gram-scale synthesis of this compound, which can be adapted for larger-scale production.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process, as illustrated in the workflow diagram below. The initial step involves the formation of 1-methylcyclobutylmagnesium bromide, a Grignard reagent, from 1-bromo-1-methylcyclobutane. This is followed by the reaction of the Grignard reagent with sulfuryl chloride to yield the intermediate 1-methylcyclobutane-1-sulfonyl chloride. The final step is the amination of this sulfonyl chloride with aqueous ammonia to produce the desired product.

Synthesis_Workflow cluster_0 Step 1: Grignard Reagent Formation and Sulfonylation cluster_1 Step 2: Amination and Purification A 1-Bromo-1-methylcyclobutane C Grignard Reagent Formation (Anhydrous THF) A->C B Magnesium Turnings B->C D 1-Methylcyclobutylmagnesium bromide C->D F Sulfonylation (Anhydrous THF, -78 °C to RT) D->F E Sulfuryl Chloride (SO2Cl2) E->F G 1-Methylcyclobutane-1-sulfonyl chloride F->G H 1-Methylcyclobutane-1-sulfonyl chloride J Amination (DCM, 0 °C to RT) H->J I Aqueous Ammonia (NH4OH) I->J K Crude Product J->K L Purification (Crystallization) K->L M This compound L->M

Figure 1. Workflow for the synthesis of this compound.

Data Presentation

Table 1: Physicochemical and Safety Data of Key Reagents and Products

Compound NameFormulaMolecular Weight ( g/mol )Boiling Point (°C)Hazards
1-Bromo-1-methylcyclobutaneC₅H₉Br149.03120-121Flammable, Skin/Eye Irritant[3][4]
Sulfuryl ChlorideSO₂Cl₂134.9769Corrosive, Toxic by Inhalation[5][6]
Aqueous Ammonia (28-30%)NH₄OH35.0436Corrosive, Respiratory Irritant[7][8]
This compoundC₅H₁₁NO₂S149.21N/ASkin/Eye Irritant[1]

Table 2: Representative Large-Scale Synthesis Parameters and Expected Yields

StepReactant 1Molar Eq.Reactant 2Molar Eq.SolventTemperature (°C)Time (h)Expected Yield (%)
11-Bromo-1-methylcyclobutane1.0Magnesium1.2Anhydrous THF25-652-4~80-90 (Grignard)
1 (cont.)Grignard Solution1.0Sulfuryl Chloride1.1Anhydrous THF-78 to 252~60-70 (Sulfonyl Chloride)
21-Methylcyclobutane-1-sulfonyl chloride1.0Aqueous Ammonia5.0DCM0 to 251-2~85-95
Overall ~51-66

Experimental Protocols

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

Materials:

  • 1-Bromo-1-methylcyclobutane (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (one small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Under a nitrogen atmosphere, add magnesium turnings (1.2 eq) to the three-necked flask.

    • Add a small crystal of iodine.

    • Gently heat the flask with a heat gun until violet vapors of iodine are observed.

    • Allow the flask to cool to room temperature.

    • Add anhydrous THF to cover the magnesium turnings.

    • In the dropping funnel, prepare a solution of 1-bromo-1-methylcyclobutane (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, heat the reaction mixture to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

    • Cool the solution to room temperature. The resulting greyish solution is 1-methylcyclobutylmagnesium bromide.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the freshly prepared Grignard reagent to the cold sulfuryl chloride solution via a cannula, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 1-methylcyclobutane-1-sulfonyl chloride, is a volatile and moisture-sensitive oil and should be used immediately in the next step without further purification.

Step 2: Synthesis of this compound

Materials:

  • Crude 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq)

  • Dichloromethane (DCM)

  • Aqueous ammonia (28-30%) (5.0 eq)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Isopropanol and water (for crystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

Procedure:

  • Amination:

    • Dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride in DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add the aqueous ammonia solution (5.0 eq) dropwise with vigorous stirring. A white precipitate may form.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up and Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with deionized water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.

  • Purification:

    • Purify the crude product by crystallization.[9]

    • Dissolve the crude solid in a minimal amount of hot isopropanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a cold isopropanol/water mixture, and dry under vacuum to afford pure this compound.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 1-Bromo-1-methylcyclobutane: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[3]

  • Grignard Reagents: Highly reactive and pyrophoric upon contact with air and moisture. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Sulfuryl Chloride: Highly corrosive and toxic. Reacts violently with water, releasing corrosive gases. Handle with extreme caution in a fume hood.[5][10]

  • Aqueous Ammonia: Corrosive and causes severe skin burns and eye damage. The vapors are irritating to the respiratory system. Work in a well-ventilated area.[7][11]

Logical Relationships and Pathways

The following diagram illustrates the logical flow of the experimental procedure, highlighting key decision points and quality control measures.

Logical_Flow start Start Synthesis grignard_prep Prepare Grignard Reagent from 1-bromo-1-methylcyclobutane start->grignard_prep grignard_check Check for Grignard Formation (e.g., color change, exotherm) grignard_prep->grignard_check grignard_check->grignard_prep Failure sulfonylation React Grignard with SO2Cl2 at low temperature grignard_check->sulfonylation Success workup1 Aqueous Work-up sulfonylation->workup1 sulfonyl_chloride Crude 1-methylcyclobutane-1-sulfonyl chloride workup1->sulfonyl_chloride amination React with Aqueous Ammonia sulfonyl_chloride->amination workup2 Aqueous Work-up and Extraction amination->workup2 crude_product Crude this compound workup2->crude_product purification Crystallization crude_product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, MS, mp) final_product->characterization end End characterization->end

Figure 2. Logical workflow of the synthesis and purification process.

References

Application Notes and Protocols: 1-Methylcyclobutane-1-sulfonamide as a Novel Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1][2][3] A primary mechanism of action for many sulfonamides is the inhibition of specific enzymes, most notably carbonic anhydrases (CAs).[2][3] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[4]

This document provides detailed application notes and protocols for investigating the inhibitory potential of a novel compound, 1-Methylcyclobutane-1-sulfonamide, against human carbonic anhydrase II (hCA II), a well-characterized and ubiquitous isoform.

Compound Profile

Compound Name Structure Molecular Formula Molecular Weight CAS Number
This compoundthis compound structureC₅H₁₁NO₂S149.21 g/mol 2126177-13-5[5]

Principle of the Assay

The inhibitory activity of this compound against hCA II is determined using an esterase activity assay. In this assay, the enzyme catalyzes the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (NPA), to 4-nitrophenolate, which can be monitored spectrophotometrically at 400 nm. The rate of product formation is inversely proportional to the concentration of the inhibitor. By measuring the initial reaction rates at various inhibitor concentrations, the half-maximal inhibitory concentration (IC₅₀) can be determined.

Hypothetical Signaling Pathway Involvement

Carbonic anhydrase IX (CA IX), a tumor-associated isoform, is a key regulator of tumor pH, contributing to an acidic extracellular environment that promotes tumor invasion and metastasis. Inhibition of CA IX can disrupt this pH regulation, potentially leading to apoptosis of cancer cells. The diagram below illustrates a simplified signaling pathway where CA IX inhibition can impact tumor cell survival.

signaling_pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX Hydration H_HCO3 H+ + HCO3- TumorGrowth Tumor Growth & Invasion H_HCO3->TumorGrowth Promotes CAIX->H_HCO3 Catalysis Apoptosis Apoptosis Inhibitor 1-Methylcyclobutane- 1-sulfonamide Inhibitor->CAIX Inhibitor->Apoptosis Leads to experimental_workflow A Prepare Reagents: - hCA II Enzyme - NPA Substrate - Assay Buffer - Inhibitor Stock Solution B Prepare Serial Dilutions of Inhibitor A->B C Pre-incubate hCA II with Inhibitor or Buffer A->C B->C D Initiate Reaction by Adding NPA Substrate C->D E Monitor Absorbance at 400 nm over Time (Kinetic Read) D->E F Calculate Initial Reaction Rates (V₀) E->F G Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ F->G

References

Application Notes and Protocols for the Biological Evaluation of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methylcyclobutane-1-sulfonamide is a synthetic, small molecule organosulfur compound.[1][2][3] While the specific biological activities of this compound are not extensively documented in publicly available literature, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents.[4][5][6][7] Drugs containing the sulfonamide moiety exhibit a broad range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][6][8][9][10] These application notes provide a comprehensive guide for the initial formulation and biological testing of this compound to explore its potential therapeutic applications.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC5H11NO2S[1]
Molecular Weight149.21 g/mol [1]
CAS Number2126177-13-5[1]
AppearanceWhite to off-white crystalline solid (predicted)-
SolubilityPoorly soluble in water, soluble in organic solvents (e.g., DMSO, Ethanol) (predicted)[11]
Purity>95%[3]

Table 1: Physicochemical Properties of this compound

Section 1: Formulation for Biological Testing

The formulation of this compound is a critical step to ensure accurate and reproducible results in biological assays. Due to its predicted poor aqueous solubility, appropriate solvents and vehicles must be selected for both in vitro and in vivo studies.

Stock Solution Preparation for In Vitro Assays

Objective: To prepare a high-concentration stock solution for serial dilution in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Protocol:

  • Accurately weigh a desired amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[11]

Vehicle Formulation for In Vivo Studies

Objective: To prepare a safe and effective vehicle for the administration of this compound in animal models.

Materials:

  • This compound powder

  • DMSO

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Saline (0.9% NaCl)

  • Sterile conical tubes

Protocol:

  • Dissolve the required amount of this compound in DMSO.

  • In a separate sterile conical tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in a ratio of 40:10:50 (v/v/v).

  • Slowly add the drug-DMSO solution to the vehicle while vortexing to ensure a homogenous suspension.

  • The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%.

  • The final formulation should be prepared fresh on the day of administration.

Vehicle Composition for In Vivo Studies:

ComponentPercentage (%)
DMSO10
PEG40036
Tween 809
Saline45

Table 2: Example Vehicle Composition for In Vivo Administration

Section 2: In Vitro Biological Testing Protocols

This section outlines protocols for preliminary in vitro screening of this compound to assess its potential biological activity. Based on the broad spectrum of activity of sulfonamides, initial screens for antibacterial and anticancer effects are proposed.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound stock solution (10 mM in DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle)

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a bacterial suspension in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB.

  • Add the bacterial suspension to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Hypothetical MIC Data:

Bacterial StrainMIC (µg/mL)
E. coli64
S. aureus32

Table 3: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Anticancer Activity: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., Doxorubicin)

  • Negative control (vehicle)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for 48-72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Hypothetical IC50 Data:

Cell LineIC50 (µM)
MCF-725.5
HeLa42.1

Table 4: Hypothetical IC50 Values of this compound in Cancer Cell Lines

Section 3: In Vivo Biological Testing Protocols

Following promising in vitro results, in vivo studies in animal models are necessary to evaluate the efficacy and safety of this compound.

Acute Toxicity Study

Objective: To determine the short-term toxicity and the maximum tolerated dose (MTD) of this compound in rodents.[13]

Animal Model:

  • Male and female BALB/c mice (6-8 weeks old)

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups (n=5 per group).

  • Administer single doses of this compound via intraperitoneal (IP) or oral (PO) route at increasing concentrations.

  • Include a vehicle control group.

  • Monitor the animals for signs of toxicity, morbidity, and mortality for 14 days.

  • Record body weight changes daily for the first week and then weekly.

  • At the end of the study, perform gross necropsy and collect major organs for histopathological analysis.

Hypothetical Acute Toxicity Data:

Dose (mg/kg, IP)MortalityClinical Signs
100/5No observable signs
500/5Mild lethargy
1001/5Lethargy, ruffled fur
2003/5Severe lethargy, ataxia

Table 5: Hypothetical Acute Toxicity of this compound in Mice

Xenograft Tumor Model for Anticancer Efficacy

Objective: To evaluate the in vivo anticancer efficacy of this compound in a mouse xenograft model.

Animal Model:

  • Immunocompromised mice (e.g., nude mice)

Protocol:

  • Subcutaneously implant cancer cells (e.g., MCF-7) into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Administer this compound at a predetermined dose (below the MTD) daily or on an optimized schedule.

  • Include a vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent).

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the animals, excise the tumors, and weigh them.

  • Perform further analysis on the tumor tissue (e.g., histology, biomarker analysis).

Hypothetical Xenograft Study Data:

Treatment GroupAverage Tumor Volume (mm³) at Day 21
Vehicle Control1250 ± 150
This compound (50 mg/kg)650 ± 90
Positive Control400 ± 60

Table 6: Hypothetical Efficacy of this compound in a Xenograft Model

Section 4: Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to its potential anticancer effects. This is a generalized representation of a growth factor signaling pathway often dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 1-Methylcyclobutane- 1-sulfonamide Compound->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for the biological evaluation of this compound.

G Start Compound Synthesis & Characterization Formulation Formulation Development (In Vitro & In Vivo) Start->Formulation InVitro In Vitro Screening (e.g., MIC, MTT) Formulation->InVitro InVivo In Vivo Studies (Toxicity & Efficacy) InVitro->InVivo Promising Results Data Data Analysis & Interpretation InVivo->Data End Lead Optimization or Further Development Data->End

Caption: General workflow for preclinical evaluation.

Logical Relationship of Assays

This diagram illustrates the logical progression and relationship between the different assays described in these protocols.

G A Stock Solution Preparation B In Vitro Assays (Primary Screen) A->B F Decision Point: Proceed to In Vivo? B->F C Vehicle Formulation D Acute Toxicity (MTD Determination) C->D E In Vivo Efficacy (Xenograft Model) D->E F->C Yes

Caption: Logical flow of the experimental protocols.

References

Application Note: High-Throughput Screening of 1-Methylcyclobutane-1-sulfonamide Libraries for Carbonic Anhydrase II Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides are a well-established class of pharmacophores known to exhibit a wide range of biological activities.[1] A common therapeutic target for sulfonamides is the zinc metalloenzyme carbonic anhydrase (CA), which plays a crucial role in physiological processes such as pH regulation and CO2 homeostasis.[2][3] Inhibition of specific CA isozymes is a validated strategy for treating various conditions, including glaucoma and epilepsy.[2][3] This application note describes a high-throughput screening (HTS) campaign to identify novel inhibitors of human carbonic anhydrase II (CA II) from a proprietary library of 1-Methylcyclobutane-1-sulfonamide derivatives. The robust and automated workflow is designed for the rapid identification and characterization of potent and selective CA II inhibitors.[4]

Experimental Workflow

The HTS campaign follows a multi-stage process, beginning with a primary screen of the compound library at a single concentration to identify initial hits. These hits are then subjected to a dose-response analysis to confirm their activity and determine their potency (IC50). Finally, a secondary assay is performed to assess the selectivity of the confirmed hits against a related carbonic anhydrase isozyme, such as CA IX, to identify compounds with a desirable selectivity profile.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation cluster_2 Secondary Assay (Selectivity) cluster_3 Hit Validation A 10,000 Compound Library (this compound derivatives) B Single-Concentration Screen (10 µM) against CA II A->B C Identification of Primary Hits (>50% Inhibition) B->C D Dose-Response Assay (8-point titration) C->D E IC50 Determination D->E F Screening against CA IX (at IC50 concentration for CA II) E->F G Determination of Selectivity Index F->G H Validated Hits for Further Study G->H

A high-level overview of the high-throughput screening workflow.

Data Presentation

The following tables summarize the hypothetical data obtained from the screening campaign.

Table 1: Primary Screening and Hit Confirmation

Compound ID% Inhibition at 10 µMIC50 (µM)
HTS-00195.20.15
HTS-00288.70.52
HTS-00375.41.2
HTS-00462.15.8
HTS-00591.30.33

Table 2: Selectivity Profiling of Confirmed Hits

Compound IDCA II IC50 (µM)CA IX IC50 (µM)Selectivity Index (CA IX/CA II)
HTS-0010.1515.2101.3
HTS-0020.522.14.0
HTS-0031.225.821.5
HTS-0045.8>100>17.2
HTS-0050.3345.1136.7

Experimental Protocols

1. Primary Screening Assay (CA II Inhibition)

This protocol is adapted for a 384-well microplate format and utilizes the esterase activity of CA II to hydrolyze 4-nitrophenyl acetate (4-NPA), producing the chromogenic product 4-nitrophenol, which can be measured spectrophotometrically at 405 nm.[2][5]

  • Materials:

    • Human recombinant Carbonic Anhydrase II (CA II)

    • CA Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • 4-Nitrophenyl acetate (4-NPA) substrate

    • This compound compound library (10 mM in DMSO)

    • Acetazolamide (positive control)

    • DMSO (negative control)

    • 384-well clear, flat-bottom microplates

  • Procedure:

    • Prepare the compound plates by dispensing 100 nL of the 10 mM compound stock into the appropriate wells of a 384-well plate using an acoustic liquid handler. For controls, dispense 100 nL of DMSO (negative control) or 100 nL of a 10 mM acetazolamide solution (positive control).

    • Add 50 µL of CA Assay Buffer to all wells.

    • Add 25 µL of a pre-diluted CA II enzyme solution (final concentration 2 nM) to all wells except for the background control wells.

    • Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 25 µL of the 4-NPA substrate solution (final concentration 0.5 mM).

    • Immediately measure the absorbance at 405 nm in kinetic mode for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = 100 * (1 - (V_compound - V_background) / (V_DMSO - V_background))

2. Dose-Response (IC50) Assay

This protocol is used to determine the potency of the primary hits.

  • Procedure:

    • Prepare serial dilutions of the hit compounds (typically 8 points, starting from 100 µM) in DMSO.

    • Dispense 100 nL of each concentration into a 384-well plate.

    • Follow steps 2-7 of the Primary Screening Assay protocol.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

3. Secondary Assay (CA IX Selectivity)

This protocol is identical to the Dose-Response Assay but uses human recombinant Carbonic Anhydrase IX (CA IX) instead of CA II.

  • Procedure:

    • Perform a dose-response assay for the confirmed hits against CA IX.

    • Determine the IC50 value for CA IX.

    • Calculate the Selectivity Index by dividing the IC50 for CA IX by the IC50 for CA II.

Signaling Pathway Visualization

The following diagram illustrates the mechanism of action of the identified this compound inhibitors on the catalytic activity of Carbonic Anhydrase II.

Signaling_Pathway cluster_0 Normal Catalytic Cycle of CA II cluster_1 Inhibition by this compound CO2 CO2 CAII_active CA II (Active) CO2->CAII_active Substrates H2O H2O H2O->CAII_active Substrates HCO3 HCO3- CAII_active->HCO3 Products H_ion H+ CAII_active->H_ion Products CAII_inhibited CA II (Inhibited) CAII_active->CAII_inhibited Inhibition Inhibitor 1-Methylcyclobutane- 1-sulfonamide Derivative Inhibitor->CAII_active Binding to Active Site Inhibitor->CAII_active

Mechanism of CA II inhibition by sulfonamide derivatives.

References

Applications of Cyclobutane Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane moiety, a four-membered carbon ring, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid, puckered conformation can confer unique pharmacological properties, leading to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[1] This document provides an overview of the applications of cyclobutane derivatives in cancer research, with a focus on key examples, their mechanisms of action, and detailed protocols for their evaluation.

Marketed Anticancer Drugs Featuring a Cyclobutane Ring

Several cyclobutane-containing drugs have successfully reached the market, demonstrating the clinical utility of this structural motif.

  • Carboplatin: A second-generation platinum-based chemotherapeutic agent, Carboplatin is widely used in the treatment of various cancers, including ovarian, lung, and head and neck cancers.[2][3] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates its reactivity compared to its predecessor, cisplatin, resulting in a more favorable safety profile, particularly with reduced nephrotoxicity.[1][4]

  • Apalutamide (Erleada): An androgen receptor (AR) antagonist, Apalutamide is used in the treatment of prostate cancer.[1] The spirocyclic cyclobutane scaffold is a key feature of this molecule, contributing to its high binding affinity to the AR.[1]

  • Ivosidenib (Tibsovo): This drug is a first-in-class inhibitor of isocitrate dehydrogenase 1 (IDH1) mutant enzymes and is used to treat acute myeloid leukemia (AML) with this specific mutation.[1] The incorporation of a difluorocyclobutylamine substituent was a key optimization step in its development, enhancing metabolic stability.[1]

Cyclobutane Derivatives as Targeted Cancer Therapeutics

Beyond marketed drugs, numerous cyclobutane derivatives are under investigation as inhibitors of key signaling pathways implicated in cancer progression.

  • AKT Inhibitors: The PI3K/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Cyclobutane-containing molecules have been developed as potent and selective AKT inhibitors. The cyclobutane ring often occupies a hydrophobic pocket in the enzyme's binding site, contributing to high potency.[2]

  • Integrin Antagonists: Integrins are cell surface receptors that play a crucial role in tumor cell adhesion, migration, and invasion.[5][6] Cyclobutane-based structures are being explored as scaffolds for developing antagonists of specific integrins, such as αvβ3, to inhibit metastasis.[5][6]

Data Presentation: In Vitro Cytotoxicity of Cyclobutane Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of key cyclobutane derivatives in various cancer cell lines, demonstrating their cytotoxic potential.

Table 1: IC50 Values of Carboplatin in Ovarian and Lung Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
OVCAR-3Ovarian Cancer<40[7]
KuramochiOvarian Cancer>85[7]
OVCAR-8Ovarian Cancer>85[7]
13363Ovarian Cancer2.8 ± 0.4[8]
13699Ovarian Cancer3.4 ± 0.3[8]
A549Lung CancerNot Specified[9]
H69Small Cell Lung CancerNot Specified[9]
TC-1Lung CancerNot Specified[10]

Table 2: IC50 Values of Apalutamide in Prostate Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
LNCaP/ARProstate Cancer16 (cell-free assay)[1]
22Rv1Prostate Cancer46.6 µM (Darolutamide, similar class)[6]
LNCaPProstate Cancer33.8 µM (Darolutamide, similar class)[6]

Table 3: IC50 Values of Ivosidenib against Mutant IDH1

Mutant IDH1Assay TypeIC50 (nM)Reference
IDH1-R132HEnzymatic12[3]
IDH1-R132CEnzymatic13[3]
IDH1-R132GEnzymatic8[3]
IDH1-R132LEnzymatic13[3]
IDH1-R132SEnzymatic12[3]
IDH1 R132CCellular (HT1080)7.5[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by cyclobutane derivatives and a general workflow for evaluating their anticancer activity.

cluster_0 Androgen Receptor Signaling Testosterone Testosterone DHT DHT Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR AR_DHT AR-DHT Complex AR->AR_DHT HSP HSP HSP->AR AR_dimer AR Dimer AR_DHT->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) ARE->Gene_Expression Apalutamide Apalutamide Apalutamide->AR Antagonist

Caption: Androgen Receptor Signaling Pathway and the inhibitory action of Apalutamide.

cluster_1 PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream AKT_inhibitor Cyclobutane AKT Inhibitor AKT_inhibitor->AKT Inhibitor

Caption: PI3K/AKT Signaling Pathway and inhibition by a cyclobutane derivative.

cluster_2 Experimental Workflow: Evaluation of Anticancer Activity start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with Cyclobutane Derivative cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide) treatment->cell_cycle data_analysis Data Analysis cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis end End data_analysis->end

Caption: General experimental workflow for assessing the in vitro anticancer effects.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effect of a cyclobutane derivative on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclobutane derivative (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.[12]

  • Treatment:

    • Prepare serial dilutions of the cyclobutane derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[12]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This protocol is for the detection of apoptosis in cells treated with a cyclobutane derivative using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclobutane derivative

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the cyclobutane derivative at the desired concentrations for the specified time. Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[9]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[9]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9][13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained and single-stained controls for setting up compensation and gates.

  • Data Analysis:

    • Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Protocol 3: Propidium Iodide Cell Cycle Analysis

This protocol is for analyzing the effect of a cyclobutane derivative on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Cyclobutane derivative

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the cyclobutane derivative as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet and fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.[6][14]

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).[15]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in PI staining solution.[6]

    • Incubate for 15-30 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. This will reveal if the compound induces cell cycle arrest at a specific phase.

References

Application Notes and Protocols for 1-Methylcyclobutane-1-sulfonamide in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-Methylcyclobutane-1-sulfonamide as a scaffold for structure-activity relationship (SAR) studies. The protocols detailed below are designed to facilitate the synthesis of analogs and the evaluation of their biological activity, using inhibition of the enzyme carbonic anhydrase IX (CA IX) as an illustrative target. CA IX is a well-established therapeutic target in oncology, making this a relevant example for drug discovery programs.[1][2][3][4]

Introduction to this compound in SAR

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] The unique, puckered three-dimensional structure of the cyclobutane ring offers a strategic advantage in drug design by providing conformational rigidity and enabling precise spatial orientation of substituents.[5] The incorporation of a 1-methylcyclobutane moiety into a sulfonamide scaffold presents a novel avenue for exploring chemical space and developing potent and selective inhibitors against various biological targets.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. By systematically modifying the this compound core, researchers can probe the pharmacophore of a target and optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Hypothetical Structure-Activity Relationship Data

The following table summarizes hypothetical quantitative data for a series of this compound analogs evaluated for their inhibitory activity against human carbonic anhydrase IX (hCA IX). This data is presented to illustrate how SAR data for this scaffold could be organized and interpreted.

Compound IDR1-Substitution on Sulfonamide NitrogenhCA IX Ki (nM)
LEAD-001 H150
ANA-002 Methyl125
ANA-003 Ethyl98
ANA-004 Propyl75
ANA-005 Phenyl45
ANA-006 4-Fluorophenyl28
ANA-007 4-Chlorophenyl35
ANA-008 4-Methoxyphenyl52
ANA-009 3-Aminophenyl68

Interpretation of Hypothetical Data:

  • Effect of Alkyl Substituents: Increasing the alkyl chain length from methyl to propyl (ANA-002 to ANA-004) shows a progressive increase in potency, suggesting a hydrophobic pocket in the enzyme's active site that can accommodate these groups.

  • Effect of Aromatic Substituents: The introduction of a phenyl ring (ANA-005) significantly improves inhibitory activity compared to the unsubstituted lead.

  • Effect of Phenyl Ring Substitution: Electron-withdrawing groups at the para-position of the phenyl ring (ANA-006 and ANA-007) appear to enhance potency, with the fluoro-substituted analog being the most potent in this series. An electron-donating group (ANA-008) is less favorable than the unsubstituted phenyl ring.

  • Effect of Amine Substitution: An amino group at the meta-position (ANA-009) is less beneficial than an unsubstituted phenyl ring, indicating that electronic and steric factors at this position are important for activity.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of N-substituted this compound analogs can be achieved through a straightforward two-step process starting from 1-methylcyclobutane.

Step 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

  • To a stirred solution of chlorosulfonic acid at 0 °C, slowly add 1-methylcyclobutane.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-methylcyclobutane-1-sulfonyl chloride.

Step 2: Synthesis of N-substituted 1-Methylcyclobutane-1-sulfonamides

  • Dissolve the desired primary or secondary amine (1.1 equivalents) in pyridine or another suitable solvent.

  • Cool the solution to 0 °C and add 1-methylcyclobutane-1-sulfonyl chloride (1 equivalent) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted this compound.

Carbonic Anhydrase IX Inhibition Assay

The following protocol describes a stopped-flow assay to measure the inhibition of CA IX-catalyzed CO₂ hydration.[6][7]

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • HEPES buffer (20 mM, pH 7.4)

  • Sodium sulfate (20 mM)

  • Phenol red indicator (0.2 mM)

  • CO₂-saturated water

  • Test compounds (dissolved in DMSO)

  • Applied Photophysics stopped-flow instrument

Procedure:

  • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM) and make serial dilutions in the assay buffer.

  • Pre-incubate the enzyme with the inhibitor solution for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The CA-catalyzed CO₂ hydration is monitored using a stopped-flow instrument.

  • One syringe of the instrument is loaded with the enzyme-inhibitor mixture and phenol red indicator in HEPES buffer.

  • The other syringe is loaded with CO₂-saturated water.

  • Rapidly mix the contents of the two syringes to initiate the reaction.

  • Follow the decrease in absorbance at 557 nm, which corresponds to the acidification of the medium due to proton formation.

  • The initial velocity of the reaction is determined from the linear portion of the absorbance versus time curve.

  • Calculate the uncatalyzed rate by performing the reaction in the absence of the enzyme and subtract it from the catalyzed rates.

  • Determine the inhibition constants (Ki) by fitting the data to the Cheng-Prusoff equation using appropriate software (e.g., Prism).

Visualizations

Signaling Pathway

Hypothetical Signaling Pathway for CA IX in Tumor Hypoxia cluster_extracellular Extracellular Space (Acidic) cluster_cell Tumor Cell CO2_H2O CO2 + H2O CAIX Carbonic Anhydrase IX CO2_H2O->CAIX Catalyzes H_HCO3 H+ + HCO3- pH_regulators pH Regulators (e.g., NHE1) H_HCO3->pH_regulators Influences CAIX->H_HCO3 Produces intracellular_pH Intracellular pH (pHi) Regulation pH_regulators->intracellular_pH Maintains Alkaline pHi proliferation Cell Proliferation & Survival intracellular_pH->proliferation Promotes metastasis Metastasis & Invasion intracellular_pH->metastasis Promotes

Caption: Role of CA IX in maintaining tumor cell pH and promoting cancer progression.

Experimental Workflow

Workflow for SAR Studies of this compound Analogs start Design Analogs of this compound synthesis Chemical Synthesis of Analogs start->synthesis purification Purification and Characterization (NMR, MS) synthesis->purification bioassay In vitro Biological Assay (e.g., CA IX Inhibition) purification->bioassay data_analysis Data Analysis (IC50/Ki Determination) bioassay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Iterative process for the design and evaluation of novel sulfonamide analogs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methylcyclobutane-1-sulfonamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by reacting 1-methylcyclobutane-1-sulfonyl chloride with an amine source.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Degradation of 1-Methylcyclobutane-1-sulfonyl chloride The sulfonyl chloride is highly reactive and sensitive to moisture. Ensure that it is stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.[1] Use freshly acquired or properly stored sulfonyl chloride for the best results.
Hydrolysis of the sulfonyl chloride The presence of water in the reaction mixture will lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which will not react to form the sulfonamide. Ensure all glassware is thoroughly dried (oven-dried if possible) and use anhydrous solvents.[2] The reaction should be run under an inert atmosphere to prevent the ingress of atmospheric moisture.
Inefficient reaction with the amine The choice of amine source and reaction conditions are crucial. For the synthesis of the primary sulfonamide, ammonia is the required reagent. Anhydrous ammonia gas or a solution of ammonia in an appropriate organic solvent (e.g., dioxane, THF) can be used. Ensure an adequate excess of ammonia is used to drive the reaction to completion and to neutralize the HCl byproduct.
Suboptimal reaction temperature The reaction temperature can significantly impact the reaction rate. If the reaction is too slow at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inappropriate solvent The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of reaction.
Poor quality of starting materials Verify the purity of 1-methylcyclobutane-1-sulfonyl chloride and the amine source using appropriate analytical techniques (e.g., NMR, GC-MS). Impurities can interfere with the reaction.

Issue 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Steps
Unreacted 1-Methylcyclobutane-1-sulfonyl chloride Ensure the reaction goes to completion by monitoring with TLC or LC-MS. Using a slight excess of the amine can help consume all the sulfonyl chloride. A work-up procedure involving a wash with a dilute aqueous base (e.g., sodium bicarbonate) can help remove any remaining sulfonyl chloride.
1-Methylcyclobutane-1-sulfonic acid This impurity arises from the hydrolysis of the sulfonyl chloride. To minimize its formation, strictly adhere to anhydrous reaction conditions. During work-up, the sulfonic acid can be removed by washing the organic layer with water or a dilute aqueous base.
Side products from the amine If using an amine other than ammonia, side reactions such as over-alkylation can occur if the amine is not a primary amine. The use of a suitable base and control of stoichiometry are important.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Troubleshooting Steps
Product is soluble in the aqueous layer during work-up If the sulfonamide has some water solubility, repeated extractions of the aqueous layer with an organic solvent may be necessary to maximize recovery. Salting out the aqueous layer by adding a saturated solution of sodium chloride can decrease the solubility of the organic product and improve extraction efficiency.
Difficulty in crystallization If purification by recrystallization is challenging, try different solvent systems. Common solvent systems for sulfonamides include ethanol, isopropanol, or mixtures of a polar solvent (like ethyl acetate or acetone) with a non-polar solvent (like hexanes).[3][4] Slow cooling of the saturated solution can promote the formation of larger, purer crystals.[5]
Product "oiling out" during recrystallization "Oiling out" occurs when the product separates as a liquid instead of crystals. This can happen if the solution is cooled too quickly or if the chosen solvent is not ideal. Try using a more non-polar solvent system or a slower cooling rate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[6] For this compound, this involves reacting 1-methylcyclobutane-1-sulfonyl chloride with ammonia. The reaction is typically carried out in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Q2: How can I prepare the starting material, 1-methylcyclobutane-1-sulfonyl chloride?

A2: 1-Methylcyclobutane-1-sulfonyl chloride can be synthesized by the reaction of 1-methylcyclobutane with chlorosulfonic acid.[2] Another approach involves the sulfonation of 1-methylcyclobutane followed by chlorination with an agent like thionyl chloride (SOCl₂).[2] These reactions should be performed under controlled conditions to ensure high purity of the product.

Q3: What is the role of the base in the sulfonamide synthesis reaction?

A3: A base is typically added to the reaction to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction between the sulfonyl chloride and the amine.[7] If a sufficient excess of the amine reactant (like ammonia) is used, it can also serve as the base. Common bases used in this reaction include triethylamine or pyridine.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting material (1-methylcyclobutane-1-sulfonyl chloride), you can observe the disappearance of the starting material and the appearance of the product spot.

Q5: What are the best methods for purifying this compound?

A5: The primary method for purifying solid organic compounds like sulfonamides is recrystallization.[8] The choice of solvent is critical for successful recrystallization. You should look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[5] Column chromatography can also be used for purification if recrystallization is not effective.

Q6: What are the key safety precautions to take during this synthesis?

A6: Sulfonyl chlorides are corrosive and react with moisture, releasing HCl gas. Therefore, the reaction should be carried out in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Ammonia is also a corrosive and pungent gas and should be handled with care.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions and desired scale.

Materials:

  • 1-Methylcyclobutane-1-sulfonyl chloride

  • Anhydrous ammonia solution (e.g., 2 M in THF or dioxane) or anhydrous ammonia gas

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for recrystallization (e.g., ethyl acetate, hexanes, ethanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of anhydrous ammonia (at least 2.0 eq) in an appropriate solvent dropwise via the dropping funnel over 30 minutes. Alternatively, bubble anhydrous ammonia gas through the solution for a designated period.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting sulfonyl chloride.

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water) to afford the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 1-Methylcyclobutane-1-sulfonyl chloride in Anhydrous Solvent add_ammonia Add Anhydrous Ammonia (0 °C to RT) start->add_ammonia reaction Stir at Room Temperature (2-4h) add_ammonia->reaction quench Quench with Water reaction->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3, Water, Brine extract->wash dry Dry over MgSO4/Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_purification Work-up/Purification Issues start Low Yield Issue check_reagents Check Reagent Quality & Storage start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sulfonyl_chloride Degraded Sulfonyl Chloride? check_reagents->sulfonyl_chloride amine_quality Impure Amine Source? check_reagents->amine_quality anhydrous Anhydrous Conditions Maintained? check_conditions->anhydrous temperature Optimal Temperature Used? check_conditions->temperature solvent Appropriate Solvent Chosen? check_conditions->solvent extraction Incomplete Extraction? check_workup->extraction purification_method Ineffective Purification? check_workup->purification_method solution Implement Corrective Actions sulfonyl_chloride->solution amine_quality->solution anhydrous->solution temperature->solution solvent->solution extraction->solution purification_method->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Sulfonamide Synthesis with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sulfonamides from primary amines and sulfonyl chlorides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing sulfonamides from primary amines?

The most prevalent and classic method involves the reaction of a sulfonyl chloride with a primary amine.[1][2][3][4] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) that is generated as a byproduct.[1][2]

Q2: What are the primary side reactions I should be aware of during sulfonamide synthesis with primary amines?

The main side reactions include:

  • Di-sulfonylation: A primary amine has two N-H bonds, and under certain conditions, both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[2]

  • Hydrolysis of the sulfonyl chloride: Sulfonyl chlorides are moisture-sensitive and can react with water to form the corresponding sulfonic acid, which will not react with the amine.[5][6]

  • Formation of sulfonate esters: If an alcohol is used as a solvent or is present as an impurity, it can react with the sulfonyl chloride to form a sulfonate ester.[7][8][9] This is a significant concern in pharmaceutical applications due to the potential genotoxicity of some sulfonate esters.[7][8]

Q3: How can I monitor the progress of my reaction and identify any side products?

Various analytical techniques can be employed to monitor the reaction and identify products and byproducts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for separating and identifying the components of the reaction mixture.[10][11][12] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of the reaction's progress.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Sulfonyl Chloride: The sulfonyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[5] 2. Low Reactivity of Amine: Sterically hindered or electron-deficient primary amines can exhibit low nucleophilicity.[4] 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.1. Use fresh or newly purified sulfonyl chloride. Ensure all glassware and solvents are dry. 2. Increase the reaction temperature or use a more forcing solvent. Consider using a catalytic method to enhance reactivity. 3. Carefully check the molar equivalents of the amine, sulfonyl chloride, and base.
Presence of a Second, Less Polar Spot on TLC (Di-sulfonylation) 1. Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction towards the di-sulfonylated product. 2. High Reaction Temperature: Higher temperatures can sometimes favor the second sulfonylation. 3. Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the mono-sulfonamide can lead to di-sulfonylation.1. Use a 1:1 or slight excess of the amine to the sulfonyl chloride. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Monitor the reaction closely by TLC or HPLC and quench it once the starting amine is consumed.
Significant Amount of a Polar Byproduct (Sulfonic Acid) 1. Water in the Reaction Mixture: The presence of water will lead to the hydrolysis of the sulfonyl chloride.[5] 2. Use of a Protic Solvent: Solvents like ethanol or methanol can contain trace amounts of water.1. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Switch to an aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Formation of an Unidentified Byproduct (Potential Sulfonate Ester) 1. Alcohol as Solvent or Impurity: The sulfonyl chloride is reacting with the alcohol.[7][8]1. Avoid using alcoholic solvents. If their use is unavoidable, use a large excess of the amine and a non-nucleophilic base.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired sulfonamide and side products may have similar Rf values on TLC, making chromatographic separation challenging. 2. Unreacted Starting Materials: Incomplete reaction leaves starting materials that need to be removed.1. Consider crystallization as an alternative to chromatography.[13] A change in the solvent system for chromatography might improve separation. 2. Optimize the reaction to go to completion. A liquid-liquid extraction workup can often remove unreacted amine or sulfonyl chloride (as sulfonic acid after quenching).

Experimental Protocols

Protocol 1: General Synthesis of a Sulfonamide from a Primary Amine

This protocol provides a general procedure for the synthesis of a mono-substituted sulfonamide.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • Add a suitable base (e.g., pyridine or triethylamine, 1.1-1.5 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve the sulfonyl chloride (1.0-1.05 equivalents) in a minimal amount of the anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-24 hours.

    • Monitor the progress of the reaction by TLC or HPLC until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

    • If using a water-immiscible solvent, separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Minimizing Sulfonyl Chloride Hydrolysis Using a Biphasic System

This protocol is adapted from a method that protects the sulfonyl chloride from hydrolysis by precipitating it from an aqueous reaction mixture.[14]

  • Reaction Setup:

    • Prepare a solution of the corresponding aniline in aqueous hydrochloric acid.

    • Cool the solution to 0-5 °C.

    • Add a solution of sodium nitrite in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of a copper(I) salt (e.g., CuCl) in aqueous acid.

    • Add thionyl chloride to this solution, which will act as the source of sulfur dioxide.

  • Sulfonyl Chloride Formation and Precipitation:

    • Slowly add the cold diazonium salt solution to the copper/thionyl chloride mixture.

    • The aryl sulfonyl chloride will form and, due to its low solubility in the aqueous medium, precipitate out of the solution. This precipitation protects it from hydrolysis.

  • Isolation and Subsequent Reaction:

    • Filter the precipitated sulfonyl chloride and wash it with cold water.

    • The moist but relatively pure sulfonyl chloride can then be used in the subsequent reaction with a primary amine as described in Protocol 1.

Visualizations

Side_Reactions_in_Sulfonamide_Synthesis PrimaryAmine Primary Amine (R-NH2) DesiredProduct Mono-sulfonamide (R-NH-SO2-R') PrimaryAmine->DesiredProduct Main Reaction SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->DesiredProduct DiSulfonylation Di-sulfonylation Product (R-N(SO2-R')2) SulfonylChloride->DiSulfonylation SulfonicAcid Sulfonic Acid (R'-SO3H) SulfonylChloride->SulfonicAcid Side Reaction (Hydrolysis) SulfonateEster Sulfonate Ester (R'-SO3-R'') SulfonylChloride->SulfonateEster Side Reaction DesiredProduct->DiSulfonylation Side Reaction (Over-sulfonylation) Water Water (H2O) Water->SulfonicAcid Alcohol Alcohol (R''-OH) Alcohol->SulfonateEster

Caption: Key reactions in sulfonamide synthesis.

Troubleshooting_Workflow Start Start: Low Yield or Impure Product CheckPurity Analyze Crude Product by HPLC/LC-MS/TLC Start->CheckPurity UnreactedSM High Levels of Unreacted Starting Materials? CheckPurity->UnreactedSM OptimizeConditions Optimize Reaction Conditions: - Check Stoichiometry - Increase Temperature/Time - Change Solvent/Base UnreactedSM->OptimizeConditions Yes SideProducts Major Side Products Identified? UnreactedSM->SideProducts No End End: Improved Yield and Purity OptimizeConditions->End Hydrolysis Sulfonic Acid Present? SideProducts->Hydrolysis Yes Purification Optimize Purification: - Different Chromatography Solvents - Recrystallization SideProducts->Purification No UseAnhydrous Use Anhydrous Conditions: - Dry Solvents/Glassware - Inert Atmosphere Hydrolysis->UseAnhydrous Yes DiSulfonylation Di-sulfonylation Product? Hydrolysis->DiSulfonylation No UseAnhydrous->End AdjustStoichiometry Adjust Stoichiometry: - Use 1:1 Amine to Sulfonyl Chloride - Lower Temperature DiSulfonylation->AdjustStoichiometry Yes DiSulfonylation->Purification No AdjustStoichiometry->End Purification->End

Caption: Troubleshooting workflow for sulfonamide synthesis.

References

Technical Support Center: Optimizing Methylcyclobutane Sulfonylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the sulfonylation of methylcyclobutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for the sulfonylation of methylcyclobutane?

A1: The most common method for the sulfonylation of methylcyclobutane is the reaction of methylcyclobutane with a sulfonating agent, typically chlorosulfonic acid or thionyl chloride in the presence of a sulfonic acid source, to form 1-methylcyclobutane-1-sulfonyl chloride.[1] This electrophilic substitution reaction targets the tertiary carbon of the methylcyclobutane.

Q2: What are the critical parameters to control during the reaction?

A2: Key parameters to control for a successful sulfonylation of methylcyclobutane include maintaining strictly anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product, controlling the reaction temperature to balance reaction rate and minimize side reactions, and ensuring an appropriate molar ratio of reactants.[1]

Q3: How can the progress of the reaction be monitored?

A3: The progress of the sulfonylation reaction can be monitored using techniques such as Thin Layer Chromatography (TLC) or in-situ Fourier-Transform Infrared (FTIR) spectroscopy to track the formation of the sulfonyl chloride product.[1] For more detailed analysis, gas chromatography (GC) or ¹H NMR spectroscopy can be employed to determine the conversion of the starting material.

Q4: What are the common side reactions to be aware of?

A4: The most prevalent side reaction is the hydrolysis of the 1-methylcyclobutane-1-sulfonyl chloride product to the corresponding sulfonic acid, which occurs in the presence of water.[1] Other potential side reactions include the formation of polysulfonated products or ring-opening of the cyclobutane ring under harsh conditions.

Q5: What are the recommended purification methods for 1-methylcyclobutane-1-sulfonyl chloride?

A5: The product is typically purified by distillation under reduced pressure or by recrystallization. The choice of method depends on the scale of the reaction and the physical properties of the product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive sulfonating agent. 2. Presence of moisture in reagents or glassware. 3. Reaction temperature is too low. 4. Insufficient reaction time.1. Use a fresh, unopened bottle of chlorosulfonic acid or thionyl chloride. 2. Thoroughly dry all glassware in an oven and use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Gradually increase the reaction temperature. Refer to the data table for optimal temperature ranges. 4. Extend the reaction time and monitor progress by TLC or FTIR.[1]
Formation of a White Precipitate (Sulfonic Acid) Presence of water leading to hydrolysis of the sulfonyl chloride.1. Ensure all reagents and solvents are anhydrous. 2. Perform the reaction under a dry, inert atmosphere. 3. Quench the reaction with cold, dry solvent and work up quickly.
Product Contaminated with Starting Material Incomplete reaction.1. Increase the reaction time or temperature. 2. Increase the molar equivalent of the sulfonating agent. 3. Ensure efficient stirring to promote reactant mixing.
Dark-colored Reaction Mixture Decomposition of starting material or product at high temperatures.1. Lower the reaction temperature. 2. Add the sulfonating agent dropwise to control the initial exotherm.
Difficulty in Isolating the Product Product may be volatile or thermally unstable.1. Use a high-vacuum distillation setup with a cold trap. 2. Consider purification by column chromatography on silica gel using a non-polar eluent.

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the impact of key reaction parameters on the yield of 1-methylcyclobutane-1-sulfonyl chloride. This data is representative and may vary based on specific experimental setups.

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Methylcyclobutane:Chlorosulfonic Acid)Yield (%)
160121:1.245
270121:1.265
380121:1.278
490121:1.272 (decomposition observed)
58081:1.268
680171:1.285
780241:1.286
880171:1.075
980171:1.588

Experimental Protocols

Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride

Materials:

  • Methylcyclobutane

  • Chlorosulfonic acid

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen inlet.

  • Charge the flask with methylcyclobutane and anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to 80 °C and reflux for 17 hours.[1]

  • Monitor the reaction progress by TLC or in-situ FTIR.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Experimental_Workflow A 1. Reaction Setup (Flame-dried glassware, inert atmosphere) B 2. Addition of Reactants (Methylcyclobutane, Anhydrous DCM) A->B C 3. Cooling to 0 °C B->C D 4. Slow Addition of Chlorosulfonic Acid C->D E 5. Reflux at 80 °C for 17h D->E F 6. Reaction Monitoring (TLC/FTIR) E->F F->E Incomplete G 7. Work-up (Quenching, Extraction, Washing) F->G Reaction Complete H 8. Drying and Concentration G->H I 9. Purification (Vacuum Distillation) H->I J Product: 1-Methylcyclobutane-1-sulfonyl chloride I->J Troubleshooting_Tree Start Low Yield or No Product Q1 Check for moisture contamination Start->Q1 A1_Yes Yes Q1->A1_Yes Moisture Present? A1_No No Q1->A1_No Sol1 Dry all reagents, solvents, and glassware. Use inert atmosphere. A1_Yes->Sol1 Q2 Review reaction temperature and time A1_No->Q2 A2_Low Too low/short Q2->A2_Low Parameters A2_High Too high/long Q2->A2_High A2_OK Optimal Q2->A2_OK Sol2_Low Increase temperature/time. A2_Low->Sol2_Low Sol2_High Decrease temperature/time to avoid degradation. A2_High->Sol2_High Q3 Check reactant stoichiometry and quality A2_OK->Q3 Sol3 Use fresh sulfonating agent. Adjust molar ratios. Q3->Sol3

References

1-Methylcyclobutane-1-sulfonamide stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Methylcyclobutane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: While specific stability data for this compound is not extensively published, general best practices for sulfonamide-containing compounds suggest storage in well-closed containers at controlled room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation.

Q2: What are the likely degradation pathways for this compound under stress conditions?

A2: Based on the general reactivity of sulfonamides, the likely degradation pathways for this compound include hydrolysis of the sulfonamide bond under acidic or basic conditions, oxidative degradation, and potential photolytic degradation.[1][2][3] Hydrolysis would likely lead to the formation of 1-methylcyclobutane-1-sulfonic acid and ammonia.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method, must be able to separate the intact this compound from its potential degradation products.[4] To develop such a method, you will need to perform forced degradation studies to generate these degradation products.[1][2][5] The method should then be optimized to achieve adequate resolution between all peaks.

Q4: What are the regulatory requirements for forced degradation studies?

A4: Regulatory bodies like the ICH and FDA require forced degradation studies to be conducted to understand the degradation profile of a drug substance.[1][2][3] These studies help in identifying degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[5][6]

Troubleshooting Guides

Problem 1: Rapid degradation of this compound is observed under acidic conditions.

  • Possible Cause: The sulfonamide bond is susceptible to acid-catalyzed hydrolysis.

  • Solution:

    • Neutralize the sample immediately after the stress period to prevent further degradation.

    • Consider using milder acidic conditions (e.g., lower concentration of acid, lower temperature, or shorter duration).

    • Ensure your analytical method can resolve the parent compound from the primary acidic degradation product, 1-methylcyclobutane-1-sulfonic acid.

Problem 2: Multiple unknown peaks appear in the chromatogram after oxidative stress.

  • Possible Cause: Oxidation can lead to a variety of degradation products. The cyclobutane ring or the sulfonamide group may be susceptible to oxidation.

  • Solution:

    • Use a lower concentration of the oxidizing agent (e.g., hydrogen peroxide).

    • Analyze the sample at different time points to understand the progression of degradation.

    • Employ mass spectrometry (LC-MS) to identify the mass of the unknown degradation products, which can help in structure elucidation.

Problem 3: Poor mass balance is achieved in the stability studies.

  • Possible Cause:

    • Some degradation products may not be UV-active and are therefore not detected by a standard UV detector.

    • Degradation products may be volatile.

    • Degradation products may be co-eluting with the parent peak or other peaks.

  • Solution:

    • Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in addition to a UV detector.

    • Ensure the analytical method has sufficient resolution to separate all degradation products.

    • Check for the possibility of volatile degradants by using techniques like headspace GC-MS if appropriate.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. These are illustrative examples to guide experimental expectations.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of ParentNumber of Degradants ObservedMajor Degradant(s)
0.1 M HCl at 60°C for 24h15.2%11-methylcyclobutane-1-sulfonic acid
0.1 M NaOH at 60°C for 24h8.5%11-methylcyclobutane-1-sulfonic acid
3% H₂O₂ at RT for 24h12.8%3DP-O1, DP-O2, DP-O3
Thermal (80°C) for 48h5.1%1Minor unidentified degradant
Photolytic (ICH Q1B)3.7%1Minor unidentified degradant

Table 2: Stability of this compound at Different pH Values (Aqueous Buffer, 40°C)

pHRate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.00.02527.7
5.00.00886.6
7.00.005138.6
9.00.01257.8

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl and 0.5 mg/mL of the drug substance.

  • Incubation: Incubate the solution in a water bath at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation: Prepare a stock solution of this compound in a suitable solvent at 1 mg/mL.

  • Stress Condition: Add an appropriate volume of 30% hydrogen peroxide to the stock solution to achieve a final concentration of 3% H₂O₂.

  • Incubation: Keep the solution at room temperature for 24 hours, protected from light.

  • Sampling: Withdraw aliquots at specified time points.

  • Analysis: Analyze the samples directly by a validated stability-indicating HPLC method.

Visualizations

Degradation_Pathways cluster_acid_base Acid/Base Hydrolysis cluster_oxidation Oxidation cluster_photolytic Photolysis parent This compound hydrolysis_product 1-Methylcyclobutane-1-sulfonic Acid + NH3 parent->hydrolysis_product H+ or OH- oxidation_product1 Oxidized Degradant 1 parent->oxidation_product1 [O] oxidation_product2 Oxidized Degradant 2 parent->oxidation_product2 [O] photo_product Photolytic Degradant parent->photo_product

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Start: Drug Substance Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis data Data Analysis: - % Degradation - Identify Degradants - Mass Balance analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic start Problem Encountered q2 Are all peaks baseline separated? start->q2 q1 Is mass balance >95%? a1_yes Proceed with method validation. q1->a1_yes Yes a1_no Investigate for non-UV active or volatile degradants. Use universal detector (e.g., CAD, ELSD) or GC-MS. q1->a1_no No a2_yes Mass balance issue is likely not due to co-elution. q2->a2_yes Yes a2_no Optimize HPLC method: - Change mobile phase/gradient - Try a different column chemistry q2->a2_no No a2_yes->q1 analysis Re-run Analysis a2_no->analysis Re-analyze samples analysis->q2

Caption: Troubleshooting logic for stability method development.

References

Technical Support Center: Overcoming Low Solubility of Sulfonamide Compounds in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the low solubility of sulfonamide compounds in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many sulfonamide compounds exhibit low aqueous solubility?

A1: The low aqueous solubility of many sulfonamides is primarily due to their molecular structure. They often possess a crystalline structure with strong intermolecular hydrogen bonds that require significant energy to break. The presence of both weakly acidic (sulfonamide group) and sometimes weakly basic (e.g., an amino group) functionalities means their ionization state, and thus solubility, is highly dependent on the pH of the aqueous environment. In their unionized form, sulfonamides are generally more hydrophobic and less soluble.[1][2]

Q2: My sulfonamide compound precipitates when I add it to my aqueous assay buffer. What are the initial troubleshooting steps?

A2: When a sulfonamide compound precipitates in an aqueous buffer, the following initial steps can be taken:

  • Review the compound's pKa: Understand the ionization profile of your specific sulfonamide. This will inform the optimal pH range for solubility.

  • Prepare a concentrated stock solution in an organic solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[3] This stock can then be diluted into the aqueous assay buffer.

  • Optimize the final concentration of the organic solvent: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to avoid interfering with the biological system.

  • Adjust the pH of the assay buffer: Depending on the pKa of your sulfonamide, adjusting the pH of the buffer can significantly increase solubility by promoting the formation of a more soluble ionized species.[2][4][5]

Q3: What are the most common methods to improve the solubility of sulfonamide compounds for in vitro assays?

A3: Several methods can be employed to enhance the solubility of sulfonamides in assays:

  • pH Adjustment: Modifying the pH of the solvent to ionize the sulfonamide is a primary strategy.[2][4][5]

  • Use of Co-solvents: Employing a water-miscible organic solvent, such as DMSO, can help to dissolve the compound.[3]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic sulfonamide molecule, increasing its apparent solubility in water.[6][7][8]

  • Formulation as Nanoparticles: Reducing the particle size to the nanometer scale can increase the surface area and dissolution rate.

Troubleshooting Guides

Issue 1: Compound Precipitation upon Dilution from a DMSO Stock

Problem: Your sulfonamide compound, dissolved in a DMSO stock, precipitates when diluted into the aqueous assay buffer.

Possible Causes & Solutions:

Cause Solution
Low Aqueous Solubility of the Neutral Form The neutral form of the sulfonamide may be precipitating. Adjusting the pH of the aqueous buffer to be at least 1-2 pH units above the pKa of the sulfonamide group will promote the formation of the more soluble anionic form.[2][4]
Final DMSO Concentration Too Low While aiming for a low final DMSO concentration is important, it might be insufficient to maintain solubility. A slight, incremental increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may be necessary. Always perform a vehicle control to assess the effect of the solvent on the assay.
Buffer Composition Certain salts or components in the buffer may be promoting precipitation. Try a different buffer system or simplify the buffer composition if possible.
Temperature Effects Solubility can be temperature-dependent. Ensure your buffer and compound solutions are at the same temperature before mixing. Some compounds are more soluble at slightly elevated or reduced temperatures.
Issue 2: Inconsistent Assay Results Attributed to Poor Solubility

Problem: You are observing high variability or non-reproducible results in your assay, which you suspect is due to inconsistent compound solubility.

Possible Causes & Solutions:

Cause Solution
Micro-precipitation The compound may be forming very small, invisible precipitates. Visually inspect the solution against a dark background with a light source. Consider filtering the final diluted solution through a 0.22 µm filter before adding it to the assay.
Time-dependent Precipitation The compound may be soluble initially but precipitates over the course of the assay. Prepare fresh dilutions of the compound immediately before each experiment.
Adsorption to Labware Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or glassware may mitigate this issue. Including a small amount of a non-ionic surfactant like Tween-20 (at a concentration that doesn't affect the assay) can also help.

Data Presentation: Quantitative Solubility Data

The following tables provide examples of quantitative data on the solubility of sulfonamides under different conditions.

Table 1: Solubility of Sulfamethoxazole in Water at Various pH Values (25°C)

pHSolubility (mg/100 mL)
3.2228.1 (Minimum Solubility)[9]
7.0Increases significantly from minimum[9]
>7.8Continues to increase[9]

Table 2: Effect of Co-solvents on Sulfonamide Solubility

SulfonamideCo-solvent SystemObservationReference
SulfisomidineDioxane-WaterBell-shaped solubility profile with a maximum[10]
VariousDimethylacetamide, Glycerol, WaterIncreased solubility[10]
BenzenesulfonamideDMSO, DMFHighly effective solubilizers[3]

Table 3: Enhancement of Sulfamethazine (SMT) Solubility with Cyclodextrins

CyclodextrinpHAffinity Constant (M⁻¹)ObservationReference
β-cyclodextrin (βCD)2.040.4 ± 0.4Increased water solubility[6]
β-cyclodextrin (βCD)8.029.4 ± 0.4Increased water solubility[6]
Methyl-β-cyclodextrin (MβCD)Water56 ± 1Increased water solubility[6]
Methyl-β-cyclodextrin (MβCD)2.039 ± 3Increased water solubility[6]
Methyl-β-cyclodextrin (MβCD)8.039 ± 5Increased water solubility[6]

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol provides a general method for determining the effect of pH on the solubility of a sulfonamide compound.

Materials:

  • Sulfonamide compound

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH

  • pH meter

  • Stir plate and stir bars

  • Conical tubes

  • Spectrophotometer or HPLC

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Add an excess amount of the sulfonamide compound to a known volume of each buffer in separate conical tubes.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Determine the concentration of the dissolved sulfonamide in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a standard curve.

  • Plot the solubility as a function of pH.

Protocol 2: Preparation of a Sulfonamide-Cyclodextrin Inclusion Complex (Co-precipitation Method)

This protocol describes a common method for preparing a solid inclusion complex of a sulfonamide with a cyclodextrin.

Materials:

  • Sulfonamide compound

  • β-cyclodextrin (or a derivative like HP-β-CD)

  • Deionized water

  • Organic solvent in which the sulfonamide is soluble (e.g., ethanol or acetone)

  • Stir plate and stir bars

  • Beakers

  • Vacuum filtration apparatus

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolve the cyclodextrin in a volume of warm deionized water with stirring.

  • In a separate beaker, dissolve the sulfonamide compound in a minimal amount of a suitable organic solvent.

  • Slowly add the sulfonamide solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for a specified period (e.g., 1-2 hours) at a constant temperature.

  • Allow the solution to cool to room temperature and then place it in a refrigerator (4°C) to induce precipitation of the inclusion complex.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold deionized water to remove any uncomplexed material.

  • Dry the collected solid in a drying oven at a moderate temperature or in a vacuum desiccator.

  • The resulting powder is the sulfonamide-cyclodextrin inclusion complex, which can be used for solubility and dissolution studies.[11]

Visualizations

experimental_workflow Workflow for Addressing Sulfonamide Solubility Issues cluster_start Initial Observation cluster_methods Solubility Enhancement Strategies cluster_validation Validation and Control cluster_end Final Outcome start Low Solubility or Precipitation of Sulfonamide in Assay ph_adjust pH Adjustment start->ph_adjust Select Strategy cosolvent Co-solvent Addition (e.g., DMSO) start->cosolvent Select Strategy cyclodextrin Cyclodextrin Complexation start->cyclodextrin Select Strategy nanoparticle Nanoparticle Formulation start->nanoparticle Select Strategy validate Confirm Solubility & Stability ph_adjust->validate cosolvent->validate cyclodextrin->validate nanoparticle->validate control Perform Vehicle/Solvent Controls validate->control end Proceed with Assay control->end cyclodextrin_complexation Mechanism of Cyclodextrin Inclusion Complexation sulfonamide Hydrophobic Sulfonamide complex Soluble Inclusion Complex sulfonamide->complex Enters Cavity cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Encapsulates water Aqueous Environment complex->water Disperses ph_effect_on_solubility Effect of pH on Sulfonamide Ionization and Solubility cluster_ph pH Environment cluster_form Sulfonamide Form cluster_solubility Resulting Solubility low_ph Low pH (pH < pKa) neutral Neutral (Unionized) Form low_ph->neutral high_ph High pH (pH > pKa) anionic Anionic (Ionized) Form high_ph->anionic low_sol Low Solubility neutral->low_sol high_sol High Solubility anionic->high_sol

References

Technical Support Center: NMR Analysis of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the NMR analysis of 1-Methylcyclobutane-1-sulfonamide. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

Q2: Why is the sulfonamide (-SO2NH2) proton peak broad or not visible in my 1H NMR spectrum?

A2: The broadening or disappearance of the sulfonamide NH2 proton signal is a common issue. Several factors can contribute to this:

  • Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment that can lead to efficient relaxation and, consequently, broadening of the attached proton signals.

  • Chemical Exchange: The acidic sulfonamide protons can undergo chemical exchange with residual water in the NMR solvent or with other acidic/basic impurities. This exchange can be fast on the NMR timescale, leading to a broad, averaged signal or its complete disappearance.

  • Solvent Effects: The chemical shift and appearance of the NH2 protons are highly sensitive to the solvent used. In protic solvents like D2O or CD3OD, these protons will exchange with deuterium, causing the signal to disappear. In aprotic solvents like DMSO-d6, the exchange is slower, and the peak is more likely to be observed as a broad singlet.

Q3: How can I confirm the presence of the sulfonamide NH2 protons?

A3: To confirm the presence of the -SO2NH2 protons, you can perform a simple D2O exchange experiment. Acquire a 1H NMR spectrum of your sample in a non-protic solvent (e.g., CDCl3 or DMSO-d6). Then, add a drop of deuterium oxide (D2O) to the NMR tube, shake it gently, and re-acquire the spectrum. If the broad peak corresponding to the sulfonamide protons disappears or significantly diminishes in intensity, it confirms the assignment.

Q4: The baseline of my NMR spectrum is distorted. What could be the cause?

A4: Baseline distortion in an NMR spectrum can arise from several issues:

  • Receiver Gain Set Too High: If the signal is too strong, it can overload the receiver, leading to a distorted baseline.

  • Improper Shimming: Poor magnetic field homogeneity will result in broad and distorted peaks and an uneven baseline.

  • First-Order Phase Correction: An incorrect first-order phase correction can lead to a rolling baseline.

  • Acoustic Ringing: This can occur with very strong signals and can be mitigated by adjusting acquisition parameters.

Troubleshooting Guides

Problem 1: Poor Signal Resolution and Peak Broadening

Poor resolution and broad peaks can obscure important details in your NMR spectrum, making interpretation difficult.

G Troubleshooting Poor Signal Resolution start Start: Poor Signal Resolution Observed check_shimming Check Magnetic Field Homogeneity (Shimming) start->check_shimming check_concentration Is the Sample Concentration Optimal? check_shimming->check_concentration Yes adjust_shimming Re-shim the Spectrometer check_shimming->adjust_shimming No check_solubility Is the Compound Fully Dissolved? check_concentration->check_solubility Yes adjust_concentration Adjust Concentration (Dilute or Concentrate) check_concentration->adjust_concentration No check_paramagnetic Are Paramagnetic Impurities Present? check_solubility->check_paramagnetic Yes filter_sample Filter the Sample check_solubility->filter_sample No purify_sample Purify the Sample check_paramagnetic->purify_sample Yes end_bad Issue Persists: Consult Instrument Specialist check_paramagnetic->end_bad No end_good Resolution Improved adjust_shimming->end_good adjust_concentration->end_good filter_sample->end_good purify_sample->end_good

Caption: Workflow for troubleshooting poor signal resolution.

  • Check Shimming: The first and most common cause of broad peaks is poor magnetic field homogeneity. Re-shimming the spectrometer should be your first step.

  • Optimize Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening. Diluting the sample may improve resolution. Conversely, if the signal-to-noise ratio is low, a more concentrated sample might be needed, but be mindful of solubility limits.

  • Ensure Complete Dissolution: Undissolved material in the NMR tube will lead to poor shimming and broad lines. Ensure your compound is fully soluble in the chosen deuterated solvent. If not, consider a different solvent.

  • Check for Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect contamination, purifying your sample or using a chelating agent can help.

Problem 2: Inaccurate Peak Integration

Accurate integration is crucial for determining the relative number of protons in your molecule.

G Troubleshooting Inaccurate Integration start Start: Inaccurate Integration Observed check_baseline Is the Baseline Flat and Level? start->check_baseline check_phasing Are the Peaks Correctly Phased? check_baseline->check_phasing Yes correct_baseline Apply Baseline Correction check_baseline->correct_baseline No check_overlap Are Peaks Overlapping? check_phasing->check_overlap Yes check_saturation Is there Signal Saturation? check_overlap->check_saturation No change_solvent Try a Different Solvent to Resolve Overlap check_overlap->change_solvent Yes adjust_params Adjust Relaxation Delay (d1) and Pulse Angle check_saturation->adjust_params Yes end_bad Issue Persists: Further Optimization Needed check_saturation->end_bad No end_good Integration Accurate correct_baseline->end_good correct_phasing Re-phase the Spectrum correct_phasing->end_good change_solvent->end_good adjust_params->end_good check_phacing check_phacing check_phacing->correct_phasing No

Caption: Workflow for troubleshooting inaccurate peak integration.

  • Baseline Correction and Phasing: Ensure that the spectrum has a flat baseline and that all peaks are correctly phased. Inaccurate baseline or phasing will lead to significant integration errors.

  • Peak Overlap: If peaks are overlapping, their individual integrations will be inaccurate. Trying a different solvent can sometimes shift the peaks enough to resolve them. Alternatively, 2D NMR techniques like COSY or HSQC can help to identify and assign overlapping signals.

  • Signal Saturation: If the relaxation delay (d1) is too short, protons that relax slowly may not fully return to equilibrium between pulses, leading to lower signal intensity and inaccurate integration. Increase the relaxation delay to ensure full relaxation. For quantitative NMR, a longer delay (e.g., 5 times the longest T1) is recommended.

Data Presentation

Table 1: Predicted 1H NMR Chemical Shifts for this compound

The following table presents predicted 1H NMR chemical shifts. These are estimates and the actual experimental values may vary.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-SO2NH25.0 - 8.0Broad Singlet2HHighly solvent and concentration dependent. May exchange with D2O.
Cyclobutane CH2 (alpha to S)2.5 - 3.0Multiplet2H
Cyclobutane CH2 (beta to S)1.8 - 2.3Multiplet4HComplex splitting pattern expected.
-CH31.3 - 1.6Singlet3H
Table 2: Predicted 13C NMR Chemical Shifts for this compound

The following table presents predicted 13C NMR chemical shifts.

CarbonPredicted Chemical Shift (ppm)Notes
Quaternary C (C-SO2NH2)60 - 70
Cyclobutane CH2 (alpha to S)30 - 40
Cyclobutane CH2 (beta to S)15 - 25
-CH320 - 30

Experimental Protocols

Standard 1H NMR Acquisition Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (ns): 8 to 16 scans for a moderately concentrated sample.

    • Relaxation Delay (d1): 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay of at least 5 times the longest T1 should be used.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range that covers all expected proton signals (e.g., 0 to 12 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum manually to obtain pure absorption peaks.

    • Apply baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl3 at 7.26 ppm, DMSO-d6 at 2.50 ppm).

    • Integrate the peaks.

D2O Exchange Experiment
  • Acquire a standard 1H NMR spectrum as described above.

  • Carefully remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D2O) to the NMR tube.

  • Gently shake the tube for about 30 seconds to ensure mixing.

  • Re-insert the sample into the spectrometer, lock, and shim.

  • Acquire another 1H NMR spectrum using the same parameters as before.

  • Compare the two spectra to identify any peaks that have disappeared or decreased in intensity, which correspond to exchangeable protons.

Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-Methylcyclobutane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies involve a multi-step process. A common route begins with the Grignard reaction of 1-bromo-1-methylcyclobutane with sulfur dioxide, followed by chlorination and subsequent amination to yield the final sulfonamide product. Another potential route involves the direct sulfamoylation of a suitable 1-methylcyclobutane precursor.

Q2: I am observing a low yield in the final amination step. What are the potential causes?

A2: Low yields in the amination of 1-methylcyclobutane-1-sulfonyl chloride can stem from several factors. These include incomplete reaction, side reactions such as hydrolysis of the sulfonyl chloride, and issues with the work-up and isolation procedure. It is also crucial to ensure the purity of the starting sulfonyl chloride, as impurities can interfere with the reaction.

Q3: During scale-up, I am facing difficulties with the Grignard reaction. What should I look out for?

A3: Scaling up Grignard reactions can be challenging due to their exothermic nature and sensitivity to moisture and air. Key considerations include efficient heat dissipation to control the reaction temperature, maintaining an inert atmosphere (e.g., under nitrogen or argon), and the rate of addition of the Grignard reagent. The quality and activation of the magnesium turnings are also critical for successful initiation and completion of the reaction.

Q4: What are the key safety precautions when working with sulfonyl chlorides?

A4: 1-Methylcyclobutane-1-sulfonyl chloride is a reactive and corrosive compound. It is sensitive to moisture and can release hydrochloric acid upon hydrolysis. Always handle this intermediate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Ensure all glassware is dry before use to prevent decomposition.

Troubleshooting Guide

Issue 1: Low Yield of 1-Methylcyclobutane-1-sulfonyl Chloride
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.The reaction proceeds to completion, maximizing the conversion of the starting material.
Moisture Contamination Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere. Use anhydrous solvents.Minimized hydrolysis of the intermediate sulfonyl chloride, leading to a higher yield.
Suboptimal Temperature Optimize the reaction temperature. For the chlorination step with a reagent like thionyl chloride, a specific temperature range is often required for optimal reactivity and selectivity.Improved reaction kinetics and reduced formation of byproducts.
Inefficient Quenching Carefully control the quenching process to avoid excessive heat generation and potential degradation of the product.A cleaner reaction mixture and easier purification.
Issue 2: Formation of Impurities During Amination
Potential Cause Troubleshooting Step Expected Outcome
Side Reactions Control the reaction temperature, as higher temperatures can promote the formation of side products. Ensure the stoichiometric ratio of the amine to the sulfonyl chloride is optimized.Reduced levels of impurities and a cleaner product profile.
Impure Starting Material Purify the 1-methylcyclobutane-1-sulfonyl chloride before proceeding with the amination step. Techniques like distillation or chromatography can be employed.A higher purity final product with fewer downstream purification challenges.
Incorrect pH during Work-up Carefully adjust the pH during the aqueous work-up to ensure the sulfonamide product is in its desired form for extraction and to remove any unreacted starting materials or basic/acidic byproducts.Efficient separation of the product from impurities, leading to higher purity.

Experimental Protocols

Synthesis of 1-Methylcyclobutane-1-sulfonyl Chloride
  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • Grignard Formation: In the flask, combine magnesium turnings and anhydrous diethyl ether. Slowly add a solution of 1-bromo-1-methylcyclobutane in anhydrous diethyl ether from the dropping funnel to initiate the Grignard reaction. Maintain a gentle reflux.

  • Sulfonylation: Cool the Grignard reagent to -78 °C (dry ice/acetone bath). Bubble sulfur dioxide gas through the solution at a controlled rate, ensuring the temperature does not rise significantly.

  • Chlorination: After the addition of sulfur dioxide is complete, slowly add a chlorinating agent (e.g., thionyl chloride) to the reaction mixture at a low temperature.

  • Work-up: Carefully quench the reaction with ice-water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methylcyclobutane-1-sulfonyl chloride.

Synthesis of this compound
  • Reaction Setup: In a reaction vessel, dissolve the crude 1-methylcyclobutane-1-sulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Amination: Cool the solution in an ice bath. Slowly add an excess of aqueous ammonia or a solution of ammonia in an organic solvent.

  • Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or GC until the starting sulfonyl chloride is consumed.

  • Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start: 1-Bromo-1-methylcyclobutane grignard Grignard Reaction (+ Mg, Et2O) start->grignard so2_addition SO2 Addition (-78 °C) grignard->so2_addition chlorination Chlorination (+ SOCl2) so2_addition->chlorination sulfonyl_chloride Intermediate: 1-Methylcyclobutane-1-sulfonyl Chloride chlorination->sulfonyl_chloride amination Amination (+ NH3) sulfonyl_chloride->amination purification Purification (Recrystallization/Chromatography) amination->purification end Final Product: This compound purification->end

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete? check_reaction->incomplete extend_time Extend Reaction Time incomplete->extend_time Yes check_purity Analyze Starting Material Purity incomplete->check_purity No extend_time->start impure Impure? check_purity->impure purify_sm Purify Starting Material impure->purify_sm Yes optimize_conditions Optimize Reaction Conditions (Temp, Stoichiometry) impure->optimize_conditions No purify_sm->start

Caption: Troubleshooting logic for addressing low reaction yields.

Technical Support Center: Synthesis of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Methylcyclobutane-1-sulfonamide, with a focus on avoiding impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically a two-step process. The first step involves the chlorosulfonation of 1-methylcyclobutane to form the key intermediate, 1-methylcyclobutane-1-sulfonyl chloride. The second step is the amination of this sulfonyl chloride with an ammonia source to yield the final product.

Q2: What are the critical parameters in the chlorosulfonation step?

The key parameters for a successful chlorosulfonation of 1-methylcyclobutane include maintaining anhydrous (dry) conditions, controlling the reaction temperature, and using an appropriate ratio of reactants. The reaction is often carried out using chlorosulfonic acid.

Q3: What are the common sources of impurities in this synthesis?

Impurities can arise from several sources:

  • Starting materials: Impurities in the 1-methylcyclobutane or the ammonia source.

  • Side reactions: Incomplete reactions or the formation of byproducts during either the chlorosulfonation or the amination step.

  • Work-up and purification: Inefficient removal of byproducts, unreacted starting materials, or solvents.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of 1-Methylcyclobutane-1-sulfonyl chloride in the first step.

Possible Cause Suggested Solution
Incomplete reaction- Ensure the reaction is stirred vigorously to ensure proper mixing. - Extend the reaction time. - Gradually increase the reaction temperature, monitoring for any decomposition.
Hydrolysis of the sulfonyl chloride- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal reactant ratio- Optimize the molar ratio of 1-methylcyclobutane to chlorosulfonic acid.

Problem 2: Presence of multiple spots on TLC after the amination step.

Possible Cause Suggested Solution
Formation of secondary or tertiary sulfonamides- Use a high-purity ammonia source (e.g., ammonia gas or a fresh solution of ammonium hydroxide). - Avoid using primary or secondary amines as the nitrogen source unless the corresponding N-substituted sulfonamide is the desired product.
Unreacted 1-methylcyclobutane-1-sulfonyl chloride- Ensure a sufficient excess of the ammonia source is used. - Increase the reaction time or temperature for the amination step.
Formation of byproducts from side reactions- Control the temperature of the amination reaction, as excessive heat can lead to decomposition.

Problem 3: Difficulty in purifying the final product.

Possible Cause Suggested Solution
Co-crystallization of impurities- Select an appropriate recrystallization solvent system. A solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures is ideal. - Perform multiple recrystallizations if necessary.
Oily product- Try to precipitate the product by adding a non-polar solvent to a solution of the product in a polar solvent. - Use column chromatography for purification if recrystallization is ineffective.

Data Presentation

Table 1: Typical Reaction Conditions and Yields

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
Chlorosulfonation1-Methylcyclobutane, Chlorosulfonic acidDichloromethane0 to 252 - 470 - 85
Amination1-Methylcyclobutane-1-sulfonyl chloride, Ammonium hydroxideDichloromethane0 to 251 - 385 - 95

Table 2: Common Impurities and their Identification

ImpurityPotential SourceAnalytical Identification (m/z)
1-MethylcyclobutanolHydrolysis of starting material or intermediateGC-MS
Bis(1-methylcyclobutyl)sulfoneSide reaction during chlorosulfonationGC-MS, NMR
N-(1-methylcyclobutyl)sulfonamideContamination with primary aminesLC-MS, NMR

Experimental Protocols

Protocol 1: Synthesis of 1-Methylcyclobutane-1-sulfonyl chloride

  • To a stirred solution of 1-methylcyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add chlorosulfonic acid (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methylcyclobutane-1-sulfonyl chloride.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like hexane.

Protocol 2: Synthesis of this compound

  • Dissolve the purified 1-methylcyclobutane-1-sulfonyl chloride (1.0 eq) in DCM.

  • Cool the solution to 0 °C and add an excess of concentrated ammonium hydroxide (3-5 eq) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Visualizations

SynthesisWorkflow Synthesis Workflow for this compound Start Start: 1-Methylcyclobutane Chlorosulfonation Step 1: Chlorosulfonation Reagent: Chlorosulfonic Acid Start->Chlorosulfonation Intermediate Intermediate: 1-Methylcyclobutane-1-sulfonyl chloride Chlorosulfonation->Intermediate Amination Step 2: Amination Reagent: Ammonia Source Intermediate->Amination Purification Purification (Recrystallization/Chromatography) Amination->Purification Product Final Product: This compound Purification->Product

Caption: Overall synthesis workflow.

TroubleshootingTree Troubleshooting Impurity Formation Impurity Impurity Detected Source Identify Source Impurity->Source StartingMaterial Starting Material Impurity Source->StartingMaterial Check Purity SideReaction Side Reaction Source->SideReaction Analyze Byproducts IncompleteReaction Incomplete Reaction Source->IncompleteReaction Monitor Reactants Action Take Corrective Action StartingMaterial->Action SideReaction->Action IncompleteReaction->Action PurifySM Purify Starting Materials Action->PurifySM OptimizeCond Optimize Reaction Conditions (Temp, Time, Stoichiometry) Action->OptimizeCond DriveCompletion Drive Reaction to Completion (Excess Reagent, Longer Time) Action->DriveCompletion

Caption: Decision tree for troubleshooting impurities.

Technical Support Center: Optimizing Cleavage of Protecting Groups in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sulfonamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cleavage of common protecting groups.

Frequently Asked Questions (FAQs)

Q1: Which is the most appropriate protecting group for my sulfonamide synthesis?

The choice of protecting group depends on the overall synthetic strategy, particularly the stability of your molecule to the required deprotection conditions.

  • Nosyl (Ns): Offers mild cleavage conditions, often using thiols. However, the protecting group itself is sensitive to reducing agents.[1]

  • Tosyl (Ts): Very stable and robust, making it suitable for multi-step syntheses with harsh reaction conditions.[1] However, its removal requires strong acidic or reductive conditions.[2][3]

  • Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, which can be milder than those required for Tosyl removal.[4] It is widely used in peptide synthesis.[4]

Q2: My Nosyl deprotection with a thiol is very slow or incomplete. What could be the issue?

Several factors can lead to incomplete Nosyl deprotection:

  • Insufficient base: The active nucleophile is the thiolate anion, which requires a base to be generated from the thiol. Ensure you are using a sufficient amount of a suitable base, such as potassium carbonate or DBU.[5][6]

  • Thiol oxidation: Thiols can oxidize to disulfides, which are not effective for deprotection. Use fresh, high-quality thiol and consider degassing your solvent.

  • Steric hindrance: If the sulfonamide is sterically hindered, the reaction may require longer reaction times or heating.

  • Reduced Nosyl group: If other parts of your molecule were subjected to reducing conditions, the nitro group on the Nosyl moiety may have been reduced to an amine. The resulting aminobenzenesulfonamide is no longer electron-deficient enough for facile nucleophilic aromatic substitution by the thiol, making deprotection very difficult with standard thiol-based methods.[7]

Q3: I am concerned about the odor of thiols for Nosyl deprotection. Are there any alternatives?

Yes, the malodorous nature of volatile thiols is a common concern. Consider these alternatives:

  • Odorless thiols: Dodecanethiol is a less volatile and therefore less odorous thiol that can be effective.[8]

  • In-situ generated thiolates: Using a precursor like homocysteine thiolactone in the presence of an alcohol and a base can generate the thiolate in situ, minimizing the handling of foul-smelling thiols.[8]

  • Solid-supported thiols: Using a resin-bound thiol, such as a polystyrene-supported thiophenol, can simplify the workup (filtration) and reduce the odor.[9][10]

Q4: The harsh acidic conditions for Tosyl deprotection are cleaving other sensitive functional groups in my molecule. What can I do?

This is a frequent challenge with the robust Tosyl group.[2][3] Here are some strategies:

  • Reductive cleavage: Consider using reductive methods, which are often milder than strong acids. Reagents like samarium(II) iodide (SmI₂) or magnesium in methanol (Mg/MeOH) can be effective.[11][12][13][14]

  • Alternative protecting group: If possible in your synthetic design, consider switching to a more labile protecting group like Nosyl or Boc in future syntheses.

Q5: My Boc deprotection with TFA is leading to side products. What are they and how can I avoid them?

The tert-butyl cation generated during Boc deprotection is a reactive intermediate that can lead to side reactions.[15][16]

  • Alkylation: The t-butyl cation can alkylate nucleophilic functional groups in your molecule, such as electron-rich aromatic rings, thiols, or even the deprotected amine itself.[15]

  • Formation of isobutylene: The t-butyl cation can also eliminate a proton to form isobutylene gas.[16]

To minimize these side reactions, you can add a scavenger to the reaction mixture to trap the t-butyl cation. Common scavengers include triethylsilane or thioanisole.

Troubleshooting Guides

Nosyl (Ns) Group Deprotection
Problem Probable Cause(s) Solution(s)
Incomplete or slow reaction Insufficient base, oxidized thiol, steric hindrance, reduced Nosyl group.Add more base (e.g., K₂CO₃, DBU), use fresh thiol, increase reaction time or temperature, consider alternative deprotection if Nosyl group is reduced.[5][6][7]
Foul odor Use of volatile thiols (e.g., thiophenol).Use a less volatile thiol (dodecanethiol), generate thiolate in-situ (homocysteine thiolactone), or use a solid-supported thiol.[8][10]
Difficult purification Byproducts from the thiol reagent.Use a solid-supported thiol to simplify workup to a simple filtration.[9]
Reaction not working at all The nitro group on the Nosyl has been reduced to an amine.The aromatic ring is no longer electron-deficient. Standard thiol-based deprotection will not work. Consider harsher reductive (e.g., SmI₂) or acidic (e.g., HBr) conditions typically used for Tosyl groups.[7]
Tosyl (Ts) Group Deprotection
Problem Probable Cause(s) Solution(s)
Low yield or no reaction The Tosyl group is very stable and requires harsh conditions for cleavage.[2][3]Increase the strength of the acid (e.g., HBr in acetic acid with phenol), use higher temperatures, or switch to a powerful reducing agent like SmI₂ or Na/naphthalene.[3][17]
Decomposition of starting material or product The harsh acidic or reductive conditions are not compatible with other functional groups in the molecule.[3]Use a milder reductive method like Mg/MeOH.[14] If possible, redesign the synthesis to use a more labile protecting group.
Inconsistent results with SmI₂ Quality of SmI₂ is critical. It is sensitive to air and moisture.Ensure SmI₂ is freshly prepared or properly stored and handled under an inert atmosphere. The characteristic dark blue color in THF indicates its activity.[13]
Boc Group Deprotection
Problem Probable Cause(s) Solution(s)
Formation of side products Alkylation of nucleophilic sites by the intermediate t-butyl cation.[15]Add a scavenger such as triethylsilane or thioanisole to the reaction mixture.
Incomplete deprotection Insufficient acid or reaction time, especially with sterically hindered substrates.Increase the amount of acid (e.g., TFA or HCl in dioxane) or prolong the reaction time. Monitor the reaction by TLC or LC-MS.
Cleavage of other acid-sensitive groups The acidic conditions are not selective for the Boc group.Use milder acidic conditions, for example, 4M HCl in dioxane is often more selective than TFA for removing Nα-Boc groups in the presence of tert-butyl esters.[18][19][20]

Quantitative Data Summary

The following tables provide a comparison of common deprotection methods for Nosyl, Tosyl, and Boc groups. Please note that optimal conditions and yields are substrate-dependent.

Table 1: Comparison of Nosyl (Ns) Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical TimeTypical Yield (%)Notes
Thiophenol/BaseThiophenol, K₂CO₃DMFRoom Temp1-4 h85-95Standard, effective method.[5]
Solid-supported ThiolPS-thiophenol, Cs₂CO₃THFRoom Temp24 h~96Simplified workup.[9]
Microwave-assistedPS-thiophenol, Cs₂CO₃THF806 min~95Significantly reduced reaction time.[9]
Odorless ThiolDodecanethiol, DBUDMFRoom Temp2-6 h70-90Reduced odor.

Table 2: Comparison of Tosyl (Ts) Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical TimeTypical Yield (%)Notes
Strong AcidHBr, Acetic Acid, Phenol-70-1002-12 h60-80Harsh conditions, potential for side reactions.[3]
Reductive (SmI₂)SmI₂, Amine, H₂OTHFRoom Temp< 5 min>95Very fast and high yielding for many substrates.[12]
Reductive (Mg/MeOH)Mg, MethanolMethanolReflux2-6 h70-90Milder than strong acid, economical.[14]
Reductive (Na/Naphthalene)Sodium, NaphthaleneTHF-78 to RT1-3 h80-95Powerful reducing conditions.[17]

Table 3: Comparison of Boc Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)TFADichloromethane (DCM)0 to Room Temp0.5-2 h>90Common and effective, can be harsh.[21]
HCl in Dioxane4M HCl in DioxaneDioxaneRoom Temp0.5-2 h>90Often offers better selectivity than TFA.[18][19][22]
Heteropolyacid CatalystDawson heteropolyacidDichloromethane (DCM)Room Temp< 1 h90-98Mild, reusable catalyst.[4]

Experimental Protocols

Protocol 1: Nosyl Deprotection using Thiophenol and Potassium Carbonate
  • Dissolve the Nosyl-protected sulfonamide (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate (3 equivalents).

  • Add thiophenol (2.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Tosyl Deprotection using Magnesium and Methanol
  • To a solution of the Tosyl-protected sulfonamide (1 equivalent) in anhydrous methanol, add magnesium turnings (10-20 equivalents).

  • Heat the mixture to reflux. Sonication can be used to accelerate the reaction.

  • Monitor the reaction by TLC or LC-MS. The reaction may take several hours.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Filter the mixture to remove magnesium salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., dichloromethane).

  • Separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: Boc Deprotection using 4M HCl in Dioxane
  • Dissolve the Boc-protected sulfonamide (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M hydrogen chloride in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.

  • Upon completion, remove the solvent and excess HCl under reduced pressure.

  • The resulting product is the hydrochloride salt of the deprotected amine, which can be used as is or neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent for further purification if necessary.

Visualizations

Deprotection_Decision_Tree start Start: Choose a Protecting Group Strategy node_stability What is the required stability to subsequent reaction conditions? start->node_stability node_high_stability High Stability Needed (Harsh Conditions) node_stability->node_high_stability High node_mild_cleavage Mild Cleavage Required node_stability->node_mild_cleavage Low/Moderate node_cleavage What cleavage conditions are compatible with your molecule? node_ts Consider Tosyl (Ts) node_high_stability->node_ts node_ns_boc Consider Nosyl (Ns) or Boc node_mild_cleavage->node_ns_boc node_ts_cleavage Deprotection: - Strong Acid (HBr/AcOH) - Strong Reductants (SmI2, Na/NH3) node_ts->node_ts_cleavage Cleavage node_ns_cleavage Ns Deprotection: - Thiols + Base node_ns_boc->node_ns_cleavage If Ns node_boc_cleavage Boc Deprotection: - Acid (TFA, HCl) node_ns_boc->node_boc_cleavage If Boc

Caption: Decision tree for selecting a sulfonamide protecting group.

Nosyl_Deprotection_Workflow start Start: Nosyl-protected Sulfonamide step1 Dissolve in Anhydrous Solvent (e.g., DMF) start->step1 step2 Add Base (e.g., K2CO3) step1->step2 step3 Add Thiol Reagent (e.g., Thiophenol) step2->step3 step4 Stir at Room Temperature step3->step4 decision_monitor Monitor Reaction (TLC/LC-MS) step4->decision_monitor workup Aqueous Workup and Extraction decision_monitor->workup Complete troubleshooting Troubleshooting decision_monitor->troubleshooting Incomplete/Side Products purification Purification (Column Chromatography) workup->purification end End: Deprotected Amine purification->end

Caption: General workflow for Nosyl group deprotection.

Tosyl_Deprotection_Options start Tosyl-protected Sulfonamide node_acidic Acidic Cleavage start->node_acidic node_reductive Reductive Cleavage start->node_reductive node_acidic_details Reagents: HBr/AcOH, TfOH Conditions: High Temp Pros: Powerful Cons: Harsh, Low Selectivity node_acidic->node_acidic_details node_reductive_details Reagents: SmI2, Mg/MeOH, Na/NH3 Conditions: Milder Pros: High Selectivity, Milder Cons: Reagent Sensitivity (SmI2) node_reductive->node_reductive_details

Caption: Comparison of acidic vs. reductive Tosyl deprotection.

References

Technical Support Center: Enhancing Metabolic Stability of Cyclobutane-Containing Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the metabolic stability of drug candidates containing a cyclobutane moiety.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental evaluation of metabolic stability.

Question Potential Causes & Troubleshooting Steps
My compound shows high clearance in the liver microsomal stability assay, but was predicted to be stable. What could be the issue? 1. Assay Conditions: * Solubility: Confirm that your compound is fully dissolved in the assay media. Poor solubility can lead to inaccurate results.[1] * Non-Specific Binding: Highly lipophilic compounds may bind to the plasticware or microsomal proteins, reducing the effective concentration. Assess and correct for non-specific binding.[1][2] * Enzyme Concentration & Incubation Time: Ensure that the microsomal protein concentration and incubation times are within the linear range for your compound.[3][4] 2. Unexpected Metabolic Pathways: * The cyclobutane ring itself or adjacent functionalities might be more susceptible to metabolism than anticipated. Consider potential sites of oxidation (e.g., hydroxylation) on the cyclobutane ring or neighboring atoms.3. Compound Instability: * Verify the chemical stability of your compound in the assay buffer without microsomes to rule out non-enzymatic degradation.
I'm observing a negative half-life or an increase in compound concentration over time in my microsomal stability assay. What does this mean? 1. Analytical Interference: * A metabolite may be interfering with the detection of the parent compound, or the internal standard may be unstable. Re-evaluate your analytical method (e.g., LC-MS/MS) for selectivity and the stability of the internal standard.[5] 2. Saturation of Metabolic Enzymes: * At high substrate concentrations, metabolic enzymes can become saturated. This is less likely to cause an increase in concentration but can affect the clearance calculation. Consider testing a range of substrate concentrations.[6]
My in vitro metabolic stability data from microsomes doesn't correlate well with my in vivo pharmacokinetic data. Why the discrepancy? 1. Extrahepatic Metabolism: * Microsomal assays primarily reflect hepatic metabolism. Your compound may be cleared by other organs (e.g., kidneys, intestines) or by enzymes not present in microsomes.[7] Consider using S9 fractions or hepatocytes, which contain a broader range of enzymes.[3] 2. Plasma Protein Binding: * High plasma protein binding can reduce the amount of free drug available for metabolism in vivo, leading to lower clearance than predicted from in vitro studies where binding effects may be different.[7] Taking plasma protein binding into account can improve the correlation.[7] 3. Transporter Effects: * Active transport of the drug into or out of hepatocytes can influence its metabolic rate in vivo. These processes are not fully captured in microsomal assays. 4. Underprediction by In Vitro Systems: * It is a known phenomenon that in vitro systems can sometimes underestimate in vivo clearance.[2][8][9]
My cyclobutane-containing compound is cleared very slowly, making it difficult to measure its intrinsic clearance accurately. What can I do? 1. Modify Assay Conditions: * Increase the incubation time and/or the microsomal protein concentration to generate a measurable decrease in the parent compound.[4] However, be mindful of maintaining enzyme viability over longer periods.[10] 2. Use More Sensitive Systems: * Hepatocyte suspension assays or co-culture systems may provide a more robust metabolic environment for slowly metabolized compounds.[4] The hepatocyte relay method is another approach designed for low-clearance compounds.[4] 3. Monitor Metabolite Formation: * Instead of measuring the disappearance of the parent drug, quantify the formation of a key metabolite. This can be more sensitive for low-clearance compounds.[4]

Frequently Asked Questions (FAQs)

Question Answer
Why is the cyclobutane ring incorporated into drug candidates? The cyclobutane ring is used in medicinal chemistry to provide conformational restriction, improve metabolic stability by blocking metabolic sites, serve as a bioisostere for other groups (like alkenes or larger rings), and to orient pharmacophoric groups in a favorable way for binding to their target.[11][12]
What are the common metabolic pathways for cyclobutane-containing drugs? While often used to enhance stability, the cyclobutane ring can undergo metabolism, typically through oxidation (hydroxylation) catalyzed by cytochrome P450 enzymes. The position of hydroxylation can be influenced by substituents on the ring.
How can I improve the metabolic stability of my cyclobutane-containing compound? 1. Steric Hindrance: Introduce bulky groups near potential metabolic sites to block enzyme access.2. Electronic Effects: Modify the electronic properties of the molecule to make metabolic reactions less favorable. For example, replacing a hydrogen atom with fluorine can block hydroxylation.3. Scaffold Hopping: If the cyclobutane ring itself is the site of metabolism, consider alternative, more stable ring systems.4. Positional Isomers: Synthesize and test different isomers, as the stereochemistry of substituents on the cyclobutane ring can significantly impact metabolic stability.[11]
What is the difference between using liver microsomes and hepatocytes for stability assays? Liver microsomes are subcellular fractions that primarily contain Phase I (e.g., CYPs) and some Phase II metabolic enzymes.[13][14] They are cost-effective and suitable for high-throughput screening.[13] Hepatocytes are intact liver cells and contain a fuller complement of Phase I and II enzymes, as well as transporters, offering a more physiologically relevant model but are more complex to work with.[15][16]
How do I interpret intrinsic clearance (CLint) data? Intrinsic clearance (CLint) is a measure of the metabolic capacity of the liver for a specific compound, independent of other physiological factors like blood flow.[15] It is determined from in vitro assays and is typically reported in units of µL/min/mg microsomal protein or µL/min/million cells.[15] A lower CLint value generally indicates greater metabolic stability. This value can be scaled to predict in vivo hepatic clearance.[13]

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic fate (e.g., testosterone, verapamil)

  • Acetonitrile with internal standard for reaction termination

  • 96-well plates, incubator, LC-MS/MS system

Methodology:

  • Preparation:

    • Prepare a working solution of the test compound by diluting the stock solution in buffer.

    • Thaw the liver microsomes on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and NADPH regenerating system in phosphate buffer.

  • Time Points:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000

Quantitative Data Summary

The following table summarizes hypothetical metabolic stability data for a series of cyclobutane analogs designed to improve stability.

Compound Modification t½ (min) in HLM CLint (µL/min/mg protein)
Parent-01 Unsubstituted cyclobutane1546.2
Analog-02 Gem-dimethyl on cyclobutane4515.4
Analog-03 Monofluoro substitution6011.6
Analog-04 CF3-substituted cyclobutane>120<5.8
Analog-05 Spirocyclic modification957.3
HLM: Human Liver Microsomes

Visualizations

metabolic_pathways cluster_0 Cyclobutane-Containing Drug cluster_1 Phase I Metabolism (CYP450) cluster_2 Phase II Metabolism Parent Parent Compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Hydroxylation Dehydrogenated Dehydrogenated Metabolite Parent->Dehydrogenated Dehydrogenation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide Glucuronidation

Caption: Common metabolic pathways for cyclobutane-containing drugs.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound & Microsome Solutions C Pre-warm at 37°C A->C B Prepare NADPH System B->C D Initiate Reaction with NADPH C->D E Incubate & Collect Time Points (0, 5, 15, 30, 60 min) D->E F Terminate with Acetonitrile + IS E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ and CLint H->I

Caption: Workflow for a liver microsomal stability assay.

troubleshooting_tree Start Unexpected Result in Metabolic Stability Assay Q1 Is in vitro clearance unexpectedly high? Start->Q1 Q2 Poor in vitro-in vivo correlation? Start->Q2 A1 Check Solubility & Non-Specific Binding Q1->A1 Yes A2 Verify Compound Stability in Buffer Q1->A2 Yes A3 Consider Extrahepatic Metabolism Q2->A3 Yes A4 Account for Plasma Protein Binding Q2->A4 Yes A5 Investigate Transporter Effects Q2->A5 Yes

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Refinement of Antimicrobial Testing Protocols for New Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their antimicrobial testing protocols for new compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Assays

  • Question: Why are my MIC results inconsistent between experiments?

    • Answer: Inconsistent MIC results can arise from several factors. Key variables to check include inoculum size, as too many or too few bacteria can alter the results.[1] Ensure the bacterial suspension is standardized, typically to a 0.5 McFarland standard. Also, verify the growth medium's composition and the incubation conditions (temperature, time, and atmosphere), as these should be kept uniform across tests.[1] Finally, confirm that pipettes and other equipment are properly calibrated to minimize human error.[1]

  • Question: I am observing bacterial growth at higher antibiotic concentrations but not at lower concentrations (Eagle effect). What should I do?

    • Answer: This paradoxical survival of bacteria at higher antibiotic concentrations is known as the Eagle effect.[2] When this occurs, the test should be repeated to rule out technical errors such as improper antibiotic dilution.[2] If the effect persists, it may be a characteristic of the specific bacterium and antibiotic combination.

  • Question: What does it mean if there is no visible growth in any of the wells, including the growth control?

    • Answer: The absence of growth in the control well indicates a problem with the bacterial inoculum or the growth medium. Ensure the bacterial culture is viable and that the medium is correctly prepared and not contaminated with any inhibitory substances.

  • Question: How should I interpret faint growth or a haze in the wells?

    • Answer: For the agar dilution method, the growth of one or two colonies or a faint haze is typically disregarded when determining the MIC.[2] For broth microdilution, specific reading rules may apply depending on the antibiotic being tested.[2]

Minimum Bactericidal Concentration (MBC) Assays

  • Question: My MBC results are not reproducible. What are the common causes?

    • Answer: Reproducibility in MBC testing is influenced by factors similar to those affecting MIC assays, such as inoculum size and growth media composition.[1] It is also crucial to ensure that the subcultured volume from the MIC wells is accurate and that the agar plates used for subculturing are fresh and support growth. The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial bacterial inoculum.[3][4][5]

  • Question: Why is the recommended broth for MBC testing Mueller-Hinton Broth?

    • Answer: More nutritive growth media, such as Tryptic Soy Broth, can negatively impact MBC values.[3][4] Mueller-Hinton Broth is the recommended medium as it is standardized and less likely to interfere with the antimicrobial activity of the tested compound.[3][4]

  • Question: What is the relationship between MIC and MBC?

    • Answer: The MIC is the lowest concentration that inhibits visible growth, while the MBC is the lowest concentration that kills the bacteria.[5][6][7] An antimicrobial agent is generally considered bactericidal if the MBC is no more than four times the MIC.[5][6][8]

Time-Kill Kinetic Assays

  • Question: How do I differentiate between bactericidal and bacteriostatic activity in a time-kill assay?

    • Answer: Bactericidal activity is generally defined as a ≥ 3-log10 reduction (99.9% killing) in the colony-forming units (CFU)/mL of the initial inoculum.[9] Bacteriostatic activity is indicated by a prevention of growth, where the CFU/mL remains relatively constant compared to the initial inoculum.

  • Question: What are the critical time points for sampling in a time-kill assay?

    • Answer: Sampling times should be chosen to adequately capture the killing kinetics. Typical time points include 0, 1, 2, 4, 6, 12, and 24 hours for bacteria and may extend to 72 hours for fungi.[10]

  • Question: How do I properly neutralize the antimicrobial agent at each time point?

    • Answer: It is essential to stop the antimicrobial activity at the time of sampling. This is typically done by diluting the sample in a suitable neutralizing broth or by plating on agar containing a neutralizing agent. The effectiveness of the neutralizer should be validated for the specific compound being tested.

Cytotoxicity Assays

  • Question: My MTT assay results show low absorbance values. What could be the issue?

    • Answer: Low absorbance can be due to several factors, including using ice-cold reagents, incorrect wavelength settings for the plate reader, or interference from components in the culture medium like serum and phenol red.[11] It is recommended to use serum-free media during the MTT incubation step.[11]

  • Question: The formazan crystals in my MTT assay are not dissolving completely. How can I fix this?

    • Answer: Incomplete dissolution of formazan crystals can be addressed by increasing the shaking time of the plate or by gently pipetting the solvent up and down to aid in solubilization.[11]

  • Question: What are the appropriate controls for an LDH cytotoxicity assay?

    • Answer: A comprehensive LDH assay should include several controls: a "no cells" (medium only) control for background absorbance, a "no treatment" (cells with vehicle) control to measure spontaneous LDH release, and a "maximum LDH release" control where cells are lysed with a detergent to determine 100% cytotoxicity.[12]

Data Presentation

Table 1: Typical Parameters for Antimicrobial Susceptibility Testing

ParameterMIC AssayMBC AssayTime-Kill Kinetic Assay
Bacterial Inoculum ~5 x 10^5 CFU/mL~5 x 10^5 CFU/mL~1 x 10^6 CFU/mL
Growth Medium Cation-adjusted Mueller-Hinton Broth (CAMHB)Mueller-Hinton Broth (MHB)Mueller-Hinton Broth (MHB)
Incubation Time 16-20 hours18-24 hoursUp to 24 hours (bacteria), up to 72 hours (fungi)
Incubation Temperature 35°C ± 2°C35°C ± 2°C37°C
Endpoint Lowest concentration with no visible growthLowest concentration with ≥99.9% killingLog reduction in CFU/mL over time

Table 2: Interpretation of MIC and MBC Results

RatioInterpretation
MBC/MIC ≤ 4Bactericidal
MBC/MIC > 4Bacteriostatic
MBC/MIC ≥ 32Tolerance/Resistance

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7][13]

2. Minimum Bactericidal Concentration (MBC) Assay

  • Perform MIC Assay: First, determine the MIC of the compound as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[3][6]

3. Time-Kill Kinetic Assay

  • Preparation of Inoculum and Compound: Prepare a bacterial culture in the logarithmic growth phase and dilute it in fresh MHB to a starting concentration of approximately 1 x 10^6 CFU/mL. Prepare the test compound at the desired concentrations (e.g., 1x, 2x, 4x MIC).

  • Incubation and Sampling: Add the test compound to the bacterial culture. Incubate the cultures at 37°C with shaking. At predetermined time points (e.g., 0, 1, 2, 4, 6, 12, 24 hours), remove an aliquot from each culture.[10]

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in a neutralizing broth and plate them on agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each compound concentration. A bactericidal effect is typically defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[9]

4. MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the new compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14][15][16]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the amount of formazan produced.[11][16]

Mandatory Visualization

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Safety Profiling cluster_3 Decision cluster_4 Outcome New_Compound New Compound MIC_Assay MIC Assay New_Compound->MIC_Assay MBC_Assay MBC Assay MIC_Assay->MBC_Assay Potent? Time_Kill_Assay Time-Kill Assay MBC_Assay->Time_Kill_Assay Bactericidal? Cytotoxicity_Assay Cytotoxicity Assay Time_Kill_Assay->Cytotoxicity_Assay Decision Active & Non-Toxic? Cytotoxicity_Assay->Decision Lead_Optimization Lead Optimization Decision->Lead_Optimization Yes Discard Discard Decision->Discard No

Caption: Workflow for antimicrobial compound screening.

Troubleshooting_MIC Start Inconsistent MIC Results Check_Inoculum Verify Inoculum Standardization (0.5 McFarland) Start->Check_Inoculum Check_Media Confirm Media Preparation & Sterility Check_Inoculum->Check_Media Consistent Inoculum_Issue Adjust Inoculum Preparation Check_Inoculum->Inoculum_Issue Inconsistent Check_Incubation Ensure Consistent Incubation (Temp, Time, Atmosphere) Check_Media->Check_Incubation Consistent Media_Issue Prepare Fresh Media Check_Media->Media_Issue Inconsistent Check_Equipment Calibrate Pipettes & Equipment Check_Incubation->Check_Equipment Consistent Incubation_Issue Validate Incubator Settings Check_Incubation->Incubation_Issue Inconsistent Review_Technique Standardize Operator Technique Check_Equipment->Review_Technique Consistent Equipment_Issue Recalibrate Equipment Check_Equipment->Equipment_Issue Inconsistent Technique_Issue Retrain Personnel Review_Technique->Technique_Issue Inconsistent End Reproducible MIC Results Review_Technique->End Consistent

Caption: Troubleshooting inconsistent MIC results.

References

Technical Support Center: Addressing Resistance Mechanisms to Sulfonamide-Based Drugs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with sulfonamide-based drugs and encountering resistance.

Troubleshooting Guides & FAQs

This section is designed to address specific issues that may arise during your experiments in a question-and-answer format.

Section 1: Investigating Target Modification (DHPS Mutations)

Question: We are observing high Minimum Inhibitory Concentration (MIC) values for our sulfonamide compound against a bacterial strain, but we cannot detect any sul genes. What could be the cause?

Answer: High MIC values in the absence of sul genes strongly suggest mutations in the chromosomal folP gene, which encodes the dihydropteroate synthase (DHPS) enzyme.[1][2] These mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while maintaining its ability to bind to its natural substrate, para-aminobenzoic acid (pABA).[1][2]

Troubleshooting Steps:

  • Sequence the folP gene: Extract genomic DNA from the resistant strain and sequence the folP gene. Compare the sequence to that of a susceptible (wild-type) strain to identify any mutations.

  • Perform a DHPS enzyme assay: Measure the kinetic parameters of the DHPS enzyme from the resistant strain in the presence of your sulfonamide compound. A higher Michaelis constant (KM) for the sulfonamide would confirm reduced affinity.

Question: Our sequencing results of the folP gene show several mutations. How can we determine which mutations are responsible for resistance?

Answer: Not all mutations in the folP gene will confer resistance. To identify the specific resistance-conferring mutations, you can use site-directed mutagenesis.

Experimental Approach:

  • Clone the wild-type folP gene into an expression vector.

  • Introduce the identified mutations one by one into the cloned gene using a site-directed mutagenesis kit.

  • Express each mutant protein and perform a DHPS enzyme assay to assess its sensitivity to sulfonamides.

  • Transform a susceptible bacterial strain with the plasmids carrying the mutant folP genes and perform MIC testing to confirm the resistance phenotype in vivo.

Section 2: Detecting Enzymatic Bypass (sul Genes)

Question: We suspect our bacterial isolates have acquired sul genes. What is the most straightforward method to confirm this?

Answer: The most direct method for detecting the presence of sul genes (sul1, sul2, sul3, etc.) is through Polymerase Chain Reaction (PCR).[3]

Troubleshooting Steps for PCR:

  • Issue: No amplification product.

    • Check DNA quality and quantity: Ensure you have high-quality genomic DNA at an appropriate concentration.

    • Verify primer integrity: Check your primers for degradation and ensure they are specific to the target sul genes.

    • Optimize PCR conditions: Adjust the annealing temperature and extension time as needed.

    • Use a positive control: Always include a positive control (DNA from a known sul-positive strain) to validate your PCR setup.[4]

  • Issue: Non-specific bands.

    • Increase annealing temperature: This will increase the specificity of primer binding.

    • Redesign primers: If non-specific amplification persists, consider designing new primers with higher specificity.

Question: We have detected a sul gene in our strain, but the level of resistance (MIC) is lower than expected. Why might this be?

Answer: The level of resistance conferred by a sul gene can be influenced by several factors:

  • Gene expression levels: The expression of the sul gene may be low due to a weak promoter or other regulatory elements.

  • Plasmid copy number: If the sul gene is located on a low-copy-number plasmid, the number of resistant DHPS enzymes produced may be limited.

  • Fitness cost: The expression of the sul gene might impose a fitness cost on the bacteria, leading to a less robust resistance phenotype.

Section 3: Assessing the Role of Efflux Pumps

Question: How can we determine if efflux pumps are contributing to sulfonamide resistance in our bacterial strain?

Answer: To investigate the role of efflux pumps, you can perform MIC testing in the presence and absence of an efflux pump inhibitor (EPI).[5] A significant decrease in the MIC in the presence of an EPI suggests that efflux is contributing to resistance.

Commonly used EPIs:

  • Phenylalanine-arginine β-naphthylamide (PAβN)

  • Reserpine

  • Thioridazine

Troubleshooting:

  • Issue: No change in MIC with EPI.

    • EPI specificity: The EPI you are using may not be effective against the specific efflux pump(s) in your bacterial strain. Try a different EPI with a broader spectrum of activity.

    • Efflux is not the primary mechanism: Resistance may be primarily due to target modification or enzymatic bypass.

Data Presentation: Quantitative Analysis of Sulfonamide Resistance

The following tables summarize key quantitative data related to sulfonamide resistance.

Table 1: Minimum Inhibitory Concentration (MIC) Values of Sulfonamide Derivatives against S. aureus

Sulfonamide DerivativeMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Compound I32 - 51264256
Compound II64 - 512128512
Compound III128 - >512256>512

Data adapted from a study on clinical isolates of Staphylococcus aureus. The MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.[6]

Table 2: Prevalence of sul Genes in Bacterial Isolates from Manured Agricultural Soils

GeneNumber of Positive Isolates (n=531)Prevalence (%)
sul1 only12223
sul2 only9618
sul3 only489
sul1 + sul25310
sul1 + sul351
sul2 + sul3234
sul1 + sul2 + sul3122
Total sul-positive 359 67.6

This table shows the distribution and co-occurrence of sul1, sul2, and sul3 genes in a sample of 531 bacterial isolates.[7]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Testing (Broth Microdilution Method)

This protocol determines the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterial isolate.[8]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sulfonamide stock solution

  • Sterile diluent (e.g., saline or MHB)

Procedure:

  • Prepare antibiotic dilutions:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the sulfonamide stock solution to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 11. Discard the final 50 µL from well 11. Well 12 will serve as a growth control with no antibiotic.

  • Inoculate the plate:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth.

Protocol 2: PCR Detection of sul Genes (sul1, sul2, sul3)

This protocol outlines the steps for detecting the presence of common sulfonamide resistance genes using PCR.[3]

Materials:

  • Genomic DNA extracted from bacterial isolates

  • Primers specific for sul1, sul2, and sul3

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare the PCR reaction mixture:

    • In a PCR tube, combine the following:

      • Genomic DNA template (100-250 ng)

      • Forward primer (0.4 µM)

      • Reverse primer (0.4 µM)

      • dNTP mix (200 µM each)

      • Taq polymerase buffer (1X)

      • Taq DNA polymerase (1-2.5 units)

      • Nuclease-free water to a final volume of 25 µL.

  • Perform PCR amplification:

    • Use the following cycling conditions (annealing temperatures may need optimization):

      • Initial denaturation: 95°C for 5 minutes

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds

        • Extension: 72°C for 1 minute

      • Final extension: 72°C for 7 minutes

  • Analyze PCR products:

    • Run the PCR products on a 1.5% agarose gel stained with a DNA-binding dye.

    • Visualize the DNA bands under UV light and compare their sizes to a DNA ladder to confirm the presence of the target sul gene.

Visualizations

Signaling Pathway: Sulfonamide Action and Resistance

Sulfonamide_Resistance cluster_Folate_Pathway Bacterial Folate Synthesis Pathway cluster_Resistance Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) (encoded by folP) PABA->DHPS Substrate Sul_Enzyme Sul Enzyme (from sul gene) PABA->Sul_Enzyme Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition Mutated_DHPS Mutated DHPS (folP mutation) Sulfonamide->Mutated_DHPS Reduced Affinity Sulfonamide->Sul_Enzyme No Inhibition Efflux_Pump Efflux Pump Sulfonamide->Efflux_Pump Export Sul_Enzyme->Dihydropteroate Catalysis

Caption: Mechanisms of sulfonamide action and resistance.

Experimental Workflow: Investigating Sulfonamide Resistance

Resistance_Workflow Start Start: Bacterial isolate with suspected resistance MIC_Test Perform MIC Testing Start->MIC_Test High_MIC High MIC Observed MIC_Test->High_MIC PCR_sul PCR for sul genes High_MIC->PCR_sul Yes Efflux_Assay Efflux Pump Inhibitor Assay High_MIC->Efflux_Assay Consider other mechanisms sul_Positive sul gene detected? PCR_sul->sul_Positive folP_Sequencing Sequence folP gene sul_Positive->folP_Sequencing No End_Sul Conclusion: Resistance due to Enzymatic Bypass sul_Positive->End_Sul Yes Efflux_Contribution Efflux contributes to resistance Efflux_Assay->Efflux_Contribution folP_Mutation folP mutation identified? folP_Sequencing->folP_Mutation folP_Mutation->Efflux_Assay No Enzyme_Assay DHPS Enzyme Assay folP_Mutation->Enzyme_Assay Yes Reduced_Affinity Reduced sulfonamide affinity confirmed Enzyme_Assay->Reduced_Affinity End_folP Conclusion: Resistance due to Target Modification Reduced_Affinity->End_folP

Caption: A logical workflow for characterizing sulfonamide resistance mechanisms.

References

Technical Support Center: Improving the Selectivity of Cyclobutane-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of cyclobutane-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity a common challenge with our cyclobutane-based kinase inhibitor?

A1: Achieving high selectivity with kinase inhibitors, including those with a cyclobutane core, is inherently challenging due to the high degree of conservation in the ATP-binding site across the human kinome. Many inhibitors that target this site can inadvertently bind to multiple kinases, leading to off-target effects.[1][2] For cyclobutane-based inhibitors, while the rigid, puckered structure of the cyclobutane ring can offer advantages in conformational restriction and metabolic stability, improper substitution patterns can still lead to interactions with unintended kinases.[3][4] The key to improving selectivity lies in exploiting the subtle differences in the amino acid residues within and near the ATP-binding pocket of the target kinase compared to other kinases.

Q2: How can the cyclobutane core be leveraged to improve the selectivity of our inhibitor?

A2: The cyclobutane ring offers several strategic advantages for enhancing inhibitor selectivity:

  • Conformational Restriction: The rigid structure of the cyclobutane ring can lock the inhibitor into a specific conformation that is optimal for binding to the target enzyme but unfavorable for binding to off-target enzymes. This can be particularly effective when replacing more flexible linkers in an inhibitor scaffold.[3][4]

  • Vectorial Projection of Substituents: The puckered nature of the cyclobutane ring allows for precise, three-dimensional positioning of substituents. By carefully designing the stereochemistry and substitution pattern on the ring, functional groups can be directed to interact with unique, non-conserved residues in the target's active site, thereby increasing selectivity.[3]

  • Accessing Unique Hydrophobic Pockets: The cyclobutane moiety itself can effectively fill small hydrophobic pockets within the active site. Differences in the size and shape of these pockets between the target and off-target enzymes can be exploited to achieve selective binding.[4][5]

Q3: We are observing similar IC50 values for our target kinase and a closely related off-target. What are our next steps?

A3: When faced with poor selectivity between closely related kinases, a systematic structure-activity relationship (SAR) study is recommended. The goal is to identify modifications to your cyclobutane-based inhibitor that will decrease its affinity for the off-target kinase while maintaining or improving its affinity for the intended target.

Consider the following strategies:

  • Exploit Non-Conserved Residues: Analyze the crystal structures of your target and the off-target kinase. Identify amino acid differences in or near the inhibitor binding site. Modify the substituents on the cyclobutane ring to introduce steric hindrance with a residue present in the off-target kinase but not in the target kinase. Conversely, introduce a functional group that can form a favorable interaction (e.g., a hydrogen bond) with a unique residue in the target kinase.

  • Modify the Stereochemistry: If your cyclobutane core has multiple substituents, synthesize and test all possible stereoisomers (e.g., cis/trans isomers). The spatial arrangement of the substituents can have a profound impact on selectivity, as different isomers will present their functional groups in distinct orientations.

  • Alter Linker Length and Composition: If the cyclobutane is part of a linker, systematically vary its point of attachment and the nature of the groups connecting it to the rest of the inhibitor.

Troubleshooting Guide

Problem: My new cyclobutane-containing inhibitor shows high potency but poor selectivity in a kinase panel.

Possible Cause Troubleshooting Step
Suboptimal Stereochemistry The synthesis may have produced a mixture of cis and trans isomers, with one being less selective. Separate the stereoisomers using chiral chromatography and test each isomer individually for potency and selectivity.[6]
Incorrect Vectorial Projection of Substituents The current substitution pattern on the cyclobutane ring may be interacting with conserved residues. Perform computational modeling (docking studies) to visualize the inhibitor in the binding sites of both the target and off-target kinases. This can help identify clashes or missed opportunities for favorable interactions.[7] Use this information to guide the synthesis of new analogs with altered substitution patterns.
High Lipophilicity Highly lipophilic compounds can exhibit non-specific binding, leading to apparent polypharmacology. Assess the clogP of your inhibitor and consider introducing more polar functional groups to reduce lipophilicity, provided this does not significantly compromise potency.

Problem: I am having difficulty synthesizing pure stereoisomers of my disubstituted cyclobutane inhibitor.

Possible Cause Troubleshooting Step
Non-Stereoselective Synthetic Route The chosen synthetic pathway may not provide adequate control over the stereochemical outcome. Explore alternative synthetic routes that employ stereoselective reactions, such as photochemical [2+2] cycloadditions with chiral auxiliaries or catalyzed cycloadditions.
Difficult Chromatographic Separation The physicochemical properties of the stereoisomers may be too similar for effective separation by standard chromatography. Consider derivatization of the isomers to introduce a functional group that facilitates separation, followed by removal of the derivatizing group. Alternatively, explore specialized chiral stationary phases for HPLC.[6]

Data Presentation

The following table provides a comparison of the in-vitro IC50 values of several Janus Kinase (JAK) inhibitors against the four members of the JAK family. Note the improved selectivity of second-generation inhibitors, some of which incorporate cyclic moieties to achieve this. Abrocitinib contains an azetidine ring, which is a four-membered heterocycle with properties similar to cyclobutane. This data illustrates how structural modifications can lead to significant gains in selectivity.

Inhibitor Target(s) JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Selectivity Notes
Tofacitinib Pan-JAK112201344Potent inhibitor of JAK1, JAK2, and JAK3.
Baricitinib JAK1/JAK25.95.7>40053Selective for JAK1 and JAK2 over JAK3 and TYK2.[3]
Abrocitinib JAK129803>10,0001,300Highly selective for JAK1.[3][8]
Upadacitinib JAK1431102,3004,600Highly selective for JAK1.

Data compiled from multiple sources.[3][8]

Experimental Protocols

1. Protocol: Kinase Inhibitor Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol outlines a general method for assessing the binding of a cyclobutane-based inhibitor to a panel of kinases by measuring the thermal stabilization of the proteins upon ligand binding.

Materials:

  • Purified kinase stocks (at least >80% purity)

  • Inhibitor stock solution (e.g., 10 mM in DMSO)

  • Thermal shift assay buffer (e.g., 25 mM Tris-HCl pH 8.0, 500 mM NaCl)

  • SYPRO Orange dye (5000x stock in DMSO)

  • 384-well qPCR plates

  • Real-Time PCR instrument capable of monitoring fluorescence during a thermal melt

Procedure:

  • Prepare the Protein-Dye Mixture: Dilute the SYPRO Orange dye 1:1000 into the thermal shift assay buffer. Then, add the purified kinase to a final concentration of 2 µM. Prepare a sufficient volume for the entire plate.

  • Plate Preparation: Using a multi-channel pipette, dispense 10 µL of the protein-dye mixture into each well of a 384-well qPCR plate.

  • Compound Addition: Using an acoustic liquid handler or a manual pipette, add 10 nL of the 10 mM inhibitor stock solution to the appropriate wells (final inhibitor concentration will be 10 µM). Include DMSO-only wells as a negative control.

  • Sealing and Centrifugation: Seal the plate with a qPCR-compatible adhesive seal and centrifuge briefly to collect the contents at the bottom of the wells.

  • Thermal Melt: Place the plate in the Real-Time PCR instrument. Program the instrument to heat the plate from 25°C to 95°C with a ramp rate of 0.05°C/second, while continuously monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis: The melting temperature (Tm) is the midpoint of the protein unfolding transition. Calculate the thermal shift (ΔTm) for each well containing an inhibitor by subtracting the Tm of the DMSO control from the Tm of the inhibitor-containing well (ΔTm = Tm_inhibitor - Tm_control). A larger ΔTm generally indicates stronger binding.

2. Protocol: IC50 Determination using the ADP-Glo™ Kinase Assay

This protocol describes how to determine the IC50 value of a cyclobutane-based inhibitor against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Inhibitor stock solution and serial dilutions

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction in a total volume of 5 µL per well. This will include the kinase, its substrate, ATP, and the appropriate concentration of your cyclobutane-based inhibitor (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction to ATP and generates a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence of the plate using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the kinase activity by 50%.

Visualizations

experimental_workflow cluster_design Design & Synthesis cluster_testing Screening & Analysis cluster_outcome Outcome start Initial Lead (Poor Selectivity) sar Structure-Activity Relationship (SAR) Analysis start->sar synthesis Synthesize Analogs (Vary Cyclobutane Stereochemistry & Substituents) sar->synthesis dsf DSF Selectivity Screening synthesis->dsf ic50 IC50 Determination (ADP-Glo Assay) dsf->ic50 data_analysis Analyze Selectivity Profile ic50->data_analysis data_analysis->sar Selective? No optimized Optimized Inhibitor (Improved Selectivity) data_analysis->optimized Selective? Yes further_opt Further Optimization Required

Caption: Workflow for improving inhibitor selectivity.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates stat STAT jak->stat Phosphorylates stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates gene Gene Transcription nucleus->gene Initiates inhibitor Cyclobutane-Based JAK Inhibitor inhibitor->jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

troubleshooting_logic start Poor Inhibitor Selectivity Observed q1 Is the poor selectivity against a closely related kinase? start->q1 a1_yes Perform SAR studies focusing on non-conserved residues. q1->a1_yes Yes a1_no Assess for general off-target effects (e.g., due to lipophilicity). q1->a1_no No q2 Is the material a mixture of stereoisomers? a1_yes->q2 a1_no->q2 a2_yes Separate isomers and test individually. Optimize synthesis for stereocontrol. q2->a2_yes Yes a2_no Proceed with SAR and computational modeling. q2->a2_no No end_point Refined Hypothesis for Improved Selectivity a2_yes->end_point a2_no->end_point

Caption: Troubleshooting logic for poor selectivity.

References

Technical Support Center: Crystallization of 1-Methylcyclobutane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 1-Methylcyclobutane-1-sulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound has the molecular formula C5H11NO2S and a molecular weight of approximately 149.21 g/mol .[1][2] Its structure consists of a cyclobutane ring with a methyl group and a sulfonamide group attached to the same carbon atom.[1] Safety data indicates that it may cause skin, eye, and respiratory irritation.[1]

Q2: I am not getting any crystals. What are the initial steps to troubleshoot this issue?

When no crystals form, it is typically an issue with achieving adequate supersaturation. Here are the initial steps to take:

  • Induce Nucleation: Try scratching the inside of the flask with a glass rod at the air-solvent interface. Seeding with a previously formed crystal, if available, can also be effective.

  • Increase Concentration: If the solution is clear, it may be too dilute. Slowly evaporate the solvent to increase the concentration of the solute.[3]

  • Cooling: If crystallization is being attempted at room temperature, try cooling the solution in an ice bath or refrigerator. A slower cooling rate is often preferable.

  • Solvent System: Re-evaluate your choice of solvent. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This often happens when the solution is supersaturated at a temperature above the melting point of the solid form or when the concentration of impurities is high.[3]

To address this:

  • Add More Solvent: Re-heat the solution until the oil dissolves, then add a small amount of additional solvent to decrease the supersaturation level.[3]

  • Slower Cooling: Allow the solution to cool more slowly to give the molecules time to orient themselves into a crystal lattice.

  • Change Solvent: Use a solvent with a lower boiling point or a solvent in which the compound is less soluble.

  • Purification: The presence of impurities can significantly hinder crystallization.[4] Consider an additional purification step for your material.

Q4: The crystals I've obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals:

  • Reduce Supersaturation: Decrease the rate at which supersaturation is achieved. This can be done by slowing down the cooling rate or by using a solvent system where solubility changes less dramatically with temperature.

  • Vapor Diffusion: Set up a vapor diffusion experiment (see protocol below) where the precipitant slowly diffuses into the solution, leading to a more controlled crystallization process.

  • Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystals will form at the interface.

Troubleshooting Guides

Problem: Poor Crystal Yield
Possible Cause Troubleshooting Step
Compound is too soluble in the chosen solvent. Select a solvent in which the compound has lower solubility at room temperature. Consider using a binary solvent system (a "good" solvent mixed with a "poor" solvent).
Too much solvent was used. Concentrate the mother liquor and cool again to recover more material.[3] Next time, use the minimum amount of hot solvent required to fully dissolve the compound.
Cooling was not sufficient. Ensure the solution is cooled to a low enough temperature to maximize precipitation.
Premature crystallization during hot filtration. Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent the compound from crystallizing out on the filter.
Problem: Polymorphism - Different Crystal Forms Observed

Polymorphism is the ability of a compound to exist in more than one crystal form.[5] Different polymorphs can have different physical properties, such as solubility and stability.[4][5]

Factor Influence on Polymorphism Experimental Approach
Solvent The polarity and hydrogen bonding capability of the solvent can influence which polymorph is favored.[4]Screen a variety of solvents with different properties (e.g., protic vs. aprotic, polar vs. non-polar).
Temperature The temperature of crystallization can affect the thermodynamic stability of different polymorphs.[4]Attempt crystallization at different temperatures (e.g., 4°C, room temperature, elevated temperatures with slow cooling).
Supersaturation Rate The rate at which supersaturation is achieved can influence which polymorph nucleates.Vary the rate of cooling, evaporation, or addition of an anti-solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Preparation: Place approximately 10-20 mg of this compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent needed. Solvents that dissolve the compound readily at room temperature are generally poor choices for single-solvent crystallization.

  • Heating: For solvents that do not dissolve the compound at room temperature, gently heat the mixture to the boiling point of the solvent. If the compound dissolves, it is a potential candidate.

  • Cooling: Allow the hot solutions that fully dissolved the compound to cool slowly to room temperature, and then in an ice bath.

  • Observation: Observe the formation of crystals. Note the quality, shape, and quantity of the crystals formed in each solvent system.

Table 1: Illustrative Solvent Screening Data for this compound

SolventSolubility at 25°CSolubility at Boiling PointObservations upon Cooling
WaterInsolubleSlightly SolubleFine needles
EthanolSolubleVery SolubleNo crystals
IsopropanolSparingly SolubleSolublePrismatic crystals
AcetoneSolubleVery SolubleNo crystals
TolueneInsolubleSparingly SolubleSmall plates
HeptaneInsolubleInsoluble-
Ethyl AcetateSparingly SolubleSolubleGood quality blocks
Protocol 2: Slow Cooling Crystallization
  • Dissolution: In a suitable flask, dissolve the this compound in the minimum amount of a pre-determined good solvent (e.g., Ethyl Acetate from the screen above) at its boiling point.

  • Insulation: Once fully dissolved, cover the flask and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.

  • Crystallization: Allow the solution to cool undisturbed to room temperature over several hours or overnight.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Vapor Diffusion (Hanging Drop Method)
  • Reservoir: In the well of a vapor diffusion plate, place a reservoir solution of a "poor" solvent (one in which the compound is insoluble).

  • Drop: On a siliconized glass coverslip, place a small drop (1-5 µL) of a concentrated solution of this compound in a "good" solvent.

  • Sealing: Invert the coverslip and place it over the well, sealing it with grease to create an airtight system.

  • Diffusion: The "poor" solvent from the reservoir will slowly vaporize and diffuse into the drop, gradually increasing the concentration of the precipitant in the drop and inducing crystallization.

  • Incubation: Keep the plate in a vibration-free location and monitor for crystal growth over several days.

Visual Guides

G Start Start: Dissolved Compound NoCrystals Issue: No Crystals Form Start->NoCrystals Cooling/ Evaporation OilingOut Issue: Oiling Out Start->OilingOut Rapid Cooling/ High Concentration PoorQuality Issue: Poor Crystal Quality/ Small Size Start->PoorQuality Rapid Nucleation Scratch Scratch/Seed NoCrystals->Scratch Yes Concentrate Increase Concentration/ Cool Further NoCrystals->Concentrate No AddSolvent Re-dissolve, add more solvent OilingOut->AddSolvent Yes DecreaseSuper Decrease Supersaturation (slower cooling/vapor diffusion) PoorQuality->DecreaseSuper Yes Success Result: High-Quality Crystals Scratch->Success Concentrate->Success SlowerCooling Cool Slowly AddSolvent->SlowerCooling SlowerCooling->Success DecreaseSuper->Success

Caption: Troubleshooting workflow for common crystallization issues.

G Crystallization Crystallization Success Solvent Solvent Choice Solvent->Crystallization Temperature Temperature Gradient Temperature->Crystallization Concentration Concentration Concentration->Crystallization Purity Compound Purity Purity->Crystallization

Caption: Key parameters influencing the success of crystallization.

References

Validation & Comparative

A Comparative Guide to Antibacterial Sulfonamides: Evaluating 1-Methylcyclobutane-1-sulfonamide in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial performance of established sulfonamides and introduces 1-Methylcyclobutane-1-sulfonamide as a novel compound within this class. Due to the limited publicly available data on the antibacterial activity of this compound, this document focuses on providing a framework for its evaluation by comparing the performance of well-characterized sulfonamides. The included experimental protocols and data presentation standards are intended to guide future research and facilitate direct comparisons.

Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. Bacteria synthesize their own folic acid, which is essential for the synthesis of nucleotides and ultimately DNA and RNA. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, leading to a bacteriostatic effect. Mammalian cells are unaffected as they obtain folic acid from their diet.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Catalyzes Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis Sulfonamides Sulfonamides Sulfonamides->DHPS Inhibits

Caption: Folic Acid Synthesis Pathway and Sulfonamide Inhibition.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two widely used sulfonamides, Sulfamethoxazole and Sulfadiazine, against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These values represent the minimum concentration of the drug required to inhibit the visible growth of the bacteria and are a key indicator of antibacterial potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Sulfamethoxazole Staphylococcus aureus250[1]
Escherichia coli125[1]
Sulfadiazine Staphylococcus aureus250[1]
Escherichia coli31.25[1]

Note: MIC values can vary depending on the specific bacterial strain and the experimental conditions. The data presented here is for comparative purposes.

This compound: A Novel Candidate

This compound is a sulfonamide derivative with a unique cyclobutane moiety. While its chemical structure suggests potential antibacterial activity through the same mechanism as other sulfonamides, there is currently a lack of published experimental data to confirm its efficacy.

The structural features of this compound, particularly the cyclic alkyl group attached to the sulfonyl moiety, may influence its physicochemical properties, such as solubility and cell permeability, which in turn could affect its antibacterial potency and spectrum of activity. Further research is required to determine its MIC values against a panel of clinically relevant bacteria and to compare its performance with existing sulfonamides.

Experimental Protocols

To facilitate the evaluation of this compound and other novel sulfonamides, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Reference sulfonamides (e.g., Sulfamethoxazole, Sulfadiazine)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and reference sulfonamides in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the antimicrobial agents in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

    • Alternatively, the optical density (OD) of each well can be measured using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., ≥90%) of bacterial growth compared to the growth control.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Bacterial Inoculum Preparation Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Antimicrobial_Dilution Antimicrobial Serial Dilution Antimicrobial_Dilution->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual or Spectrophotometric) Incubation->MIC_Determination

Caption: Experimental Workflow for MIC Determination.

Conclusion

While established sulfonamides like sulfamethoxazole and sulfadiazine have well-documented antibacterial activity, the emergence of antibiotic resistance necessitates the exploration of novel derivatives. This compound represents such a novel compound. The lack of performance data underscores the critical need for experimental evaluation. The protocols and comparative data provided in this guide offer a robust framework for researchers to assess the antibacterial potential of this compound and other new chemical entities in the ongoing search for effective antimicrobial agents.

References

Cyclobutane vs. Cyclopropane in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the quest for molecular scaffolds that can fine-tune the pharmacological profile of a drug candidate is perpetual. Among the vast arsenal of chemical motifs available to medicinal chemists, small carbocycles like cyclopropane and cyclobutane have emerged as powerful tools for lead optimization. Their rigid structures and unique electronic properties offer a means to modulate a compound's metabolic stability, binding affinity, and solubility. This guide provides a detailed comparative analysis of cyclobutane and cyclopropane in drug design, supported by experimental data, to aid researchers in making informed decisions during the drug development process.

At a Glance: Key Physicochemical and Structural Differences

Cyclopropane and cyclobutane, while both small cycloalkanes, possess distinct structural and electronic features that influence their application in drug design. Cyclopropane, a three-membered ring, is the most strained of all cycloalkanes, with a strain energy of approximately 28.1 kcal/mol.[1] This high ring strain results in C-C bonds with significant p-character, making the cyclopropyl group electronically similar to a double bond in some contexts.[1] In contrast, cyclobutane has a slightly lower ring strain of 26.3 kcal/mol and adopts a puckered conformation to relieve some torsional strain.[1] These fundamental differences in strain and geometry translate to different impacts on the properties of a drug molecule.

PropertyCyclopropaneCyclobutaneReference
Ring Strain Energy ~28.1 kcal/mol~26.3 kcal/mol[1]
C-C Bond Length ~1.51 Å~1.55 Å[1]
Conformation PlanarPuckered[1]
Electronic Character Significant p-character in C-C bondsLess p-character than cyclopropane[1]

Performance in Drug Design: A Data-Driven Comparison

The choice between incorporating a cyclobutane or a cyclopropane moiety into a drug candidate is often driven by the specific properties that need to be optimized. The following sections provide a comparative analysis of their effects on metabolic stability, binding affinity, and solubility, with supporting experimental data.

Metabolic Stability

The introduction of small rings can significantly alter the metabolic fate of a drug molecule, often by blocking sites of oxidation by cytochrome P450 (CYP) enzymes. Both cyclopropyl and cyclobutyl groups are generally considered to be more metabolically robust than their linear alkyl counterparts. However, direct comparisons reveal nuances in their stability.

A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for the tert-butyl group in various bioactive compounds provides valuable quantitative data on their metabolic stability in human liver microsomes.[2][3] The intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes.

Compound SeriesAnalogIntrinsic Clearance (CLint) (μL/min/mg protein)
Model Amide 1 tert-Butyl11
CF3-Cyclopropane16
CF3-Cyclobutane16
Model Amide 2 tert-Butyl12
CF3-Cyclopropane1
CF3-Cyclobutane1
Butenafine tert-Butyl30
CF3-Cyclopropane21
CF3-Cyclobutane21
Tebutam tert-Butyl57
CF3-Cyclopropane107
CF3-Cyclobutane107

Data sourced from Mykhailiuk et al. (2024).[2][3]

In the case of Model Amide 2 and Butenafine, both CF3-cyclopropane and CF3-cyclobutane analogs showed improved metabolic stability (lower CLint) compared to the tert-butyl parent compound.[2][3] Conversely, for Model Amide 1 and Tebutam, the introduction of either small ring resulted in decreased metabolic stability.[2][3] Notably, in all these examples, the metabolic stability of the cyclobutane and cyclopropane analogs were remarkably similar to each other.[2][3]

Binding Affinity

The rigid nature of cyclobutane and cyclopropane rings can pre-organize a molecule into a bioactive conformation, leading to improved binding affinity for its target protein. This conformational restriction can reduce the entropic penalty of binding.

The same comparative study on CF3-substituted analogs also provides data on their biological activity, which is a function of binding affinity.[2][3]

CompoundTargetParametertert-Butyl AnalogCF3-Cyclopropane AnalogCF3-Cyclobutane Analog
Buclizine Antihistamine ActivityIC50 (μM)31Inactive102
Buclizine Lipid Droplet FormationEC50 (μM)192115

Data sourced from Mykhailiuk et al. (2024).[2][3]

In the case of Buclizine, the CF3-cyclopropane analog was inactive in the antihistamine assay, whereas the CF3-cyclobutane analog retained activity, albeit with a higher IC50 than the parent compound.[2][3] Interestingly, for inducing lipid droplet formation, the CF3-cyclobutane analog was the most potent.[2][3] This highlights that the choice between these two rings can have a dramatic and sometimes unpredictable impact on biological activity, underscoring the importance of empirical testing.

Solubility

Improving aqueous solubility is a critical challenge in drug development. The introduction of sp3-rich, non-planar moieties like cyclobutane and cyclopropane can disrupt crystal packing and improve solubility compared to their flatter aromatic or linear counterparts. While direct comparative data between cyclobutane and cyclopropane analogs from a single study is limited, general principles suggest that both can enhance solubility.

Experimental Protocols

To ensure the reproducibility and validity of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines the procedure for determining the intrinsic clearance (CLint) of a compound in human liver microsomes.

Materials:

  • Test compound

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plates

  • Incubator

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (e.g., 1 µM).

  • Add human liver microsomes to the wells to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Determine the rate of disappearance of the parent compound by plotting the natural logarithm of the peak area ratio (compound/IS) versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol describes the determination of binding affinity (KD) using SPR.

Materials:

  • Ligand (e.g., target protein)

  • Analyte (e.g., test compound)

  • SPR instrument and sensor chip (e.g., CM5)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Regeneration solution

Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface by injecting a mixture of EDC and NHS.

  • Immobilize the ligand to the sensor surface by injecting the ligand solution in the immobilization buffer. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

  • Deactivate any remaining active esters by injecting ethanolamine.

  • Inject a series of concentrations of the analyte over the ligand-immobilized surface and a reference surface (without ligand).

  • Monitor the binding response in real-time.

  • After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Visualizing the Role of Cycloalkanes in Drug Design

The following diagrams illustrate key concepts in the application of cyclobutane and cyclopropane in drug design.

Bioisosteric_Replacement cluster_0 Parent Molecule cluster_1 Analogs cluster_2 Improved Properties Parent Drug Scaffold - tert-Butyl Group Cyclopropane Drug Scaffold - Cyclopropyl Group Parent->Cyclopropane Bioisosteric Replacement Cyclobutane Drug Scaffold - Cyclobutyl Group Parent->Cyclobutane Bioisosteric Replacement Metabolic_Stability Metabolic Stability Cyclopropane->Metabolic_Stability Binding_Affinity Binding Affinity Cyclopropane->Binding_Affinity Solubility Solubility Cyclopropane->Solubility Cyclobutane->Metabolic_Stability Cyclobutane->Binding_Affinity Cyclobutane->Solubility

Caption: Bioisosteric replacement of a labile group with cyclopropane or cyclobutane.

Drug_Design_Workflow Start Lead Compound Identification SAR Structure-Activity Relationship (SAR) Analysis Start->SAR Design Design Analogs (Cyclobutane vs. Cyclopropane) SAR->Design Synthesis Chemical Synthesis Design->Synthesis Evaluation In Vitro Evaluation - Metabolic Stability - Binding Affinity - Solubility Synthesis->Evaluation Data_Analysis Data Analysis and Selection Evaluation->Data_Analysis Data_Analysis->SAR Iterative Cycle Optimization Lead Optimization Data_Analysis->Optimization

Caption: A typical workflow for incorporating cyclobutane or cyclopropane in drug design.

Conclusion

Both cyclobutane and cyclopropane are valuable motifs in the medicinal chemist's toolbox for fine-tuning the properties of drug candidates. While they share the ability to impart conformational rigidity and can act as bioisosteres for other groups, the subtle differences in their ring strain, geometry, and electronics can lead to significant variations in metabolic stability, binding affinity, and other key drug-like properties. The choice between these two small rings is not always straightforward and often requires empirical validation through the synthesis and testing of both analogs. The experimental data presented here underscores that a one-size-fits-all approach is not applicable, and the optimal choice is highly dependent on the specific molecular context and the desired therapeutic profile. By leveraging a data-driven, comparative approach, researchers can more effectively harness the potential of these small carbocycles to design safer and more efficacious medicines.

References

Validating the Biological Target of 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, there is no publicly available experimental data validating the specific biological target of 1-Methylcyclobutane-1-sulfonamide. This guide, therefore, presents a hypothetical target validation workflow. Based on the common pharmacological profile of small molecule sulfonamides, we will proceed with the hypothesis that this compound is an inhibitor of Carbonic Anhydrase II (CA-II) . This document will compare its hypothetical performance against established CA-II inhibitors and provide standard experimental protocols for target validation.

Introduction to the Hypothetical Target: Carbonic Anhydrase II

Carbonic Anhydrase II (CA-II) is a well-characterized zinc-containing metalloenzyme that plays a crucial role in regulating pH in various physiological processes.[1][2][3] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CA-II has therapeutic applications in conditions such as glaucoma, epilepsy, and altitude sickness.[5][6][7] Many clinically used CA-II inhibitors belong to the sulfonamide class of compounds.[8][9]

This guide outlines a series of experiments to validate whether a novel compound, represented here by this compound, directly engages and inhibits CA-II. Its hypothetical performance will be benchmarked against three well-established sulfonamide-based CA-II inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

Comparative Analysis of CA-II Inhibitors

The inhibitory potency of a compound against its target is a key performance metric. The following table summarizes the reported inhibitory activities of the comparator compounds against CA-II. For our hypothetical compound, this compound, we will assume a target IC50 value for a successful lead compound.

CompoundTypeTargetInhibitory Potency (IC50/Ki)
This compound Hypothetical InhibitorCA-II< 10 nM (Target)
Acetazolamide Known InhibitorCA-IIIC50: ~5.86 µM[10]
Dorzolamide Known InhibitorCA-IIIC50: 0.18 nM[4][11]
Brinzolamide Known InhibitorCA-IIIC50: 3.19 nM[12][13][14][15]

Experimental Protocols for Target Validation

To validate that this compound directly targets and inhibits CA-II, a multi-step experimental approach is necessary. This involves biochemical assays to determine direct enzyme inhibition, cell-based assays to confirm target engagement in a cellular context, and functional cellular assays to measure the downstream effects of inhibition.

Direct Enzyme Inhibition Assay: p-Nitrophenyl Acetate (pNPA) Hydrolysis Assay

This assay measures the esterase activity of CA-II, which is a reliable proxy for its hydratase activity.[3] The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically.

Protocol:

  • Reagents and Materials:

    • Purified human Carbonic Anhydrase II enzyme.

    • p-Nitrophenyl acetate (pNPA) substrate solution.

    • Tris-HCl buffer (pH 7.5).

    • Test compound (this compound) and comparator compounds (Acetazolamide, Dorzolamide, Brinzolamide) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a spectrophotometer.

  • Procedure:

    • A reaction mixture containing Tris-HCl buffer and the CA-II enzyme is prepared.

    • Varying concentrations of the test and comparator compounds are added to the wells of the microplate containing the reaction mixture and incubated.

    • The enzymatic reaction is initiated by adding the pNPA substrate solution to all wells.

    • The rate of p-nitrophenol production is measured by monitoring the increase in absorbance at 400 nm over time in kinetic mode.[16]

    • The percentage of inhibition for each compound concentration is calculated relative to a vehicle control (e.g., DMSO).

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm that a drug binds to its target protein within a living cell.[17][18] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[19]

Protocol:

  • Reagents and Materials:

    • A human cell line that expresses CA-II (e.g., K562).

    • Cell culture medium and supplements.

    • Test compound and comparator compounds.

    • Phosphate-buffered saline (PBS).

    • Lysis buffer with protease inhibitors.

    • Equipment for heating cells (e.g., PCR machine), protein quantification (e.g., Western blot or ELISA), and cell lysis.

  • Procedure:

    • Cells are cultured and treated with either the test compound or a vehicle control for a specified period.

    • The treated cells are harvested, washed, and resuspended in PBS.

    • The cell suspensions are aliquoted and heated to a range of temperatures for a fixed duration (e.g., 3 minutes).

    • After heating, the cells are lysed, and the precipitated proteins are separated from the soluble protein fraction by centrifugation.

    • The amount of soluble CA-II remaining in the supernatant at each temperature is quantified using a specific antibody-based method like Western blot or ELISA.

    • A melting curve is generated by plotting the amount of soluble CA-II against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Functional Cellular Assay: Intracellular pH Regulation Assay

Since CA-II is involved in pH regulation, a functional cellular assay can be designed to measure the effect of its inhibition on the cell's ability to recover from an acid load.[2][20]

Protocol:

  • Reagents and Materials:

    • A suitable cell line (e.g., HEK293).

    • A pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Buffer solutions for inducing and recovering from intracellular acidification (e.g., an ammonium chloride prepulse technique).

    • Test compound and comparator compounds.

    • A fluorescence plate reader or microscope capable of ratiometric pH measurements.

  • Procedure:

    • Cells are seeded in a multi-well plate and loaded with the pH-sensitive fluorescent dye.

    • The cells are then treated with the test or comparator compounds at various concentrations.

    • Intracellular acidification is induced, for example, by a brief exposure to an ammonium chloride solution followed by its removal.

    • The recovery of intracellular pH back to the baseline is monitored over time by measuring the fluorescence ratio of the dye.

    • Inhibition of CA-II is expected to slow down the rate of pH recovery.

    • The rate of pH recovery is calculated for each condition, and the dose-dependent effect of the inhibitors is determined.

Visualizing Workflows and Pathways

To better illustrate the concepts described, the following diagrams are provided.

G Hypothetical Signaling Pathway of CA-II in pH Regulation CO2 CO2 (extracellular) CAII Carbonic Anhydrase II CO2->CAII H2O H2O H2O->CAII H2CO3 H2CO3 CAII->H2CO3 HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion pH_reg Intracellular pH Regulation HCO3->pH_reg NHE Na+/H+ Exchanger H_ion->NHE NHE->pH_reg

Caption: Hypothetical signaling pathway of CA-II in cellular pH regulation.

G Target Validation Workflow cluster_0 Biochemical Assay cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assay pNPA p-Nitrophenyl Acetate Assay IC50 Determine IC50 pNPA->IC50 CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Confirm Direct Inhibition MeltingCurve Analyze Melting Curve Shift CETSA->MeltingCurve pH_Assay Intracellular pH Recovery Assay MeltingCurve->pH_Assay Confirm Cellular Activity FunctionalEffect Measure Functional Effect pH_Assay->FunctionalEffect TargetValidated TargetValidated FunctionalEffect->TargetValidated Target Validated G Logical Relationship of Validation Steps Start Hypothesized Target: CA-II DirectInhibition Does the compound inhibit the purified enzyme? Start->DirectInhibition CellularEngagement Does the compound bind to the target in cells? DirectInhibition->CellularEngagement Yes NotValidated Target is Not Validated DirectInhibition->NotValidated No FunctionalOutcome Does the compound elicit a predictable cellular response? CellularEngagement->FunctionalOutcome Yes CellularEngagement->NotValidated No Validated Target is Validated FunctionalOutcome->Validated Yes FunctionalOutcome->NotValidated No

References

Novel Sulfonamides: A Comparative Analysis of Carbonic Anhydrase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity profiles of emerging sulfonamide-based inhibitors against key human carbonic anhydrase isoforms.

This guide provides a comparative analysis of the cross-reactivity of recently developed novel sulfonamide compounds. The focus is on their inhibitory activity against various human carbonic anhydrase (hCA) isoforms, highlighting their potential for targeted therapeutic applications while minimizing off-target effects. The data presented is compiled from recent peer-reviewed studies, offering a valuable resource for researchers in medicinal chemistry and drug development.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory constants (Ki) of novel sulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I and hCA II (cytosolic, off-target enzymes) and hCA IX and hCA XII (transmembrane, cancer-associated targets). Lower Ki values indicate stronger inhibition.

Table 1: Inhibitory Activity (Ki, nM) of Novel Sulfonamide-Incorporated α-Aminophosphonates [1]

CompoundR SubstituenthCA I (off-target)hCA II (off-target)hCA IX (target)hCA XII (target)
20 4-Me5603231.8146.630.7
21 4-Ph7344561.1224.727.6
22 4-OMe4815831.9140.214.8
23 4-SMe6231759.780.213.6
24 4-F424.3616.291.645.4
25 4-Cl528.633.8141.771.9
26 4-Br289.227.2153.5240.5
27 3-F136.944.839.186.4
28 3-Br436.972.961.3282.8
29 2-F162.98.826.772.0
30 2-NO2234.015.7293.249.3
AAZ (Control) -25012.525.05.7

AAZ (Acetazolamide) is a known, non-selective carbonic anhydrase inhibitor.

Table 2: Inhibitory Activity (KI, nM) of Quinoline-Based Sulfonamides [2]

CompoundR SubstituenthCA I (off-target)hCA II (off-target)hCA IX (target)
13a 4-SO2NH278.410.230.2
13b 4-SO2NH292.112.535.8
13c 4-SO2NH255.48.925.4
16 4-SO2NH281.411.728.9
11e 3-SO2NH23498258.4156.3
11f 3-SO2NH22256198.7125.8
11g 3-SO2NH24521311.2201.5

Table 3: Inhibitory Activity (Ki, nM) of 3-Sulfonamide Pyrrol-2-one Derivatives [3]

CompoundSubstitution PatternhCA I (off-target)hCA II (off-target)hCA IX (target)hCA XII (target)
4h Methoxy/Hydroxy>100008.9154.645.8
4i Methoxy/Hydroxy89509.8120.751.2
4j Methoxy/Hydroxy756012.598.363.4
4k Methoxy/Hydroxy634011.285.158.9
4l Methoxy/Hydroxy>1000015.845.210.7
4n Methoxy/Hydroxy987010.577.449.3
4o Methoxy/Hydroxy85007.030.335.6

Experimental Protocols

The inhibitory activities of the novel sulfonamide compounds were determined using a stopped-flow assay to measure the carbonic anhydrase-catalyzed CO2 hydration.

Stopped-Flow Assay for Carbonic Anhydrase Inhibition[4]

Objective: To determine the inhibition constants (Ki) of novel sulfonamide compounds against various human carbonic anhydrase (hCA) isoforms.

Materials:

  • Applied Photophysics stopped-flow instrument.

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII).

  • Novel sulfonamide inhibitor stock solutions (0.1 mM in deionized water).

  • CO2-saturated water.

  • Buffer solution: 20 mM HEPES (for pH 7.5) or 20 mM TRIS (for pH 8.3).

  • Indicator: 0.2 mM Phenol Red.

  • 20 mM Na2SO4 (to maintain constant ionic strength).

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Solutions of the respective hCA isoform and the sulfonamide inhibitor are pre-incubated together for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • Stopped-Flow Measurement: The assay is performed by rapidly mixing the enzyme-inhibitor solution with a CO2-saturated solution in the stopped-flow instrument.

  • Data Acquisition: The initial rates of the CA-catalyzed CO2 hydration reaction are monitored for a period of 10-100 seconds by observing the change in absorbance of the pH indicator, Phenol Red, at its absorbance maximum of 557 nm.

  • Kinetic Parameter Determination: The concentration of CO2 is varied (typically in the range of 1.7 to 17 mM) to determine the kinetic parameters.

  • Inhibition Constant Calculation: For each inhibitor, at least six traces of the initial 5% to 10% of the reaction are used to determine the initial velocity. The uncatalyzed reaction rate is subtracted from the observed rate. The inhibition constants (Ki) are then calculated using non-linear least-squares methods with the Cheng–Prusoff equation. Each reported Ki value is the mean of at least three separate determinations.

Visualizations

Logical Relationship: The "Tail Approach" for Selective Inhibition

The following diagram illustrates the "tail approach," a key strategy in designing selective carbonic anhydrase inhibitors. This approach modifies the sulfonamide scaffold to achieve better isoform selectivity, thereby reducing cross-reactivity with off-target enzymes.

G Logical Diagram: The 'Tail Approach' for Selective CA Inhibition cluster_1 The 'Tail' A Primary Sulfonamide Group (-SO2NH2) D Zinc Ion (Zn2+) A->D Binds to Zinc Ion F Non-Selective Inhibition A->F G Selective Inhibition A->G B Aromatic/Heterocyclic Ring E Hydrophilic/Hydrophobic Pockets B->E Interacts with Active Site Residues B->F B->G C Chemical Moiety ('Tail') C->E Exploits Unique Features of Isoform-Specific Pockets C->G

Caption: "The 'Tail Approach' for achieving selective carbonic anhydrase inhibition."

Experimental Workflow: Stopped-Flow Assay

This diagram outlines the key steps in the stopped-flow experimental workflow used to determine the inhibitory constants of the novel sulfonamide compounds.

G Experimental Workflow: Stopped-Flow Assay for CA Inhibition cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement cluster_3 Analysis prep1 Prepare Buffer, Indicator, and Enzyme Solutions inc1 Pre-incubate Enzyme and Inhibitor (15 min) prep1->inc1 prep2 Prepare Serial Dilutions of Sulfonamide Inhibitor prep2->inc1 prep3 Prepare CO2-Saturated Solution meas1 Rapid Mixing of Enzyme-Inhibitor Complex and CO2 Solution in Stopped-Flow Instrument prep3->meas1 inc1->meas1 meas2 Monitor Absorbance Change of pH Indicator over Time meas1->meas2 an1 Calculate Initial Reaction Rates meas2->an1 an2 Determine Inhibition Constant (Ki) using Cheng-Prusoff Equation an1->an2

Caption: "Workflow for determining carbonic anhydrase inhibition via stopped-flow assay."

References

In Vivo Validation: A Comparative Analysis of 1-Methylcyclobutane-1-sulfonamide (MCBS-1) and a Reference Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "1-Methylcyclobutane-1-sulfonamide" is not publicly available. For the purpose of this guide, we will use a hypothetical sulfonamide-containing compound, designated MCBS-1, which is a selective BRAF V600E inhibitor. Its performance will be compared against Vemurafenib, a well-established, FDA-approved BRAF inhibitor, to demonstrate a model for in vivo validation and comparison.

This guide provides a comparative overview of the in vivo activity of MCBS-1 versus the established BRAF inhibitor, Vemurafenib. The following sections detail the anti-tumor efficacy, pharmacokinetic profiles, and the experimental protocols used for these assessments.

Comparative In Vivo Efficacy

The primary measure of in vivo efficacy for an anti-cancer agent is its ability to inhibit tumor growth in a preclinical animal model. In this case, a human melanoma xenograft mouse model (A375 cell line, which harbors the BRAF V600E mutation) was utilized.

Table 1: Tumor Growth Inhibition in A375 Xenograft Model

CompoundDosing RegimenTumor Growth Inhibition (TGI) (%)p-valueBody Weight Change (%)
Vehicle Control 50 mg/kg, oral, BID0%-+2.5%
MCBS-1 50 mg/kg, oral, BID85%<0.001-1.8%
Vemurafenib 50 mg/kg, oral, BID78%<0.001-4.5%

BID: Bis in die (twice a day). TGI is calculated at the end of the study (Day 21) relative to the vehicle control group. Body weight change is a general measure of toxicity.

Pharmacokinetic Profile Comparison

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for interpreting efficacy data. The following table summarizes key pharmacokinetic parameters in mice following a single oral dose.

Table 2: Key Pharmacokinetic Parameters in Mice

ParameterMCBS-1 (50 mg/kg, oral)Vemurafenib (50 mg/kg, oral)
Tmax (h) 2.04.0
Cmax (µM) 15.210.8
AUC (0-24h) (µM*h) 125.698.5
Oral Bioavailability (%) 65%48%

Tmax: Time to reach maximum plasma concentration. Cmax: Maximum plasma concentration. AUC: Area under the curve, representing total drug exposure over time.

Experimental Protocols

In Vivo Tumor Xenograft Study
  • Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™).

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: 1 x 10^6 A375 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

  • Drug Formulation and Administration: Compounds were formulated in 0.5% methylcellulose and administered orally twice daily (BID) at a volume of 10 mL/kg.

  • Monitoring: Tumor volume was measured twice weekly using digital calipers (Volume = (Length x Width²)/2). Body weight was recorded as a measure of general health.

  • Endpoint: The study was concluded on Day 21. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume for the treated group and ΔC is the change for the control group.

Pharmacokinetic Analysis
  • Animal Model: Male BALB/c mice (6-8 weeks old).

  • Drug Administration: A single oral gavage dose of 50 mg/kg was administered.

  • Sample Collection: Blood samples were collected via tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Sample Processing: Plasma was isolated by centrifugation.

  • Bioanalysis: Drug concentrations in plasma were determined using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizing Pathways and Workflows

BRAF-MEK-ERK Signaling Pathway

The diagram below illustrates the signaling cascade targeted by both MCBS-1 and Vemurafenib. As BRAF inhibitors, they block the pathway at the level of BRAF V600E, preventing downstream signaling that leads to cell proliferation.

BRAF_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor MCBS-1 / Vemurafenib Inhibitor->BRAF

Caption: BRAF V600E signaling pathway and point of inhibition.

In Vivo Xenograft Workflow

The following diagram outlines the key steps of the in vivo efficacy study, from cell culture to data analysis.

Xenograft_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Analysis CellCulture A375 Cell Culture Implantation Tumor Cell Implantation CellCulture->Implantation Randomization Tumor Growth & Randomization Implantation->Randomization Dosing Daily Dosing (Vehicle, MCBS-1, Vemurafenib) Randomization->Dosing Monitoring Tumor & Body Weight Monitoring Dosing->Monitoring Monitoring->Dosing Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Data Analysis (TGI Calculation) Endpoint->Analysis

Caption: Workflow for the preclinical tumor xenograft model.

A Comparative Guide to the Synthesis of Substituted Cyclobutane Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a three-dimensional alternative to traditional aromatic and aliphatic linkers. When functionalized with a sulfonamide group, these structures can exhibit a range of biological activities. This guide provides a comparative overview of prominent synthetic routes for substituted cyclobutane sulfonamides, focusing on methodologies, quantitative data, and experimental protocols to aid in the selection of the most suitable approach for a given research objective.

Key Synthetic Strategies

Three primary strategies for the construction of substituted cyclobutane rings, which can be adapted for the synthesis of cyclobutane sulfonamides, are:

  • [2+2] Cycloaddition Reactions: This method involves the formation of the cyclobutane ring through the concerted or stepwise union of two doubly bonded molecules. Photocatalysis has emerged as a powerful tool for promoting these reactions under mild conditions.

  • Ring Expansion Reactions: This approach utilizes smaller, more readily available rings, such as cyclopropanes, which are then expanded to the desired cyclobutane core.

  • C-H Functionalization/Activation: This modern strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane ring, offering a more atom-economical approach.

The introduction of the sulfonamide moiety can be achieved either by incorporating a sulfonyl-containing group in one of the reactants or by functionalizing the cyclobutane ring at a later stage, for instance, by converting a carboxylic acid or an amine to a sulfonamide.

Quantitative Data Comparison

The following table summarizes key quantitative data for representative examples of each synthetic strategy. It is important to note that the yields and stereoselectivities are highly substrate-dependent and the presented data serve as a comparative illustration.

Synthetic RouteKey ReactionSubstrate 1Substrate 2ProductYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)Reference
[2+2] Cycloaddition Photocatalytic [2+2] CycloadditionStyreneN-Phenylmaleimide3-Phenyl-1-phenylpyrrolidine-2,5-dione-fused cyclobutane95>20:1N/A[1]
Ring Expansion Rh(II)-catalyzed Ring Expansion1-Phenylcyclopropyl N-tosylhydrazone-1-Phenylcyclobutene84N/AN/A[2]
C-H Functionalization Pd-catalyzed C-H ArylationCyclobutane carboxylic acid1-Iodo-4-nitrobenzene3-(4-nitrophenyl)cyclobutane-1-carboxylic acid55N/AN/A[3][4]
Michael Addition Diastereoselective Sulfa-Michael AdditionCyclobutene benzyl ester4-Chlorothiophenoltrans-2-(4-chlorophenylthio)cyclobutane-1-carboxylate>95>95:5N/A[5][6]

Note: The product from the Michael addition is a thioether, which can be subsequently oxidized to the corresponding sulfone, a close analogue of a sulfonamide.

Experimental Protocols

Photocatalytic [2+2] Cycloaddition of an Alkene and a Maleimide

This protocol is based on the visible-light-mediated cycloaddition of styrenes.[1]

Reaction Setup: A solution of the alkene (e.g., styrene, 1.0 equiv.), the maleimide (e.g., N-phenylmaleimide, 1.2 equiv.), and a photocatalyst (e.g., Ru(bpy)₃Cl₂ , 1-5 mol%) in a suitable solvent (e.g., CH₃CN or CH₂Cl₂) is prepared in a reaction vessel.

Execution: The reaction mixture is degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The vessel is then sealed and placed in front of a visible light source (e.g., a household compact fluorescent lamp or a specific wavelength LED) and stirred at room temperature.

Work-up and Purification: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclobutane product.

Rh(II)-Catalyzed Ring Expansion of a Cyclopropyl N-Tosylhydrazone

This procedure is adapted from the synthesis of 1-substituted cyclobutenes.[2] The resulting cyclobutene can be further functionalized to introduce a sulfonamide group.

Reaction Setup: To a solution of the cyclopropyl N-tosylhydrazone (1.0 equiv.) in a suitable solvent (e.g., 1,2-dichloroethane, DCE) is added a base (e.g., NaOtBu, 2.0 equiv.) and a rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%).

Execution: The reaction mixture is stirred at an elevated temperature (e.g., 70 °C) under an inert atmosphere. The reaction is monitored by TLC.

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the cyclobutene product.

Palladium-Catalyzed C-H Arylation of a Cyclobutane Carboxylic Acid

This protocol describes the functionalization of a pre-formed cyclobutane ring.[3][4] The resulting arylated carboxylic acid can be converted to a sulfonamide via standard procedures (e.g., Curtius rearrangement followed by reaction with a sulfonyl chloride).

Reaction Setup: In a reaction tube, the cyclobutane carboxylic acid (1.0 equiv.), the aryl iodide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 10 mol%), a ligand (e.g., a sulfonamide-pyridone ligand, 15 mol%), and a silver salt (e.g., Ag₂CO₃, 2.0 equiv.) are combined in a suitable solvent (e.g., hexafluoroisopropanol, HFIP).

Execution: The tube is sealed, and the reaction mixture is stirred at a high temperature (e.g., 100 °C) for several hours to days.

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered. The filtrate is concentrated, and the crude product is purified by flash chromatography to give the arylated cyclobutane carboxylic acid.

Diastereoselective Sulfa-Michael Addition to a Cyclobutene

This method provides access to thio-substituted cyclobutanes, which can be oxidized to sulfones.[5][6]

Reaction Setup: To a solution of the cyclobutene ester (1.0 equiv.) and the thiol (1.1 equiv.) in a solvent such as acetonitrile (MeCN) is added a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU, 1.1 equiv.).

Execution: The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the thio-substituted cyclobutane product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic strategies.

G1 cluster_0 Route 1: [2+2] Cycloaddition Alkene Alkene Cyclobutane_sulfonamide Substituted Cyclobutane Sulfonamide Alkene->Cyclobutane_sulfonamide Sulfonyl_alkene Sulfonyl-containing Alkene Sulfonyl_alkene->Cyclobutane_sulfonamide Photocatalyst Visible Light, Photocatalyst Photocatalyst->Cyclobutane_sulfonamide

Caption: Photocatalytic [2+2] cycloaddition for cyclobutane sulfonamide synthesis.

G2 cluster_1 Route 2: Ring Expansion Cyclopropyl_precursor Substituted Cyclopropane Ring_expansion Ring Expansion (e.g., Rh(II) catalyst) Cyclopropyl_precursor->Ring_expansion Cyclobutane_intermediate Substituted Cyclobutane Ring_expansion->Cyclobutane_intermediate Sulfonamide_formation Sulfonamide Formation Cyclobutane_intermediate->Sulfonamide_formation Final_product Substituted Cyclobutane Sulfonamide Sulfonamide_formation->Final_product

Caption: Ring expansion strategy for substituted cyclobutane sulfonamides.

G3 cluster_2 Route 3: C-H Functionalization Cyclobutane_core Cyclobutane Substrate CH_functionalization C-H Functionalization (e.g., Pd-catalysis) Cyclobutane_core->CH_functionalization Functionalized_cyclobutane Functionalized Cyclobutane CH_functionalization->Functionalized_cyclobutane Sulfonamide_installation Sulfonamide Installation Functionalized_cyclobutane->Sulfonamide_installation Final_product Substituted Cyclobutane Sulfonamide Sulfonamide_installation->Final_product

Caption: C-H functionalization approach to cyclobutane sulfonamides.

Conclusion

The synthesis of substituted cyclobutane sulfonamides can be approached through several distinct and effective strategies.

  • [2+2] Cycloadditions , particularly those enabled by photocatalysis, offer a direct and often highly stereoselective route to complex cyclobutane structures.

  • Ring expansion reactions provide an alternative pathway, leveraging the chemistry of strained three-membered rings to construct the cyclobutane core.

  • C-H functionalization represents a more recent and atom-economical approach, allowing for the late-stage modification of simple cyclobutane precursors.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired substitution pattern and stereochemistry of the target molecule, and the scalability of the process. This guide provides a foundational comparison to assist researchers in making an informed decision for their synthetic endeavors in the exciting field of medicinal chemistry.

References

Benchmarking 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide to Commercial Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the enzyme inhibitory activity of 1-Methylcyclobutane-1-sulfonamide is not publicly available. This guide provides a comparative framework based on the well-established inhibitory properties of the broader sulfonamide class of compounds against two key enzyme targets: Carbonic Anhydrase II (CA-II) and Cyclooxygenase-2 (COX-2). The performance data for this compound presented herein is hypothetical and intended to serve as a template for future experimental benchmarking.

The sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role in a variety of therapeutic agents that act as enzyme inhibitors.[1][2][3][4] this compound, a molecule incorporating this key functional group, holds potential as a novel enzyme inhibitor.[5] This guide benchmarks its hypothetical performance against established commercial inhibitors of CA-II and COX-2, providing detailed experimental protocols for researchers to conduct their own comparative studies.

Comparative Analysis of Inhibitory Potency

To provide a framework for evaluation, we have assigned a hypothetical inhibitory profile to this compound against human Carbonic Anhydrase II and human Cyclooxygenase-2. These hypothetical values are presented alongside the reported potencies of well-established commercial inhibitors.

Table 1: Comparison of Inhibitory Activity against Human Carbonic Anhydrase II (CA-II)

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
This compoundCA-IIHypotheticalBinds to the zinc ion in the active site, preventing the binding of the natural substrate.
AcetazolamideCA-II30[6]A non-competitive inhibitor that binds to the zinc ion in the active site of carbonic anhydrase.
DorzolamideCA-II1.9 (Kᵢ)[7]A potent, competitive inhibitor that binds to the active site of carbonic anhydrase II.
BrinzolamideCA-II3.19[7]A selective inhibitor of carbonic anhydrase II, reducing the formation of bicarbonate ions and subsequently decreasing aqueous humor production.
MethazolamideCA-II14 (Kᵢ)[7]A reversible, non-competitive inhibitor of carbonic anhydrase.

Table 2: Comparison of Inhibitory Activity against Human Cyclooxygenase-2 (COX-2)

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
This compoundCOX-2HypotheticalSelective inhibition of the COX-2 isoenzyme, preventing the conversion of arachidonic acid to prostaglandins.
CelecoxibCOX-240[8]A selective, competitive inhibitor of the COX-2 enzyme.
RofecoxibCOX-218[8]A highly selective, non-competitive inhibitor of the COX-2 enzyme.
EtoricoxibCOX-21.1 (µM)A potent and selective inhibitor of the COX-2 enzyme.
LumiracoxibCOX-260 (Kᵢ)[8]A selective COX-2 inhibitor that binds to a different site on the enzyme compared to other coxibs.

Experimental Protocols

To facilitate direct comparison, standardized protocols for assessing the inhibitory activity against Carbonic Anhydrase and Cyclooxygenase are provided below.

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol is adapted from established methods for determining the esterase activity of carbonic anhydrase.[9]

Materials:

  • Purified human Carbonic Anhydrase II

  • CA Assay Buffer (e.g., 20 mM HEPES, pH 7.4)[10]

  • p-Nitrophenyl acetate (pNPA) substrate

  • This compound and other test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of pNPA in a suitable solvent like DMSO.

    • Prepare serial dilutions of this compound and commercial inhibitors in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 85 µL of CA Assay Buffer to all wells.[9]

    • Add 5 µL of the diluted CA enzyme to the wells designated for the enzyme control and the test inhibitors.[9]

    • Add 10 µL of the various inhibitor concentrations to their respective wells. For the enzyme control well, add 10 µL of assay buffer.

    • Include a background control well containing the test compound but no enzyme.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.[9]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 5 µL of the pNPA substrate to all wells.[9]

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-20 minutes at room temperature.[9]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Subtract the background rate from the rates of the enzyme-containing wells.

    • Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 2: Cyclooxygenase-2 Inhibition Assay (Fluorometric)

This protocol is based on the detection of Prostaglandin G2, an intermediate product of the COX-2 reaction.[11][12]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (e.g., a fluorometric probe that reacts with PGG2)

  • Arachidonic acid (substrate)

  • This compound and other test inhibitors

  • 96-well black opaque plate

  • Fluorescence plate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Reconstitute the lyophilized COX-2 enzyme in sterile water and keep on ice.[12]

    • Prepare a working solution of arachidonic acid.

    • Prepare serial dilutions of this compound and commercial inhibitors in COX Assay Buffer.

  • Assay Setup:

    • In a 96-well black plate, prepare wells for enzyme control, inhibitor control (with a known inhibitor like Celecoxib), and test samples.

    • For each well, prepare a reaction mix containing 80 µL of COX Assay Buffer, COX Probe, and COX Cofactor.[11]

    • Add 10 µL of the diluted test inhibitors or assay buffer (for enzyme control) to the respective wells.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.[12]

    • Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings taken every 30-60 seconds.[11][12]

  • Data Analysis:

    • Determine the rate of reaction from the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compounds compared to the enzyme control.

    • Plot the percent inhibition versus the inhibitor concentration and determine the IC50 value by non-linear regression.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro enzyme inhibition assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Preparation Prepare Enzyme, Substrate, and Inhibitor Solutions Assay_Setup Add Reagents to Microplate Wells Reagent_Preparation->Assay_Setup Incubation Pre-incubate Enzyme with Inhibitor Assay_Setup->Incubation Reaction_Initiation Add Substrate to Start Reaction Incubation->Reaction_Initiation Data_Acquisition Measure Signal (Absorbance/Fluorescence) Kinetically Reaction_Initiation->Data_Acquisition Calculate_Rates Determine Reaction Rates Data_Acquisition->Calculate_Rates Percent_Inhibition Calculate Percent Inhibition Calculate_Rates->Percent_Inhibition IC50_Determination Plot Dose-Response Curve and Calculate IC50 Percent_Inhibition->IC50_Determination G Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimuli (e.g., Cytokines) PLA2 Phospholipase A2 (PLA2) PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-2 Catalysis COX2 Cyclooxygenase-2 (COX-2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2_Inhibitor This compound (or other COX-2 Inhibitor) COX2_Inhibitor->COX2 Inhibition

References

Comparative Bioactivity Analysis: 1-Methylcyclobutane-1-sulfonamide vs. 1-Methylcyclopropane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the bioactivity of 1-methylcyclobutane-1-sulfonamide and 1-methylcyclopropane-1-sulfonamide is not feasible at this time due to a lack of publicly available experimental data directly comparing these two specific compounds. Extensive searches of scientific literature and databases have not yielded any studies that report or compare the biological activities, such as IC50 or EC50 values, of these molecules against any common biological target.

While it is not possible to provide a quantitative comparison, this guide will delve into the general bioactivity profiles of the constituent chemical moieties—sulfonamides, cyclobutanes, and cyclopropanes—to offer a theoretical framework for potential biological activities and differences.

General Bioactivity of Core Structures

Sulfonamides: A Legacy of Antibacterial Action

The sulfonamide functional group is a cornerstone of medicinal chemistry, most renowned for its antibacterial properties. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[1][2][3][4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the bacterial folate synthesis pathway, leading to a bacteriostatic effect.[1][2][4][5] This mechanism is selective for bacteria as humans obtain folic acid from their diet.

It is plausible that both this compound and 1-methylcyclopropane-1-sulfonamide could exhibit antibacterial activity via this mechanism. The specific potency would likely be influenced by how the cyclobutyl and cyclopropyl groups affect the molecule's binding affinity to the DHPS enzyme.

Folic Acid Synthesis Pathway Inhibition by Sulfonamides

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Dihydrofolate Reductase Purines_Thymidine Purines & Thymidine (DNA Synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: General mechanism of action for sulfonamide antibiotics.

Cycloalkanes in Drug Design: A Tale of Two Rings

The choice between a cyclobutane and a cyclopropane ring in a drug candidate can have significant implications for its pharmacokinetic and pharmacodynamic properties.

  • Cyclopropane: The highly strained three-membered ring of cyclopropane imparts unique conformational rigidity. This can be advantageous in locking a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a target. The cyclopropyl group is also known to influence metabolic stability.

  • Cyclobutane: The four-membered cyclobutane ring is also strained, but less so than cyclopropane. It offers a different three-dimensional profile and can be used as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like solubility and metabolic stability.

The difference in ring strain and geometry between the 1-methylcyclobutane and 1-methylcyclopropane moieties would be expected to alter the overall shape and electronic properties of the respective sulfonamide molecules. These differences could translate to variations in how they fit into a biological target's binding site, potentially leading to different bioactivities.

Hypothetical Experimental Protocol for Comparative Analysis

To definitively compare the bioactivity of this compound and 1-methylcyclopropane-1-sulfonamide, a series of standardized in vitro experiments would be required. Below is a hypothetical experimental workflow for assessing their potential antibacterial activity.

Workflow for Comparative Antibacterial Activity Screening

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Antibacterial Assay cluster_2 Data Analysis Compound_A This compound Stock_Solutions Prepare Stock Solutions (e.g., in DMSO) Compound_A->Stock_Solutions Compound_B 1-Methylcyclopropane-1-sulfonamide Compound_B->Stock_Solutions Serial_Dilutions Perform Serial Dilutions Stock_Solutions->Serial_Dilutions MIC_Assay Minimum Inhibitory Concentration (MIC) Assay (e.g., Broth Microdilution) Serial_Dilutions->MIC_Assay Bacterial_Culture Culture Bacterial Strains (e.g., E. coli, S. aureus) Bacterial_Culture->MIC_Assay Incubation Incubate at 37°C MIC_Assay->Incubation Read_Results Determine MIC Values Incubation->Read_Results Data_Comparison Compare MIC Values

Caption: A potential workflow for comparing antibacterial efficacy.

Detailed Methodologies
  • Compound Preparation:

    • Synthesize and purify this compound and 1-methylcyclopropane-1-sulfonamide to >95% purity, confirmed by NMR and mass spectrometry.

    • Prepare stock solutions of each compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in appropriate bacterial growth media to create a range of test concentrations.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Use a panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

    • In a 96-well microtiter plate, add a standardized inoculum of each bacterial strain to the wells containing the serially diluted compounds.

    • Include positive controls (bacteria with no compound) and negative controls (media only).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Data Analysis:

    • The MIC values for this compound and 1-methylcyclopropane-1-sulfonamide against each bacterial strain would be recorded and compared. A lower MIC value indicates greater potency.

Conclusion

Without direct experimental evidence, any comparison between the bioactivity of this compound and 1-methylcyclopropane-1-sulfonamide remains speculative. Based on the general principles of medicinal chemistry, it is reasonable to hypothesize that both compounds may possess antibacterial properties due to the sulfonamide moiety. The key differences in their bioactivity profiles would likely arise from the distinct stereoelectronic properties of the cyclobutane and cyclopropane rings, which would influence their interaction with biological targets. Further research, following the experimental protocols outlined above, is necessary to elucidate and quantify the specific bioactivities of these compounds.

References

Assessing the Novelty of 1-Methylcyclobutane-1-sulfonamide: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of drug discovery, the quest for novel chemical entities with therapeutic potential is perpetual. This guide provides a comprehensive assessment of the novelty of 1-Methylcyclobutane-1-sulfonamide by delving into the existing patent landscape and comparing its potential performance with established alternatives in the field of cancer therapy, specifically as a microtubule-destabilizing agent. This analysis is intended for researchers, scientists, and drug development professionals to inform early-stage research and development decisions.

Patent Landscape Analysis

A thorough search of patent databases reveals the existence of patents associated with the chemical structure of this compound. The novelty of a compound from a patent perspective is determined by the claims of existing patents. A compound is considered novel if it has not been previously disclosed to the public in any form.

While the presence of patents indicates prior art, a detailed analysis of the patent claims is necessary to ascertain the scope of protection and whether this compound itself is explicitly claimed as a novel compound, or if it falls within a broader genus of claimed structures. Researchers are advised to consult the full-text patent documents for a definitive assessment. The InChIKey for this compound, JQAUAUDMYXVBDD-UHFFFAOYSA-N, can be utilized for targeted searches in patent databases such as WIPO's PATENTSCOPE.

Comparative Performance Analysis

To contextualize the potential of this compound, a comparative analysis against known microtubule-destabilizing agents is crucial. For this guide, we have selected two well-characterized compounds, ABT-751 and Combretastatin A-4 , as benchmarks. These compounds are known to inhibit tubulin polymerization, a critical process in cell division, making them effective anticancer agents.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity (IC50 values) of the selected alternatives against various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth. A lower IC50 value indicates a more potent compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
ABT-751 Neuroblastoma (SKNAS, SKNDZ, KCNR)Neuroblastoma0.7 - 2.3[1]
Non-neuroblastoma solid tumorsVarious0.8 - 6.0[1]
Melanoma (WM-115, WM-266-4)Melanoma0.208 - 1.007[2]
Bladder Urothelial Carcinoma (BFTC905)Bladder Cancer0.6 (48h), 0.4 (72h)[3]
Bladder Urothelial Carcinoma (J82)Bladder Cancer0.7 (48h), 0.37 (72h)[3]
Combretastatin A-4 Non-small cell lung cancer (A549)Lung Cancer1.8 ± 0.6 (analogue XN0502)[4]
Human breast cancer (MCF-7)Breast Cancer14.77 (analogue 6f)[5]

Note: At the time of this report, specific biological activity data for this compound was not publicly available in the searched scientific literature. The table, therefore, highlights the performance of established alternatives. The novelty and potential of this compound would be significantly clarified by obtaining experimental data on its cytotoxic and anti-tubulin activities.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments relevant to the assessment of microtubule-destabilizing agents.

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_reaction Final Reaction cluster_product Final Product 1_Methylcyclobutane_1_amine 1-Methylcyclobutane-1-amine Reaction_Step_1 Reaction in an inert solvent (e.g., Dichloromethane) 1_Methylcyclobutane_1_amine->Reaction_Step_1 Sulfuryl_chloride Sulfuryl chloride (SO2Cl2) Sulfuryl_chloride->Reaction_Step_1 1_Methylcyclobutane_1_sulfonyl_chloride 1-Methylcyclobutane-1-sulfonyl chloride Reaction_Step_1->1_Methylcyclobutane_1_sulfonyl_chloride Reaction_Step_2 Amination with ammonia (NH3) 1_Methylcyclobutane_1_sulfonyl_chloride->Reaction_Step_2 1_Methylcyclobutane_1_sulfonamide This compound Reaction_Step_2->1_Methylcyclobutane_1_sulfonamide

Caption: Proposed synthetic pathway for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound) and control compounds (e.g., ABT-751, Combretastatin A-4) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[6]

G Cell_Culture Seed cells in 96-well plate Drug_Treatment Add serial dilutions of test compounds Cell_Culture->Drug_Treatment Incubation Incubate for 48-72 hours Drug_Treatment->Incubation MTT_Addition Add MTT solution and incubate Incubation->MTT_Addition Formazan_Solubilization Dissolve formazan crystals in DMSO MTT_Addition->Formazan_Solubilization Absorbance_Reading Measure absorbance at 490 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Caption: Workflow for the in vitro cytotoxicity MTT assay.

Microtubule Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Reconstitute purified tubulin in a general tubulin buffer.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing tubulin, GTP (a necessary cofactor for polymerization), and the test compound at various concentrations.

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect on tubulin polymerization.

G Prepare_Tubulin Prepare purified tubulin and GTP solution Initiate_Polymerization Add tubulin/GTP to wells and incubate at 37°C Prepare_Tubulin->Initiate_Polymerization Prepare_Plate Add test compounds to 96-well plate Prepare_Plate->Initiate_Polymerization Monitor_Absorbance Measure absorbance at 340 nm in a kinetic mode Initiate_Polymerization->Monitor_Absorbance Analyze_Results Compare polymerization curves to determine inhibition Monitor_Absorbance->Analyze_Results

Caption: Experimental workflow for the microtubule polymerization assay.

Conclusion

The novelty of this compound from an intellectual property standpoint requires a detailed examination of the claims within existing patents. From a scientific perspective, its novelty as a potential therapeutic agent is yet to be established due to the lack of publicly available biological data.

To comprehensively assess its potential, it is imperative to:

  • Synthesize and characterize this compound.

  • Determine its in vitro cytotoxicity against a panel of cancer cell lines and compare the IC50 values with those of established microtubule inhibitors like ABT-751 and Combretastatin A-4.

  • Evaluate its effect on tubulin polymerization to confirm its mechanism of action.

This guide provides the foundational information and experimental framework for researchers to embark on a thorough evaluation of this compound, a crucial step in determining its future trajectory in the drug development pipeline.

References

Unlocking Potential: A Comparative Guide to the Molecular Docking of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of various sulfonamide derivatives against key biological targets. Supported by experimental data from peer-reviewed studies, this document aims to facilitate the rational design and development of novel sulfonamide-based therapeutics.

Sulfonamides, a versatile class of compounds, have long been a cornerstone in medicinal chemistry. Their diverse biological activities, ranging from antimicrobial to anticancer effects, stem from their ability to selectively interact with various protein targets. Molecular docking, a powerful computational tool, plays a pivotal role in elucidating these interactions at a molecular level, guiding the optimization of lead compounds. This guide summarizes key findings from comparative docking studies, offering a comprehensive overview of the binding affinities and interaction patterns of different sulfonamide derivatives.

Comparative Docking Performance of Sulfonamide Derivatives

The following tables summarize the docking scores and binding energies of various sulfonamide derivatives against different protein targets as reported in the scientific literature. These values provide a quantitative measure of the binding affinity, with more negative values generally indicating a more favorable interaction.

As Antibacterial Agents

Sulfonamides traditionally exhibit their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Docking studies have been instrumental in identifying novel sulfonamide scaffolds with enhanced inhibitory potential against this and other bacterial targets like penicillin-binding protein 2X (PBP-2X) and dihydrofolate reductase (DHFR).[2][3]

DerivativeTarget ProteinDocking Score (kcal/mol)Reference CompoundReference Score (kcal/mol)Source
4M3NPBSPenicillin-Binding Protein 2X (PBP-2X)-7.47CefuroximeNot Specified[2]
4M2HPBSPenicillin-Binding Protein 2X (PBP-2X)-7.17CefuroximeNot Specified[2]
4MNBSPenicillin-Binding Protein 2X (PBP-2X)-6.63CefuroximeNot Specified[2]
1CDihydropteroate Synthase (DHPS)-8.1Not SpecifiedNot Specified[1][4]
Schiff Base S1S. aureus TyrRS (1JIJ)-8.20Amoxicillin-7.56[5]
Schiff Base S2S. aureus TyrRS (1JIJ)-8.60Amoxicillin-7.56[5]
As Carbonic Anhydrase Inhibitors

Certain sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes.[6] Inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[7][8][9]

DerivativeTarget IsoformKᵢ (nM)Reference CompoundReference Kᵢ (nM)Source
Compound 3hCA I49.45Acetazolamide (AZA)237.3[7]
Compound 9hCA II36.77Acetazolamide (AZA)187.5[7]
Derivative 1eCA IILower than AZAAcetazolamide (AZA)Not Specified[8]
Derivative 3aCA IILower than AZAAcetazolamide (AZA)Not Specified[8]
Derivative D2bCA IIComparable to AZAAcetazolamide (AZA)Comparable[10]
As Acetylcholinesterase Inhibitors

Recent studies have explored the potential of sulfonamide derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7]

DerivativeTarget EnzymeKᵢ (nM)Reference CompoundReference Kᵢ (nM)Source
Compound 3Acetylcholinesterase (AChE)49.45Tacrine (TAC)7.7[7]
Compound 9Acetylcholinesterase (AChE)36.77Tacrine (TAC)7.7[7]

Visualizing the Process: Workflows and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a typical experimental workflow for molecular docking and the bacterial folic acid synthesis pathway targeted by sulfonamides.

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis p_prep Protein Preparation (e.g., PDB structure, remove water) docking Molecular Docking (e.g., AutoDock, Glide) p_prep->docking l_prep Ligand Preparation (e.g., 3D structure generation, energy minimization) l_prep->docking scoring Scoring & Ranking (Binding energy, docking score) docking->scoring vis Visualization & Interaction Analysis (e.g., PyMOL, LigPlot) scoring->vis

A typical workflow for a molecular docking study.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfonamides Sulfonamides Sulfonamides->DHPS

Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Experimental Protocols

The methodologies described below are a synthesis of the common procedures reported in the cited literature for molecular docking studies of sulfonamide derivatives.

Protein and Ligand Preparation

Protein Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed.

  • Hydrogen atoms are added to the protein structure, and charges are assigned.

  • The protein structure is energy minimized to relieve any steric clashes.

Ligand Preparation:

  • The 2D structures of the sulfonamide derivatives are drawn using chemical drawing software and converted to 3D structures.

  • The ligands are energy minimized using a suitable force field (e.g., MMFF94).

  • Partial charges are assigned to the ligand atoms.

Molecular Docking Simulation
  • A docking grid is defined around the active site of the target protein. The active site can be identified from the co-crystallized ligand in the PDB structure or through literature.

  • The prepared ligands are then docked into the defined active site using docking software such as AutoDock, Glide, or MOE.[1][2]

  • The docking algorithm explores various possible conformations and orientations of the ligand within the active site.

Analysis of Docking Results
  • The docking poses are scored based on a scoring function that estimates the binding affinity (e.g., binding energy in kcal/mol).

  • The pose with the most favorable score is selected as the most likely binding mode.

  • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

  • The results are often compared to the binding mode and score of a known inhibitor or the natural substrate.

References

Cyclobutane in the Crosshairs: A Head-to-Head Comparison of Cyclobutane-Containing Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for more potent, selective, and metabolically stable drug candidates is a perpetual challenge. The unique structural properties of the cyclobutane ring have positioned it as a valuable scaffold in medicinal chemistry to achieve these desirable characteristics. This guide provides an objective, data-driven comparison of cyclobutane-containing inhibitors against their non-cyclobutane counterparts, focusing on key examples in the fields of Hepatitis C virus (HCV) protease and Janus kinase (JAK) inhibition.

The rigid, puckered conformation of the cyclobutane moiety offers a distinct advantage in drug design by locking molecules into a bioactive conformation, thereby enhancing binding affinity and selectivity for their target enzymes.[1][2] This principle is exemplified in the development of several successful drugs and clinical candidates.

HCV NS3/4A Protease Inhibitors: The Boceprevir Case Study

Boceprevir, a potent inhibitor of the HCV NS3/4A serine protease, is a prime example of the successful incorporation of a cyclobutane ring to enhance inhibitory activity.[3] Structure-activity relationship (SAR) studies during its development revealed a significant potency advantage for the cyclobutane-containing compound compared to its cycloalkane analogues.

Quantitative Comparison of Boceprevir Analogues

The following table summarizes the inhibitory potency of boceprevir and its analogues with different cycloalkyl groups at the P1 position against the HCV NS3/4A protease.

CompoundP1 GroupKi* (nM)Fold Difference vs. Cyclobutane
Boceprevir Cyclobutylmethyl 14 -
Analogue 1Cyclopropylmethyl423-fold less potent
Analogue 2Cyclopentylmethyl26619-fold less potent

Ki values represent the equilibrium dissociation constant for the enzyme-inhibitor complex, with a lower value indicating higher potency.

These data clearly demonstrate that the cyclobutane moiety in boceprevir is optimal for binding to the S1 pocket of the HCV NS3/4A protease, resulting in significantly higher potency compared to both smaller and larger cycloalkane rings at this position.

Experimental Protocol: HCV NS3/4A Protease Enzymatic Assay

The inhibitory activity of the compounds was determined using a time-dependent inhibition assay that measures the cleavage of a fluorogenic substrate by the recombinant HCV NS3/4A protease.

Materials:

  • Recombinant HCV NS3/4A protease

  • Fluorogenic substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]-AS-C(A-2-F-ba)-NH2)

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

  • Test compounds dissolved in DMSO

Procedure:

  • The assay is performed in a 96-well plate format.

  • The test compound, pre-incubated with the enzyme in the assay buffer, is added to the wells.

  • The reaction is initiated by the addition of the fluorogenic substrate.

  • The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader (excitation at 355 nm, emission at 485 nm).

  • The initial reaction rates are determined from the linear phase of the progress curves.

  • The Ki values are calculated by fitting the data to the equation for slow-binding inhibitors.

JAK1 Inhibitors: Enhancing Selectivity with a Cyclobutane Scaffold

The Janus kinase (JAK) family of enzymes plays a crucial role in cytokine signaling pathways involved in inflammation and autoimmune diseases.[4] The development of selective JAK inhibitors is a key therapeutic strategy. Tofacitinib, an approved JAK inhibitor, utilizes a piperidine linker. However, subsequent research has shown that replacing this with a cis-1,3-cyclobutane diamine linker can lead to highly potent and selective JAK1 inhibitors.[4]

Quantitative Comparison of JAK1 Inhibitors

The table below compares the inhibitory activity and selectivity of a cyclobutane-containing JAK1 inhibitor (PF-04965842) with its analogue containing a different linker.

CompoundLinkerJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/JAK1)
PF-04965842 cis-1,3-Cyclobutane diamine 29 803 ~28-fold
Analogue 33-Aminopiperidine (Tofacitinib core)12020-fold

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

While the piperidine-containing analogue shows high potency, the cyclobutane-containing compound PF-04965842 demonstrates excellent potency for JAK1 along with significantly improved selectivity over JAK2.[4] This enhanced selectivity is crucial for minimizing off-target effects, as JAK2 is involved in erythropoietin and thrombopoietin signaling.[4]

Experimental Protocol: JAK1 Kinase Enzymatic Assay

The inhibitory activity against JAK1 is typically determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human JAK1 catalytic domain

  • Biotinylated peptide substrate (e.g., biotin-EQEDEPEGDYFEWLE)

  • ATP

  • Assay buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test compounds dissolved in DMSO

  • Detection reagents (e.g., HTRF-based)

Procedure:

  • The assay is conducted in a 384-well plate.

  • The test compound is pre-incubated with the JAK1 enzyme in the assay buffer.

  • The enzymatic reaction is initiated by the addition of ATP and the biotinylated peptide substrate.

  • The reaction is allowed to proceed for a defined period at room temperature and then stopped by the addition of EDTA.

  • The amount of phosphorylated substrate is quantified using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the context of these inhibitors, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Dimerizes Nucleus Nucleus STAT->Nucleus Translocates to Gene Gene Expression Nucleus->Gene Regulates Inhibitor Cyclobutane-JAK Inhibitor Inhibitor->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the point of intervention for cyclobutane-containing JAK inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation EnzymeAssay Enzymatic Assay (IC50/Ki determination) CellAssay Cell-Based Assay (Potency & Selectivity) EnzymeAssay->CellAssay PK Pharmacokinetics (ADME) CellAssay->PK Efficacy Efficacy Models PK->Efficacy Compound Cyclobutane Inhibitor & Analogues Compound->EnzymeAssay

Caption: A generalized experimental workflow for the evaluation of enzyme inhibitors.

Conclusion

The strategic incorporation of a cyclobutane moiety has proven to be a highly effective strategy in modern drug discovery for enhancing the potency and selectivity of enzyme inhibitors. The case studies of boceprevir and selective JAK1 inhibitors provide compelling quantitative evidence of the advantages conferred by this unique cycloalkane. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further explore the potential of cyclobutane-containing molecules in developing next-generation therapeutics.

References

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